KIN101
Description
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Properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO5S/c1-23(19,20)22-12-6-7-13-15(8-12)21-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGDYHHAYHRLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Kinase Inhibition in Fibrosis: A Technical Overview
Disclaimer: The initial request specified "KIN101." Extensive searches for a drug or compound with this designation in the context of fibrosis did not yield specific results. It is possible that this is a confidential internal designation, a typographical error, or a misunderstanding. This technical guide will therefore focus on the well-documented mechanism of action of a class of kinase inhibitors, specifically c-Jun N-terminal kinase (JNK) inhibitors, in the treatment of fibrotic diseases, using publicly available data for a representative clinical-stage compound.
Introduction to Fibrosis and the Role of Kinases
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scarring and hardening of tissues.[1] This process can affect virtually any organ and, if unchecked, can result in organ dysfunction and failure.[1] A multitude of cellular signaling pathways are implicated in the initiation and progression of fibrosis, with protein kinases playing a central role.
Key signaling pathways that regulate fibrogenesis and are amenable to therapeutic intervention with kinase inhibitors include:
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Transforming Growth Factor-beta (TGF-β) Signaling: TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade primarily through the phosphorylation of Smad proteins.[2] This leads to the transcription of genes involved in myofibroblast differentiation and ECM production.[1]
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Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are activated by various cellular stresses and play a crucial role in inflammation and fibrosis.[2]
-
Receptor Tyrosine Kinase (RTK) Signaling: RTKs for growth factors such as platelet-derived growth factor (PDGF) and fibroblast growth factor (FGF) are involved in fibroblast proliferation and activation.
This guide will focus on the mechanism of action of JNK inhibitors as a therapeutic strategy for fibrosis.
The JNK Signaling Pathway in Fibrosis
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis. In the context of fibrosis, JNK activation is a common feature in various kidney diseases and idiopathic pulmonary fibrosis.
The activation of JNK in tubular epithelial cells is considered a pivotal mechanism in the progression of chronic kidney disease. JNK signaling promotes the production of pro-inflammatory and pro-fibrotic molecules by these cells and can induce their de-differentiation into a mesenchymal phenotype.
Furthermore, the JNK pathway interacts with and amplifies the pro-fibrotic effects of the TGF-β/SMAD pathway. JNK can enhance TGF-β gene transcription, promote the activation of latent TGF-β, and directly phosphorylate SMAD3 to increase the transcription of pro-fibrotic genes.
Mechanism of Action of JNK Inhibitors in Fibrosis
JNK inhibitors are small molecules that block the activity of JNK, thereby attenuating the downstream effects of its activation. By inhibiting JNK, these compounds can interfere with the fibrotic process through several mechanisms:
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Reduction of Inflammation: JNK is involved in the production of pro-inflammatory cytokines. Inhibition of JNK can therefore reduce the inflammatory environment that drives fibrosis.
-
Inhibition of Myofibroblast Differentiation and Activity: By blocking a key signaling node, JNK inhibitors can reduce the differentiation of fibroblasts into ECM-producing myofibroblasts.
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Attenuation of TGF-β Signaling: Through the mechanisms described above, JNK inhibitors can dampen the pro-fibrotic signaling of the TGF-β pathway.
The following diagram illustrates the central role of JNK in the fibrotic signaling cascade and the points of intervention for JNK inhibitors.
Clinical Development of a JNK Inhibitor: A Case Study of CC-90001
CC-90001 is an oral inhibitor of c-Jun N-terminal kinase 1 that has been investigated for the treatment of idiopathic pulmonary fibrosis (IPF). A Phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of CC-90001 in patients with IPF.
Quantitative Data from Phase 2 Clinical Trial
The primary endpoint of the study was the change in the percentage of predicted Forced Vital Capacity (ppFVC) from baseline to Week 24.
| Treatment Group | N | Mean Change in ppFVC from Baseline at Week 24 | Difference vs. Placebo (95% CI) | p-value |
| Placebo | 37 | -3.1% | - | - |
| CC-90001 (200 mg) | 37 | -2.1% | 1.1% (-2.1, 4.3) | 0.50 |
| CC-90001 (400 mg) | 38 | -1.0% | 2.2% (-1.1, 5.4) | 0.19 |
Data sourced from the publication of the Phase 2 trial of CC-90001 in IPF.
Although the study was terminated early for strategic reasons, the results showed numerical improvements in ppFVC for patients treated with CC-90001 compared to placebo. The treatment was also generally well-tolerated.
Experimental Protocol: Phase 2 Clinical Trial of CC-90001 in IPF
The following provides a generalized overview of the experimental protocol for the Phase 2 clinical trial of CC-90001.
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multicenter study.
Patient Population: Patients diagnosed with idiopathic pulmonary fibrosis. A total of 112 patients received at least one dose of the study drug.
Treatment Arms:
-
Placebo: once daily for 24 weeks.
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CC-90001: 200 mg once daily for 24 weeks.
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CC-90001: 400 mg once daily for 24 weeks. Background antifibrotic treatment (pirfenidone) was permitted.
Primary Endpoint: Change in the percentage of predicted Forced Vital Capacity (ppFVC) from baseline to Week 24.
Secondary Endpoints: Safety and tolerability.
Key Assessments:
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Spirometry (FVC) at baseline and regular intervals throughout the 24-week treatment period.
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Monitoring of adverse events.
The following diagram outlines a typical workflow for a clinical trial of an anti-fibrotic agent.
Conclusion
Targeting protein kinases, and specifically JNK, represents a promising therapeutic strategy for the treatment of fibrotic diseases. The central role of JNK in mediating pro-inflammatory and pro-fibrotic signaling pathways makes it an attractive target for intervention. While the clinical development of JNK inhibitors for fibrosis is ongoing, early-stage clinical data suggests that this approach may offer a novel means to slow or halt the progression of these debilitating diseases. Further research is warranted to fully elucidate the therapeutic potential of JNK inhibition and to identify patient populations most likely to benefit from this targeted therapy.
References
An In-Depth Technical Guide to the Molecular Target of KIN101
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN101 is a novel isoflavone compound identified as a potent agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling. It exhibits broad-spectrum antiviral activity against various RNA viruses, including Hepatitis C virus (HCV) and influenza A virus. While the direct molecular binding partner of this compound has not yet been definitively identified, extensive research has elucidated its mechanism of action, demonstrating that it activates the host's innate immune response through the IRF-3 pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular target and mechanism of action, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Introduction to this compound
This compound is a small molecule characterized as an isoflavone agonist of the IRF-3 signaling pathway. Its primary therapeutic potential lies in its ability to stimulate the innate immune system to combat viral infections. By activating IRF-3, this compound induces the expression of a suite of interferon-stimulated genes (ISGs) that establish an antiviral state within the host cell. This host-centric mechanism of action suggests a lower propensity for the development of viral resistance compared to direct-acting antiviral agents that target viral proteins.
The Molecular Target: An Agonist of IRF-3 Dependent Signaling
Current research indicates that this compound's antiviral activity is a direct result of its ability to activate the IRF-3 signaling cascade. However, the precise protein to which this compound directly binds to initiate this cascade remains to be elucidated. Studies have shown that this compound's activity is independent of upstream pattern recognition receptors (PRRs) like RIG-I, as its function is not inhibited by the HCV NS3/4A protease, which cleaves the RIG-I adaptor protein IPS-1. This suggests that this compound acts at a point downstream of IPS-1 in the IRF-3 activation pathway.
The activation of IRF-3 by this compound leads to its phosphorylation and subsequent translocation from the cytoplasm to the nucleus. In the nucleus, phosphorylated IRF-3 acts as a transcription factor, binding to interferon-stimulated response elements (ISREs) in the promoters of various genes, leading to the transcription of antiviral ISGs.
Signaling Pathway of this compound-Mediated IRF-3 Activation
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Antiviral Activity of this compound
| Virus | Assay Type | Cell Line | IC50 (µM) | Reference |
| Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | ~1 | [1] |
| Influenza A Virus | Plaque Assay | MRC-5 | ~2 | [1] |
Table 2: IRF-3 Pathway Activation by this compound
| Assay | Cell Line | EC50 (µM) | Effect | Reference |
| ISG54 Promoter Luciferase Reporter | Huh7 | ~5 | Dose-dependent increase in activity | [1] |
| IRF-3 Nuclear Translocation | PH5CH8 | ~10 | 30-fold increase at 20 µM | [1] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing this compound.
ISG54-Luciferase Reporter Assay
This assay is used to quantify the activation of the ISG54 promoter, a downstream target of IRF-3 signaling, in response to this compound treatment.
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Cell Line: Huh7 cells stably expressing a luciferase reporter gene under the control of the ISG54 promoter.
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Reagents:
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This compound (dissolved in DMSO)
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Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
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Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
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96-well white, clear-bottom tissue culture plates
-
-
Protocol:
-
Seed Huh7-ISG54-luc cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
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Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be maintained at ≤0.5%.
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Remove the culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
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Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
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Equilibrate the plates to room temperature.
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Add 100 µL of luciferase assay reagent to each well.
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Measure luminescence using a plate-reading luminometer.
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Normalize the data to the vehicle control to determine the fold induction of ISG54 promoter activity.
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IRF-3 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the movement of IRF-3 from the cytoplasm to the nucleus upon treatment with this compound.
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Cell Lines: Huh7 or PH5CH8 cells.
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Reagents:
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This compound (dissolved in DMSO)
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4% paraformaldehyde in PBS
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0.1% Triton X-100 in PBS
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody: Rabbit anti-IRF3 polyclonal antibody
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Secondary antibody: FITC-conjugated goat anti-rabbit IgG
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DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
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96-well imaging plates (e.g., Greiner Bio-One)
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Protocol:
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Seed cells in 96-well imaging plates and allow them to adhere overnight.
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Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 18 hours).
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Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
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Block non-specific antibody binding with blocking buffer for 1 hour.
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Incubate with the primary anti-IRF-3 antibody overnight at 4°C.
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Wash the cells three times with PBS.
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Incubate with the FITC-conjugated secondary antibody for 1 hour at room temperature in the dark.
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Counterstain the nuclei with DAPI for 5 minutes.
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Wash the cells three times with PBS.
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Acquire images using a high-content imaging system (e.g., ArrayScan VTI).
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Quantify the fluorescence intensity of IRF-3 in the nuclear and cytoplasmic compartments to determine the extent of nuclear translocation.
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Antiviral Assays
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Cell Line: Huh7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase).
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Protocol:
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Plate HCV replicon cells in 96-well plates.
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Treat with serial dilutions of this compound for 72 hours.
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Measure the reporter gene activity (e.g., luminescence) as an indicator of HCV replication.
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Calculate the IC50 value from the dose-response curve.
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Cell Line: Madin-Darby canine kidney (MDCK) or MRC-5 cells.
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Protocol:
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Grow a confluent monolayer of cells in 6-well plates.
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Pre-treat the cells with various concentrations of this compound for a specified period.
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Infect the cells with a known titer of influenza A virus for 1 hour.
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Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the corresponding concentration of this compound.
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Incubate for 2-3 days until plaques are visible.
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Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
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Count the number of plaques to determine the viral titer and calculate the percent inhibition by this compound.
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Experimental and Logical Workflows
Workflow for Identifying and Characterizing an IRF-3 Agonist
Logical Flow for Determining this compound's Position in the IRF-3 Pathway
Conclusion
This compound represents a promising class of host-targeting antiviral agents. While its direct molecular target is an active area of investigation, its role as a potent agonist of the IRF-3 signaling pathway, acting downstream of the RIG-I adaptor protein IPS-1, is well-established. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the mechanism of action of this compound and to develop novel, broad-spectrum antiviral therapies.
References
KIN101: An In-depth Technical Guide on a Novel IRF-3 Dependent Signaling Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN101 is a novel small molecule isoflavone agonist that activates the interferon regulatory factor 3 (IRF-3) dependent signaling pathway, a critical component of the innate immune response to viral infections. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a visual representation of its role in the IRF-3 signaling cascade. The information presented herein is intended to support further research and development of this compound as a potential broad-spectrum antiviral therapeutic.
Introduction
The emergence of novel and drug-resistant viral pathogens necessitates the development of innovative antiviral strategies. One promising approach is the modulation of the host's innate immune system to enhance its ability to combat viral infections. The interferon regulatory factor 3 (IRF-3) signaling pathway is a cornerstone of the innate immune response to viral RNA. Upon activation, IRF-3 translocates to the nucleus and induces the expression of type I interferons and other interferon-stimulated genes (ISGs) that establish an antiviral state.
This compound has been identified as a potent agonist of this pathway, demonstrating significant antiviral activity against a range of RNA viruses. This technical guide serves as a central resource for researchers and drug development professionals, providing detailed information on the preclinical characterization of this compound.
Mechanism of Action
This compound is an isoflavone compound that functions as a specific agonist of IRF-3 dependent signaling.[1][2] Its mechanism of action involves the induction of IRF-3 nuclear translocation, a key step in the activation of the antiviral immune response.[3][4] Studies have shown that this compound's activity is dependent on the IRF-3 pathway, as cell lines lacking IRF-3 do not exhibit the same immune stimulation in response to the compound.
The signaling cascade initiated by this compound appears to act downstream of the mitochondrial antiviral-signaling protein (MAVS, also known as IPS-1, VISA, or Cardif). This is evidenced by the fact that this compound can still induce IRF-3 activation even in the presence of the hepatitis C virus (HCV) NS3/4A protease, which is known to cleave and inactivate MAVS to evade the host immune response.[3] This suggests that this compound bypasses this common viral immune evasion strategy, highlighting its potential as a robust antiviral agent. The precise molecular target of this compound within the IRF-3 signaling pathway downstream of MAVS is an area of ongoing investigation.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. med.emory.edu [med.emory.edu]
- 3. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
KINE-101: A Novel Nanopeptide for Treg Cell Activation in Chronic Inflammatory Demyelinating Polyneuropathy (CIDP)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) is an autoimmune disorder of the peripheral nervous system characterized by progressive weakness and impaired sensory function. The pathophysiology of CIDP involves a complex interplay of both humoral and cell-mediated immunity. Regulatory T cells (Tregs) are crucial for maintaining immune homeostasis and preventing autoimmunity, and their dysfunction is implicated in the pathogenesis of CIDP. KINE-101, a novel synthetic nanopeptide developed by Kine Sciences, is a first-in-class therapeutic candidate that aims to restore immune balance by activating Treg cells.[1][2] Currently in Phase 1b/2a clinical trials for CIDP, KINE-101 has shown a favorable safety profile in Phase 1 studies.[3][4] This technical guide provides a comprehensive overview of KINE-101, its proposed mechanism of action in activating Treg cells, and the experimental methodologies relevant to its preclinical and clinical evaluation.
Introduction to KINE-101
KINE-101 is a novel synthetic nanopeptide being developed for the treatment of various immune-mediated diseases, including CIDP, rheumatoid arthritis, inflammatory bowel disease, and non-alcoholic steatohepatitis.[2] It is designed to be a disease modifier that controls both humoral and cell-mediated immune responses through the activation of regulatory T cells. Preclinical studies in a collagen-induced arthritis (CIA) mouse model have demonstrated that KINE-101 significantly increases the activation and differentiation of Treg cells, leading to a reduction in autoantibody production and suppression of cartilage damage. The therapeutic effect of KINE-101 was confirmed to be mediated by Treg cells through a Treg cell depletion study.
Proposed Mechanism of Action: Treg Cell Activation
While the precise molecular interactions of KINE-101 are not fully elucidated in publicly available literature, it is described as a derivative of the Erythroid Differentiation Regulator 1 (Erdr1) protein. Erdr1 is known to be involved in the regulation of immune responses. The proposed mechanism of KINE-101 centers on its ability to directly or indirectly promote the activation, proliferation, and suppressive function of Treg cells.
Activated Treg cells employ several mechanisms to suppress aberrant immune responses, including:
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Secretion of inhibitory cytokines: Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) are key anti-inflammatory cytokines produced by Tregs.
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Cytolysis: Activated Tregs can induce apoptosis in effector T cells.
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Metabolic disruption: Tregs can deprive effector T cells of essential growth factors like IL-2.
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Modulation of antigen-presenting cells (APCs): Tregs can downregulate the co-stimulatory molecules on APCs, rendering them less effective at activating effector T cells.
Signaling Pathways in Treg Cell Activation
The activation and function of Treg cells are governed by a complex network of signaling pathways. The T cell receptor (TCR) signaling cascade is central to this process, integrating with signals from co-stimulatory molecules and cytokines to drive Treg differentiation and suppressive activity.
Quantitative Data from Preclinical and Clinical Studies
As of the date of this document, specific quantitative data from preclinical or clinical studies of KINE-101 regarding the percentage increase in Treg populations, changes in specific markers, or cytokine levels in the context of CIDP have not been made publicly available. The information is largely qualitative, indicating a "significant increase" in Treg activation and differentiation in a rheumatoid arthritis model.
Table 1: Summary of KINE-101 Preclinical and Clinical Development
| Study Phase | Model/Population | Key Findings | Quantitative Data | Reference |
| Preclinical | Collagen-Induced Arthritis (CIA) Mouse Model | - Similar efficacy to methotrexate in reducing arthritis index.- Significantly increased activation and differentiation of Treg cells.- Treg-mediated effect confirmed by depletion study.- Decreased collagen type II specific autoantibody production.- Suppressed cartilage damage. | Not publicly available. | |
| Phase 1 | Healthy Volunteers (n=40) | - Good safety and tolerability profile. | Not publicly available. | |
| Phase 1b/2a | CIDP Patients | Ongoing. | Not yet available. |
Experimental Protocols for Assessing Treg Cell Activation
The evaluation of KINE-101's effect on Treg cells would involve a series of established immunological assays. Below are detailed methodologies for key experiments.
Identification and Quantification of Treg Cells by Flow Cytometry
This protocol is essential for determining the frequency of Treg cells within a mixed population of peripheral blood mononuclear cells (PBMCs).
Objective: To identify and quantify CD4+CD25+FOXP3+ Treg cells.
Materials:
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PBMCs isolated from whole blood via Ficoll-Paque density gradient centrifugation.
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Fluorochrome-conjugated monoclonal antibodies: anti-CD4, anti-CD25, anti-CD127, anti-FOXP3.
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Flow cytometry staining buffer (e.g., PBS with 2% FBS).
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Fixation/Permeabilization buffer (for intracellular staining of FOXP3).
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Flow cytometer.
Protocol:
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Cell Surface Staining:
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Adjust PBMC suspension to 1 x 10^7 cells/mL in flow cytometry staining buffer.
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Add 100 µL of cell suspension to a flow cytometry tube.
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Add the pre-titrated amounts of anti-CD4, anti-CD25, and anti-CD127 antibodies.
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Incubate for 30 minutes at 4°C in the dark.
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Wash the cells twice with 2 mL of staining buffer.
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-
Intracellular Staining for FOXP3:
-
Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer.
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Incubate for 30-60 minutes at 4°C in the dark.
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Wash the cells twice with 2 mL of Permeabilization buffer.
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Resuspend the cell pellet in the residual volume and add the anti-FOXP3 antibody.
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Incubate for 30 minutes at 4°C in the dark.
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Wash the cells twice with 2 mL of Permeabilization buffer.
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Resuspend the cells in 500 µL of staining buffer for flow cytometric analysis.
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-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
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Gate on the lymphocyte population based on forward and side scatter.
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Gate on CD4+ T cells.
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Within the CD4+ population, identify Treg cells as CD25high and CD127low/-.
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Confirm the Treg population by gating on FOXP3+ cells.
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In Vitro Treg Suppression Assay
This functional assay measures the ability of Treg cells to suppress the proliferation of effector T cells.
Objective: To assess the suppressive function of Treg cells isolated from subjects treated with KINE-101.
Materials:
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Isolated Treg cells (CD4+CD25+) and effector T cells (Teff; CD4+CD25-).
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Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).
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T cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies).
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Complete RPMI-1640 medium.
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96-well round-bottom plates.
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Flow cytometer.
Protocol:
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Labeling of Effector T cells:
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Resuspend Teff cells at 1 x 10^7 cells/mL in PBS.
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Add CFSE to a final concentration of 1-5 µM.
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Incubate for 10 minutes at 37°C.
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Quench the staining reaction by adding 5 volumes of cold complete medium.
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Wash the cells three times with complete medium.
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Co-culture Setup:
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Plate the CFSE-labeled Teff cells at a constant number (e.g., 5 x 10^4 cells/well).
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Add Treg cells at varying ratios to the Teff cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff).
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Include control wells with Teff cells alone (no Tregs) and unstimulated Teff cells.
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Add T cell activation stimuli to all wells except the unstimulated control.
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Culture the cells for 3-5 days at 37°C in a CO2 incubator.
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-
Analysis of Proliferation:
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Harvest the cells from each well.
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Analyze the CFSE dilution in the Teff cell population by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
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Calculate the percentage of suppression based on the proliferation of Teff cells in the presence and absence of Tregs.
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Conclusion
KINE-101 represents a promising therapeutic approach for CIDP and other autoimmune diseases by targeting a fundamental mechanism of immune regulation: the activation of Treg cells. While detailed quantitative data and the precise molecular mechanism of action are yet to be fully disclosed, the available preclinical evidence supports its potential as a disease-modifying agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of KINE-101 and other Treg-modulating therapies. As data from the ongoing Phase 1b/2a trial in CIDP patients becomes available, a clearer picture of the clinical efficacy and immunological effects of KINE-101 will emerge, potentially offering a new hope for patients with this debilitating condition.
References
- 1. Impact of immune-modulatory drugs on Treg - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kine Sciences Announces First Patient Dosed in the Phase 1b/2a Study in Patients with Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. Kine Sciences doses first subject in CIDP treatment trial [clinicaltrialsarena.com]
KIN101: A Potent Modulator of Innate Immunity for Antiviral Therapy
A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel IRF-3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN101 is a novel isoflavone compound identified as a potent agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling. This molecule has demonstrated broad-spectrum antiviral activity against a range of RNA viruses by activating the host's innate immune response. This technical guide provides a comprehensive overview of the discovery, a detailed plausible synthesis protocol, and the experimental methodologies used to characterize the biological activity of this compound. The information presented herein is intended to provide researchers and drug development professionals with a thorough understanding of this compound's properties and its potential as a novel antiviral therapeutic agent.
Discovery of this compound
This compound was discovered through a high-throughput screening campaign designed to identify small molecules capable of activating the innate immune signaling pathways. The primary goal was to find compounds that could induce the expression of interferon-stimulated genes (ISGs), which are crucial components of the host's antiviral defense system. This compound emerged as a lead compound due to its ability to stimulate the nuclear translocation of IRF-3, a key transcription factor that governs the expression of type I interferons and other antiviral genes. Subsequent studies confirmed its isoflavone scaffold and its efficacy in inhibiting the replication of various RNA viruses, including influenza virus, Hepatitis C virus (HCV), and Dengue virus (DNV).
Synthesis of this compound
The chemical name for this compound is 3-(4-Bromophenyl)-7-(methylsulfonyloxy)-4H-chromen-4-one . The synthesis can be logically approached in a two-step process, starting with the formation of a key intermediate, 7-hydroxy-3-(4-bromophenyl)-4H-chromen-4-one, followed by the sulfonation of the hydroxyl group. While a specific, detailed protocol for this compound is not available in a single publication, the following synthesis is based on well-established organic chemistry reactions for similar isoflavonoid structures.
Step 1: Synthesis of 7-hydroxy-3-(4-bromophenyl)-4H-chromen-4-one (Intermediate 1)
This step can be achieved via a Perkin-type reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride.
-
Reactants: 2,4-dihydroxybenzaldehyde and 4-bromophenylacetic acid.
-
Reagents: Acetic anhydride and a weak base such as sodium acetate or triethylamine.
-
Procedure:
-
A mixture of 2,4-dihydroxybenzaldehyde, 4-bromophenylacetic acid, acetic anhydride, and triethylamine is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled and poured into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 7-hydroxy-3-(4-bromophenyl)-4H-chromen-4-one intermediate.
-
Step 2: Synthesis of 3-(4-Bromophenyl)-7-(methylsulfonyloxy)-4H-chromen-4-one (this compound)
The final step is the mesylation of the hydroxyl group of the intermediate.
-
Reactant: 7-hydroxy-3-(4-bromophenyl)-4H-chromen-4-one (Intermediate 1).
-
Reagents: Methanesulfonyl chloride (mesyl chloride) and a base such as pyridine or triethylamine.
-
Solvent: A suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Intermediate 1 is dissolved in the chosen solvent and cooled in an ice bath.
-
The base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is washed with dilute acid (e.g., 1M HCl) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the final compound, this compound.
-
Quantitative Data Summary
The antiviral activity of this compound has been quantified against several RNA viruses. The following tables summarize the key efficacy data.
| Table 1: In Vitro Antiviral Activity of this compound | |
| Virus | IC50 Value |
| Influenza Virus | 2 µM[1][2] |
| Dengue Virus (DNV) | >5 µM[1] |
| Hepatitis C Virus (HCV) | IC50 of 0.2 µM (foci formation) |
| Table 2: Cellular Effects of this compound | ||
| Cell Line | Treatment | Result |
| MRC5 cells | 10 µM this compound for 24 hours | Significant decrease in influenza NP protein abundance |
| Huh7 cells | 10 µM this compound for 18 hours | >1 log decrease in HCV RNA levels |
| MRC5 cells | 5, 10, 20, 50 µM this compound for 4 hours | Dose-dependent decrease in influenza virus infection |
Signaling Pathway and Experimental Workflows
This compound-Induced IRF-3 Signaling Pathway
This compound acts downstream of viral recognition sensors, directly or indirectly promoting the phosphorylation and subsequent nuclear translocation of IRF-3. This leads to the transcription of interferon-stimulated genes (ISGs), which establish an antiviral state in the cell.
Caption: this compound-induced IRF-3 signaling pathway.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for synthesizing this compound and evaluating its biological activity.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit virus-induced cell death.
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., MDCK for influenza) in 6-well plates and incubate until confluent.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Compound Preparation: Prepare serial dilutions of this compound in the same medium.
-
Infection: Pre-incubate the virus dilutions with the corresponding this compound dilutions for 1 hour at 37°C. Subsequently, remove the growth medium from the cells and infect the monolayer with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the respective concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Calculation: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
IRF-3 Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the movement of IRF-3 from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture: Grow cells (e.g., Huh7) on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 18 hours). A positive control, such as Sendai virus infection, should be included.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for IRF-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, IRF-3 staining will be diffuse or cytoplasmic. In this compound-treated cells, the green fluorescence of IRF-3 will co-localize with the blue DAPI stain in the nucleus.
Western Blot for Phosphorylated IRF-3 (p-IRF-3)
This technique detects the activated, phosphorylated form of IRF-3.
-
Cell Lysis: Treat cells with this compound or controls, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IRF-3 phosphorylated at Serine 396 (p-IRF-3 Ser396) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the p-IRF-3 band intensity indicates activation of the pathway by this compound. The membrane can be stripped and re-probed for total IRF-3 or a loading control like GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for ISG Expression
This method measures the change in mRNA levels of interferon-stimulated genes.
-
RNA Extraction: Treat cells with this compound or controls. Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Set up the qPCR reaction using a master mix (containing SYBR Green or a probe-based system), primers specific for the ISGs of interest (e.g., ISG15, MX1, OAS1), and the synthesized cDNA. Also, include primers for a housekeeping gene (e.g., GAPDH, HPRT1) for normalization.
-
Data Analysis: The amplification data is used to determine the cycle threshold (Ct) value for each gene. The relative expression of the target ISGs is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control. An increase in the calculated fold change indicates upregulation of ISG expression by this compound.
Conclusion
This compound is a promising antiviral compound that functions by activating the host's innate immune system through the IRF-3 signaling pathway. Its broad-spectrum activity against RNA viruses, coupled with a well-defined mechanism of action, makes it an attractive candidate for further preclinical and clinical development. The synthetic route is plausible with standard organic chemistry techniques, and the biological assays for its characterization are well-established. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound and similar immunomodulatory agents.
References
An In-Depth Technical Guide to KIN101: Structural Analogs and Derivatives as Modulators of Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KIN101 is a novel isoflavone agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling, demonstrating broad-spectrum antiviral activity against RNA viruses. This technical guide provides a comprehensive overview of this compound, its known structural analogs, and their derivatives. It delves into their mechanism of action, structure-activity relationships, and the experimental protocols necessary for their evaluation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using DOT language diagrams. This document serves as a critical resource for researchers engaged in the discovery and development of next-generation antiviral therapeutics targeting innate immune pathways.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic isoflavone that has been identified as a potent activator of the IRF-3 signaling pathway, a critical component of the innate immune response to viral infections.[1][2][3] Upon activation, IRF-3 translocates to the nucleus and induces the expression of a suite of antiviral genes, including Type I interferons and interferon-stimulated genes (ISGs).[1][2] this compound has demonstrated significant antiviral activity against a range of RNA viruses, including Hepatitis C Virus (HCV) and influenza virus.
The molecular structure of this compound is C16H11BrO5S. Its ability to activate IRF-3 signaling, even in the presence of viral countermeasures designed to evade the host immune response, makes it a promising candidate for the development of broad-spectrum antiviral drugs.
This compound Structural Analogs and Derivatives
Exploration of the chemical space around the this compound isoflavone scaffold has led to the identification of structural analogs and derivatives with modulated activity. This section details the key analogs and discusses their structure-activity relationships.
KIN100: A Close Structural Analog
KIN100 is a closely related isoflavone analog of this compound that also activates the IRF-3 signaling pathway. While the exact structural differences are proprietary, studies have shown that both compounds induce the nuclear translocation of IRF-3.
Ipriflavone: An Isoflavone Derivative with Antiviral Properties
Ipriflavone, another isoflavone derivative, has been shown to inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). Its mechanism of action also involves the activation of the RIG-I/IRF-3-mediated interferon signaling pathway. Ipriflavone induces the phosphorylation and subsequent nuclear translocation of IRF3, leading to the activation of downstream antiviral responses.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogs, providing a basis for comparative analysis of their antiviral efficacy.
| Compound | Virus | Assay | Endpoint | Value | Reference |
| This compound | Hepatitis C Virus (HCV) | Antiviral Assay | IC50 | >5 µM | |
| This compound | Influenza Virus | Antiviral Assay | IC50 | 2 µM | |
| Ipriflavone | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Viral Titer Assay | Inhibition | Significant |
Signaling Pathways
The antiviral activity of this compound and its analogs is mediated through the activation of the IRF-3 signaling pathway. The following diagrams illustrate the key steps in this pathway and the proposed point of intervention for these isoflavone compounds.
Caption: this compound-mediated activation of the IRF-3 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.
ISG54 Luciferase Reporter Assay
This assay is used to screen for compounds that activate the IRF-3 pathway by measuring the induction of the ISG54 promoter, a downstream target of IRF-3.
Workflow Diagram:
Caption: Workflow for the ISG54 Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Seeding: Seed Huh7 cells stably expressing a luciferase reporter gene driven by the ISG54 promoter in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (e.g., this compound, analogs, or derivatives). Include appropriate positive (e.g., Sendai virus infection) and negative (e.g., DMSO vehicle) controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Remove the culture medium and lyse the cells using a suitable luciferase lysis buffer.
-
Luciferase Measurement: Transfer the cell lysates to a white, opaque 96-well plate and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
IRF-3 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of IRF-3 from the cytoplasm to the nucleus upon activation by test compounds.
Workflow Diagram:
Caption: Workflow for the IRF-3 Nuclear Translocation Assay.
Detailed Protocol:
-
Cell Culture: Seed cells (e.g., Huh7 or A549) on sterile glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound or its analogs for the specified time (e.g., 6-18 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for IRF-3 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear translocation of IRF-3 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Antiviral Assay (Quantitative PCR)
This protocol quantifies the reduction in viral RNA levels in infected cells following treatment with the test compounds.
Workflow Diagram:
Caption: Workflow for the Antiviral Quantitative PCR Assay.
Detailed Protocol:
-
Cell Infection: Seed appropriate host cells in a multi-well plate and infect them with the virus of interest at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: After a brief adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the infected and treated cells for a period sufficient for viral replication (e.g., 24-72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with primers and probes specific for a viral gene. Use a housekeeping gene (e.g., GAPDH or beta-actin) for normalization.
-
Data Analysis: Calculate the relative viral RNA levels in treated samples compared to untreated controls to determine the antiviral activity of the compounds.
Conclusion and Future Directions
This compound and its structural analogs represent a promising new class of broad-spectrum antiviral agents that function by modulating the host's innate immune system. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this area. Future efforts should focus on:
-
Synthesis and screening of a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship and identify compounds with improved potency and pharmacokinetic properties.
-
Elucidation of the precise molecular target(s) of this compound and its analogs within the IRF-3 signaling pathway.
-
In vivo efficacy studies in relevant animal models to assess the therapeutic potential of lead compounds.
-
Investigation of potential combination therapies with direct-acting antiviral agents to enhance efficacy and combat drug resistance.
By leveraging the information and methodologies outlined in this guide, the scientific community can accelerate the development of novel and effective therapies for a wide range of viral diseases.
References
In Vitro Antiviral Activity of KIN101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiviral activity of KIN101, an isoflavone agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling. This compound has demonstrated broad-spectrum activity against several RNA viruses by activating the innate immune response. This document summarizes key quantitative data, details experimental protocols for the evaluation of its antiviral effects, and visualizes the underlying signaling pathway and experimental workflows.
Quantitative Antiviral Activity of this compound
This compound has been evaluated for its antiviral efficacy against a panel of RNA viruses. The following table summarizes the key quantitative data from in vitro studies, including the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.
| Virus | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Hepatitis C Virus (HCV) Genotype 2a | Focus-Forming Unit (FFU) Assay | Huh7 | 0.2 | >50 | >250 | [1] |
| Influenza A Virus (WSN/33) | ELISA (NP protein detection) | MRC5 | 2 | >50 | >25 | [1] |
| Dengue Virus (DNV) | Not Specified | Not Specified | >5 | Not Specified | Not Specified |
Mechanism of Action: Activation of the RIG-I Signaling Pathway
This compound exerts its antiviral effects by activating the retinoic acid-inducible gene I (RIG-I) signaling pathway, a key component of the innate immune system responsible for detecting viral RNA in the cytoplasm.[2] Activation of this pathway leads to the nuclear translocation of Interferon Regulatory Factor 3 (IRF-3), a transcription factor that induces the expression of type I interferons and other antiviral genes.[2]
Upon binding of viral RNA, RIG-I undergoes a conformational change and interacts with the mitochondrial antiviral-signaling protein (MAVS). This interaction initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which phosphorylate IRF-3.[3] Phosphorylated IRF-3 then dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, leading to the production of antiviral proteins and the establishment of an antiviral state in the cell.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. IRF-3, IRF-5, and IRF-7 Coordinately Regulate the Type I IFN Response in Myeloid Dendritic Cells Downstream of MAVS Signaling | PLOS Pathogens [journals.plos.org]
KIN101: A Potential Modulator of Extracellular Matrix Deposition Through IRF3 Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular matrix (ECM) homeostasis is critical for tissue integrity, and its dysregulation is a hallmark of fibrotic diseases. This document explores the potential role of KIN101, a known isoflavone agonist of Interferon Regulatory Factor 3 (IRF3)-dependent signaling, in modulating ECM deposition. While direct evidence linking this compound to ECM dynamics is currently nascent, a compelling scientific premise arises from the established involvement of its target, IRF3, in fibrotic processes across various tissues. This guide provides a comprehensive overview of the known functions of this compound, the multifaceted role of IRF3 in fibrosis, and detailed experimental protocols to investigate the hypothesis that this compound influences ECM deposition. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore this compound as a potential therapeutic agent in fibrosis and other disorders characterized by aberrant ECM remodeling.
Introduction to this compound
This compound is a potent small molecule identified as an isoflavone agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling.[1][2][3] Primarily characterized for its broad-spectrum antiviral activity against RNA viruses such as influenza, Dengue virus (DNV), and Hepatitis C virus (HCV), this compound exerts its effects by inducing the nuclear translocation of IRF3.[1][2]
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-(4-Bromophenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene | |
| Molecular Formula | C16H11BrO5S | |
| Molecular Weight | 395.22 g/mol | |
| Mechanism of Action | Agonist of IRF-3 dependent signaling | |
| Primary Indication | Antiviral (RNA viruses) |
The Role of IRF3 in Fibrosis and Extracellular Matrix Deposition
Fibrosis is characterized by the excessive accumulation of ECM components, leading to scarring and organ dysfunction. Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune system, has emerged as a significant modulator of fibrotic processes. The role of IRF3 in fibrosis appears to be context-dependent, exhibiting both pro-fibrotic and anti-fibrotic activities.
-
Pro-fibrotic Role: In the context of dermal fibrosis, such as in keloids, IRF3 expression is elevated. Down-regulation of IRF3 has been shown to inhibit the proliferation of keloid-derived fibroblasts and decrease the expression of key ECM proteins like type I collagen and α-smooth muscle actin (α-SMA). This anti-fibrotic effect is associated with the suppression of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a central driver of fibrosis.
-
Anti-fibrotic Role: Conversely, in certain models of liver fibrosis, IRF3 activation has been shown to mitigate fibrosis by inducing senescence in activated hepatic stellate cells (HSCs), the primary producers of ECM in the liver. This process is mediated through the cGAS-STING pathway, where IRF3 activation leads to the activation of Retinoblastoma (RB) protein, thereby promoting HSC senescence and limiting fibrosis.
-
Cardiac Fibrosis: In the heart, IRF3 has been implicated in angiotensin II-induced cardiac fibrosis, suggesting a pro-fibrotic role in this context.
This dual functionality of IRF3 underscores the complexity of its signaling in tissue remodeling and suggests that its therapeutic modulation would require a nuanced, context-specific approach.
This compound's Hypothesized Effect on Extracellular Matrix Deposition
Given that this compound is an agonist of IRF3 signaling, it is hypothesized that this compound may influence ECM deposition by modulating the activity of IRF3. The direction of this effect—whether pro- or anti-fibrotic—is likely to depend on the specific cell type, tissue microenvironment, and the underlying pathological context.
Logical Relationship Diagram: this compound and Potential ECM Modulation
Caption: Hypothesized dual role of this compound in ECM deposition via IRF3 modulation.
Experimental Protocols for Investigating this compound's Effect on ECM Deposition
To test the hypothesis that this compound influences ECM deposition, a series of in vitro and in vivo experiments can be conducted.
In Vitro Model of TGF-β1-Induced Fibrosis
This protocol is designed to assess the effect of this compound on TGF-β1-induced ECM production in fibroblasts.
Experimental Workflow: In Vitro Fibrosis Model
Caption: Workflow for assessing this compound's effect on TGF-β1-induced fibrosis in vitro.
Methodology:
-
Cell Culture: Culture primary human dermal fibroblasts or a relevant fibroblast cell line (e.g., NIH/3T3) in appropriate media.
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle control.
-
Induction of Fibrosis: Add recombinant human TGF-β1 (e.g., 5-10 ng/mL) to the culture medium to induce a fibrotic response.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis:
-
Collagen Deposition: Quantify collagen deposition using Sirius Red staining or a soluble collagen assay kit.
-
Gene Expression Analysis: Perform qRT-PCR to measure the mRNA levels of key ECM genes (e.g., COL1A1, COL3A1, FN1) and fibrosis markers (e.g., ACTA2).
-
Protein Analysis: Use Western blotting to assess the protein levels of Type I Collagen, α-SMA, and key components of the TGF-β/Smad and IRF3 signaling pathways (e.g., phosphorylated Smad2/3, total Smad2/3, phosphorylated IRF3, total IRF3).
-
Quantification of Collagen Deposition
4.2.1. Sirius Red Staining for Total Collagen
This method is suitable for quantifying total fibrillar collagen in cell culture or tissue sections.
Methodology:
-
Fixation: Fix cell layers or tissue sections with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Staining: Stain with Picro-Sirius Red solution.
-
Washing: Wash with acidified water to remove unbound dye.
-
Elution: Elute the bound dye with a basic solution (e.g., 0.1 M NaOH).
-
Quantification: Measure the absorbance of the eluate at 540-560 nm. A standard curve using known concentrations of collagen should be generated for accurate quantification.
4.2.2. Masson's Trichrome Staining
This histological stain is used to differentiate collagen (blue/green) from other tissue components (red/pink).
Methodology:
-
Deparaffinization and Rehydration: Process paraffin-embedded tissue sections.
-
Staining: Sequentially stain with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, phosphomolybdic-phosphotungstic acid, and aniline blue.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Image Analysis: Capture images using a light microscope and quantify the blue/green stained area using image analysis software like ImageJ or QuPath.
Table 2: Quantitative Data from a Hypothetical Study on this compound's Effect on Collagen Deposition
| Treatment Group | Collagen Deposition (Relative to Vehicle Control) | COL1A1 mRNA Expression (Fold Change) | p-Smad3/Total Smad3 Ratio |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 0.15 ± 0.03 |
| TGF-β1 (10 ng/mL) | 3.52 ± 0.45 | 4.21 ± 0.51 | 0.85 ± 0.11 |
| TGF-β1 + this compound (1 µM) | 2.78 ± 0.31 | 3.15 ± 0.42 | 0.62 ± 0.09 |
| TGF-β1 + this compound (10 µM) | 1.95 ± 0.24 | 2.03 ± 0.28 | 0.41 ± 0.06 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Signaling Pathway Analysis
Signaling Pathway Diagram: TGF-β and IRF3 Crosstalk
Caption: Potential crosstalk between the TGF-β/Smad and this compound-activated IRF3 pathways.
Conclusion and Future Directions
The existing body of scientific literature provides a strong rationale for investigating the role of this compound in the modulation of extracellular matrix deposition. As an agonist of IRF3, a known regulator of fibrosis, this compound holds the potential to be a novel therapeutic agent for diseases characterized by aberrant ECM remodeling. The dual nature of IRF3's involvement in fibrosis necessitates careful and context-specific investigation. The experimental protocols outlined in this guide provide a framework for elucidating the precise effects of this compound on ECM deposition and the underlying signaling pathways. Future research should focus on in vivo studies using relevant animal models of fibrosis to validate in vitro findings and to assess the therapeutic potential of this compound in a more complex physiological setting. Such studies will be crucial in determining whether this compound can be developed into a safe and effective treatment for fibrotic diseases.
References
Pharmacological Profile of KIN101: An Antiviral Agent
Note: The designation "KIN101" is associated with multiple investigational products. This technical guide focuses specifically on the pharmacological profile of the antiviral agent this compound (CAS: 610753-87-2), an isoflavone compound identified as a potent inhibitor of RNA viruses. Other agents, such as KINE-101 (a nanopeptide for autoimmune diseases) and KYV-101 (a CAR T-cell therapy), are distinct entities not covered in this document.
This compound is a small molecule that functions as an agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling.[1] It has demonstrated broad-spectrum activity against a range of RNA viruses by stimulating the innate immune response.[1][2]
Pharmacological Data
The antiviral activity of this compound has been quantified in various in vitro models. The following table summarizes the key efficacy data.
| Target Virus | Assay Type | Cell Line | Efficacy Metric (EC50/IC50) |
| Hepatitis C Virus (HCV) 2a | Viral Replication Assay | Huh7 cells | EC50 = 0.2 µM[3] |
| Influenza Virus | Not Specified | Not Specified | IC50 = 2 µM |
| Dengue Virus (DNV) | Not Specified | Not Specified | IC50 > 5 µM |
Mechanism of Action
This compound exerts its antiviral effects by activating the IRF-3 signaling pathway, a critical component of the innate immune system's response to viral infections.[1] Upon viral entry into a cell, pathogen recognition receptors (PRRs) like RIG-I detect viral RNA. This initiates a signaling cascade that typically leads to the phosphorylation of IRF-3.
This compound acts as a specific agonist of this pathway, inducing the phosphorylation of IRF-3 at serine 396. This phosphorylation event triggers the dimerization of IRF-3 and its translocation from the cytoplasm into the nucleus. Within the nucleus, the activated IRF-3 dimer binds to specific DNA sequences in the promoters of target genes, driving the transcription of various interferon-stimulated genes (ISGs) and cytokines that establish an antiviral state within the cell and surrounding tissues.
A key feature of this compound's mechanism is its ability to bypass viral countermeasures. For instance, the Hepatitis C virus (HCV) protease NS3-4A is known to cleave IPS-1, an essential adaptor protein in the RIG-I pathway, thereby inhibiting IRF-3 activation. Studies have shown that this compound can induce IRF-3 activation even in the presence of viral components like NS3-4A, suggesting it acts downstream of the points targeted by some viral immune evasion strategies.
This compound-Induced IRF-3 Signaling Pathway
References
An In-depth Technical Guide to KIN101: Target Engagement and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KIN101, an isoflavone agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling. This compound has demonstrated broad-spectrum antiviral activity against RNA viruses, positioning it as a promising candidate for further investigation and development. This document details its mechanism of action, downstream cellular effects, quantitative efficacy, and the experimental protocols used for its characterization.
Core Mechanism of Action: Targeting the Innate Immune System
This compound functions as a small-molecule agonist of the innate immune response, specifically targeting the RIG-I-like receptor (RLR) pathway to induce an antiviral state. Unlike direct-acting antivirals that target viral proteins, this compound modulates the host's cellular machinery to combat viral infections.
The primary mechanism of this compound involves the activation of IRF-3, a key transcription factor in the innate immune system.[1][2][3] Upon activation, IRF-3 undergoes phosphorylation, forms a dimer, and translocates from the cytoplasm to the nucleus.[1][4] In the nucleus, it binds to specific DNA elements, known as interferon-stimulated response elements (ISREs), in the promoters of a discrete set of genes, leading to their transcription. These genes, often referred to as interferon-stimulated genes (ISGs), encode proteins that establish an antiviral state within the cell.
Genomic studies have revealed that this compound treatment results in a focused induction of innate immune gene expression without causing global changes in host gene expression. Following treatment, the expression of only 64 cellular genes was found to be significantly induced, highlighting the specific nature of its action.
Quantitative Data on Antiviral Efficacy
The antiviral activity of this compound has been quantified against several RNA viruses. The following tables summarize the key efficacy data.
| Virus | Assay | Cell Line | Metric | Value | Reference |
| Influenza A (H1N1) | Viral NP protein ELISA | MRC5 | IC50 | 2 µM | |
| Dengue Virus (DNV) | Not Specified | Not Specified | IC50 | >5 µM | |
| Hepatitis C Virus (HCV) | HCV RNA levels | Huh7 | RNA Decrease | >1 log |
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Experiment | Concentration | Incubation Time | Result | Reference |
| MRC5 | NP protein abundance | 10 µM | 24 hours | Significant decrease in NP protein | |
| Huh7 | HCV RNA levels | 10 µM | 18 hours | >1 log decrease in HCV RNA |
Table 2: Cellular Effects of this compound Treatment
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its activity.
References
- 1. Isoflavone Agonists of IRF-3 Dependent Signaling Have Antiviral Activity against RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavone agonists of IRF-3 dependent signaling have antiviral activity against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon regulatory factor 3-CL, an isoform of IRF3, antagonizes activity of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Properties of KIN101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIN101, an isoflavone agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling, has been primarily recognized for its potent antiviral activities. However, the integral role of IRF-3 in modulating inflammatory pathways suggests a therapeutic potential for this compound as an anti-inflammatory agent. This technical guide delineates the theoretical framework for the anti-inflammatory properties of this compound, based on its known mechanism of action. It further provides detailed experimental protocols and data presentation formats to facilitate future research in this area. While direct experimental data on the anti-inflammatory effects of this compound is not yet available in published literature, this document serves as a comprehensive resource to guide investigation into this promising therapeutic avenue.
Introduction to this compound and its Known Mechanism of Action
This compound is a small molecule identified as a potent activator of the innate immune response. Its primary established mechanism involves the activation of IRF-3, a key transcription factor in the cellular defense against viral pathogens. Upon activation, IRF-3 translocates to the nucleus and induces the transcription of Type I interferons (IFNs) and other interferon-stimulated genes (ISGs) that establish an antiviral state.
The activation of IRF-3 by this compound provides a strong rationale for its potential anti-inflammatory effects. Recent studies have elucidated a crucial cross-talk between the IRF-3 and NF-κB signaling pathways, where activated IRF-3 can exert an inhibitory effect on NF-κB, a master regulator of inflammation.[1] This document will explore this proposed anti-inflammatory mechanism in detail.
Proposed Anti-Inflammatory Mechanism of this compound
The anti-inflammatory activity of this compound is hypothesized to be mediated through its activation of IRF-3, which in turn negatively regulates the pro-inflammatory NF-κB signaling pathway.
The NF-κB Signaling Pathway in Inflammation
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that plays a central role in regulating the immune response to infection and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as engagement of Toll-like receptors (TLRs) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), lead to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoters of a wide array of pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.
IRF-3 Mediated Inhibition of NF-κB
Activated IRF-3 can interfere with NF-κB signaling through several proposed mechanisms:
-
Competition for Transcriptional Co-activators: Both IRF-3 and NF-κB require the transcriptional co-activators CREB-binding protein (CBP) and p300 for their full transcriptional activity. Activated IRF-3 can compete with NF-κB for binding to these limited co-activators, thereby reducing the transcription of NF-κB-dependent pro-inflammatory genes.
-
Direct Protein-Protein Interaction: Some studies suggest a direct physical interaction between activated IRF-3 and components of the NF-κB complex, which may prevent NF-κB from binding to its target DNA sequences.
-
Induction of Anti-Inflammatory Mediators: IRF-3 activation leads to the production of Type I IFNs, which can have immunomodulatory effects, including the induction of anti-inflammatory cytokines like IL-10 and the suppression of pro-inflammatory Th17 responses.
Data Presentation: Framework for Quantitative Analysis
To systematically evaluate the anti-inflammatory potential of this compound, quantitative data from in vitro and in vivo studies should be summarized in a clear and structured format. The following tables provide templates for organizing such data.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Inhibition of IL-1β (%) | IC50 (µM) for Cytokine Inhibition |
| RAW 264.7 | LPS (1 µg/mL) | 1 | ||||
| 5 | ||||||
| 10 | ||||||
| THP-1 | LPS (1 µg/mL) | 1 | ||||
| 5 | ||||||
| 10 | ||||||
| Human PBMCs | PHA (10 µg/mL) | 1 | ||||
| 5 | ||||||
| 10 |
Table 2: Effect of this compound on NF-κB Activation
| Cell Line | Reporter Assay | This compound Concentration (µM) | Inhibition of NF-κB Activity (%) | IC50 (µM) |
| HEK293-NF-κB-luc | Luciferase | 1 | ||
| 5 | ||||
| 10 |
Table 3: In Vivo Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 | ||
| Dexamethasone | 1 |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.
In Vitro Cytokine Inhibition Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cultured immune cells.
Materials:
-
Cell lines: RAW 264.7 (murine macrophages), THP-1 (human monocytes), or primary human peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Inflammatory stimuli: Lipopolysaccharide (LPS) from E. coli or Phytohemagglutinin (PHA).
-
This compound (dissolved in DMSO).
-
ELISA kits for TNF-α, IL-6, and IL-1β (species-specific).
-
96-well cell culture plates.
-
MTT or similar cell viability assay kit.
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 1 x 10^5 cells/well for RAW 264.7) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 24 hours). Include a non-stimulated control group.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability using an MTT assay to ensure that the observed cytokine inhibition is not due to cytotoxicity.
-
Calculate the percentage inhibition of each cytokine for each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value for each cytokine.
NF-κB Reporter Gene Assay
Objective: To assess the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter plasmid.
-
Cell culture medium (DMEM with 10% FBS).
-
This compound (dissolved in DMSO).
-
TNF-α (human recombinant).
-
Luciferase assay system.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the HEK293-NF-κB-luc cells in 96-well plates and allow them to attach.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage inhibition of NF-κB activity.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory effect of this compound in a rodent model.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g).
-
This compound (formulated for oral or intraperitoneal administration).
-
Carrageenan (1% w/v in sterile saline).
-
Positive control: Dexamethasone or Indomethacin.
-
Plethysmometer.
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and positive control.
-
Administer this compound or the positive control drug orally or intraperitoneally. Administer the vehicle to the control group.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).
-
Calculate the percentage inhibition of edema for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizations of Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound activates IRF-3, leading to its nuclear translocation and transcription of ISGs.
Proposed Anti-Inflammatory Mechanism of this compound
Caption: this compound-activated IRF-3 is proposed to inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
References
A Technical Guide to MTX-101: A First-in-Class Bispecific Antibody for Modulating Immune Responses
Disclaimer: Initial searches for "KIN101" did not yield a specific immunomodulatory agent. However, extensive research points to a likely typographical error in the query, with substantial evidence suggesting the intended subject is MTX-101 , a novel bispecific antibody developed by Mozart Therapeutics. This technical guide will, therefore, focus on the available preclinical and early clinical data for MTX-101.
Introduction
MTX-101 is a promising, first-in-class bispecific antibody designed to modulate the immune system by targeting a specialized subset of T cells known as CD8 regulatory T cells (CD8 Tregs).[1] In autoimmune diseases, there is a dysregulation of the immune system where self-reactive cells attack the body's own tissues. MTX-101 aims to restore immune homeostasis by selectively targeting and activating these CD8 Tregs, which in turn can suppress or eliminate the pathogenic T cells driving the autoimmune response.[2][3] This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to MTX-101.
Mechanism of Action
MTX-101 is an engineered bispecific antibody that simultaneously binds to two proteins on the surface of CD8 Tregs: the Killer cell Immunoglobulin-like Receptor (KIR) and the CD8 co-receptor.[2][4] This dual-targeting strategy is designed to:
-
Selectively target CD8 Tregs: By binding to both KIR and CD8, MTX-101 ensures high specificity for this particular T cell subset.
-
Inhibit KIR signaling: KIRs are inhibitory receptors that, when engaged, can dampen the activity of CD8 Tregs. MTX-101 blocks this inhibitory signal, effectively "releasing the brakes" on these regulatory cells.
-
Restore CD8 Treg function: By blocking KIR-mediated inhibition, MTX-101 restores the natural ability of CD8 Tregs to recognize and eliminate pathogenic, self-reactive CD4 T cells.
This targeted approach is intended to re-establish a balanced immune response without causing broad immunosuppression, a common side effect of many current autoimmune disease therapies.
Signaling Pathway
The signaling pathway modulated by MTX-101 centers on the inhibition of the KIR signaling cascade within CD8 Tregs. When KIRs on a CD8 Treg bind to their ligands on other cells, intracellular signaling pathways are initiated that suppress the T cell's cytotoxic functions. MTX-101 physically blocks this interaction, preventing the downstream inhibitory signals and allowing for the activation of pathways that lead to the elimination of pathogenic T cells.
Quantitative Data from Preclinical Studies
Preclinical evaluation of MTX-101 has been conducted using in vitro assays with human cells and in vivo studies with humanized mouse models. The following tables summarize key quantitative findings from these studies.
| In Vitro Assays | |
| Parameter | Result |
| Binding Affinity | MTX-101 demonstrates dose-dependent binding to CD8 Tregs from both healthy donors and patients with celiac disease. |
| CD8 Treg Activation | Treatment with MTX-101 resulted in a dose-dependent increase in the activation of CD8 Tregs in peripheral blood mononuclear cells (PBMCs) from celiac disease patients. |
| Cytolytic Capacity | MTX-101 treatment enhanced the cytolytic capacity of CD8 Tregs, leading to increased killing of target pathogenic CD4 T cells. |
| Pro-inflammatory Cytokines | MTX-101 did not induce the production of pro-inflammatory cytokines such as TNF-α, IL-6, IFN-γ, and IL-17A. |
| In Vivo Humanized Mouse Model (GvHD) | |
| Parameter | Result |
| Disease Onset | MTX-101 delayed the onset of Graft-versus-Host Disease (GvHD). |
| CD8 Treg Binding | MTX-101 demonstrated binding to CD8 Tregs in the humanized mouse model. |
| CD4 T Cell Death | An increase in CD4 T cell death was observed following MTX-101 administration. |
| Pharmacokinetics | MTX-101 exhibited an antibody-like half-life. |
| Tolerability | No unwanted immune cell activation or increase in pro-inflammatory serum cytokines was observed. |
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of MTX-101, based on published information.
In Vitro CD8 Treg Activation and Function Assay
A representative workflow for assessing the in vitro effects of MTX-101 is as follows:
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors and patients with autoimmune diseases (e.g., celiac disease, Crohn's disease) using density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs are cultured in appropriate media and treated with varying concentrations of MTX-101 or a control antibody.
-
Incubation: The cells are incubated for a specified period to allow for the effects of the treatment to manifest.
-
Flow Cytometry Analysis: To assess CD8 Treg activation, cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD8, KIR, CD69, CD25) and intracellular markers (e.g., Granzyme B, Helios) and analyzed by flow cytometry.
-
Cytotoxicity Assay: To evaluate the cytolytic function of CD8 Tregs, they are co-cultured with target pathogenic CD4 T cells that have been labeled with a fluorescent dye. The amount of target cell lysis is then quantified.
-
Cytokine Analysis: The cell culture supernatant is collected to measure the concentration of various pro-inflammatory and anti-inflammatory cytokines using techniques like ELISA or multiplex bead arrays.
In Vivo Humanized Mouse Model of GvHD
The in vivo efficacy and safety of MTX-101 have been evaluated in a Graft-versus-Host Disease (GvHD) mouse model.
Methodology:
-
Humanization of Mice: Immunodeficient mice (e.g., NSG mice) are engrafted with human PBMCs to create a humanized immune system.
-
Induction of GvHD: GvHD is induced in the humanized mice, typically by the transfer of allogeneic human T cells.
-
Treatment: Mice are treated with MTX-101 or a control substance at specified doses and schedules.
-
Monitoring: The mice are monitored for signs of GvHD, such as weight loss and other clinical scores.
-
Pharmacokinetic and Pharmacodynamic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of MTX-101 and to analyze the binding of the antibody to human CD8 Tregs in vivo.
-
Immunophenotyping: At the end of the study, tissues such as the spleen and lymph nodes are harvested to analyze the different immune cell populations by flow cytometry.
Clinical Development
MTX-101 is currently being evaluated in a Phase 1 clinical trial (NCT06324604). This first-in-human study is designed to assess the safety, pharmacokinetics, and pharmacodynamics of MTX-101 in healthy adult volunteers and in patients with celiac disease and type 1 diabetes. The successful completion of the Phase 1a portion in healthy adults has been announced, with the drug being well-tolerated.
Conclusion
MTX-101 represents a novel and targeted approach to the treatment of autoimmune diseases. By selectively restoring the function of CD8 regulatory T cells, it has the potential to re-establish immune balance without the side effects associated with broad immunosuppression. The preclinical data are promising, demonstrating the intended mechanism of action and a favorable safety profile. The ongoing Phase 1 clinical trial will provide crucial insights into the safety and efficacy of MTX-101 in humans and will be a critical step in its development as a potential new therapy for a range of autoimmune conditions.
References
- 1. Mozart Therapeutics Announces Publication of MTX-101 Preclinical Data Demonstrating Modulation of Regulatory CD8 T Cell Network to Restore Immune Homeostasis [prnewswire.com]
- 2. Mozart Therapeutics doses first patients in trial of MTX-101 [clinicaltrialsarena.com]
- 3. Press Release | Mozart Therapeutics [mozart-tx.com]
- 4. Development Pipeline | KIR CD8 Treg Modulator | Mozart Therapeutics [mozart-tx.com]
Methodological & Application
Application Notes and Protocols for KIN101: An Inducer of Innate Immunity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of KIN101, a potent isoflavone agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling. This compound has demonstrated broad-spectrum antiviral activity against various RNA viruses by activating the host's innate immune response.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Virus | Cell Line | Parameter | Value | Reference |
| Influenza Virus | Not Specified | IC50 | 2 µM | [1] |
| Dengue Virus (DNV) | Not Specified | IC50 | >5 µM | [1] |
| Hepatitis C Virus (HCV) | Huh7 | RNA levels | >1 log decrease at 10 µM (18h) | [1] |
| Influenza Virus | MRC5 | NP protein abundance | Significant decrease at 10 µM (24h) | [1] |
Signaling Pathway
This compound functions as a specific agonist of the innate immune signaling pathway by activating the transcription factor IRF-3.[2] Upon treatment, this compound induces the phosphorylation of IRF-3. Phosphorylated IRF-3 then dimerizes and translocates from the cytoplasm to the nucleus. In the nucleus, IRF-3 binds to specific DNA elements and drives the transcription of a variety of interferon-stimulated genes (ISGs), which are crucial components of the antiviral response.
Caption: this compound-induced IRF-3 signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for cell culture, antiviral assays, and analysis of this compound's mechanism of action.
Protocol 1: General Cell Culture and Maintenance
This protocol outlines basic procedures for maintaining cell lines susceptible to viral infection and suitable for studying the effects of this compound.
Materials:
-
Human lung fibroblast cells (MRC5) or human hepatoma cells (Huh7)
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate basal medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks or plates at the desired density.
Protocol 2: Antiviral Activity Assay (HCV as an example)
This protocol describes a method to assess the antiviral efficacy of this compound against Hepatitis C Virus (HCV) in Huh7 cells.
Materials:
-
Huh7 cells
-
Complete growth medium
-
HCV stock (e.g., JFH-1 strain)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
RNA extraction kit
-
RT-qPCR reagents for HCV RNA quantification
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Viral Infection: Immediately after compound addition, infect the cells with HCV at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the plates for 18 hours at 37°C with 5% CO₂.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the levels of HCV RNA. Use primers and probes specific for the HCV genome. Normalize the results to an internal control gene (e.g., GAPDH).
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration of this compound compared to the vehicle control.
Protocol 3: Western Blot for IRF-3 Phosphorylation
This protocol details the procedure to detect the phosphorylation of IRF-3 in response to this compound treatment.
Materials:
-
PH5CH8 cells (or other suitable cell line)
-
Complete growth medium
-
This compound (10 µM)
-
Sendai virus (positive control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-IRF-3 (Ser396), anti-total-IRF-3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat the cells with 10 µM this compound, Sendai virus (as a positive control), or DMSO (vehicle control) for 18 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody against phosphorylated IRF-3 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total IRF-3 and a loading control like β-actin.
Experimental Workflow Visualization
Caption: General workflow for this compound antiviral and mechanistic studies.
References
Application Notes and Protocols for KIN101 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN101 is a novel isoflavone agonist that has demonstrated potent antiviral activity against a broad spectrum of RNA viruses in vitro.[1] Its mechanism of action involves the activation of the Interferon Regulatory Factor 3 (IRF-3) signaling pathway, a critical component of the innate immune response to viral infections.[1][2] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse models, including recommended dosage considerations, detailed experimental protocols, and a description of the underlying signaling pathway.
Mechanism of Action: IRF-3 Dependent Signaling
This compound activates the IRF-3 signaling pathway, which plays a pivotal role in the establishment of an antiviral state within host cells. Upon viral infection, pathogen-associated molecular patterns (PAMPs) are recognized by pattern recognition receptors (PRRs), triggering a signaling cascade that leads to the phosphorylation and activation of IRF-3. Activated IRF-3 then translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other interferon-stimulated genes (ISGs). These proteins collectively inhibit viral replication and modulate the adaptive immune response. This compound acts as a small-molecule agonist of this pathway, initiating IRF-3 activation and subsequent antiviral gene expression.[1][2]
Recommended this compound Dosage for Mouse Models
As of the latest literature review, specific in vivo dosage recommendations for this compound in mouse models have not been published. However, based on in vitro potency and general practices for novel antiviral compounds, a preliminary dose-finding study is recommended. The following table outlines a suggested starting point for such a study.
| Parameter | Recommendation | Rationale/Considerations |
| Starting Dose Range | 1 - 25 mg/kg | Based on typical dose ranges for novel small molecule antivirals in mice. A wide range allows for the determination of both efficacy and potential toxicity. |
| Administration Route | Oral (gavage), Intraperitoneal (IP), Intravenous (IV) | The optimal route should be determined based on the physicochemical properties of this compound and its formulation. Oral gavage is often preferred for ease of administration in chronic studies. IP and IV routes can provide more direct and rapid systemic exposure. |
| Dosing Frequency | Once or twice daily | Dependent on the pharmacokinetic profile of this compound. A pilot pharmacokinetic study is advised to determine the half-life and optimal dosing interval. |
| Formulation | To be determined based on solubility | This compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO and Tween 80. |
Note: The above recommendations are hypothetical and should be validated through rigorous dose-escalation and pharmacokinetic studies to establish a safe and efficacious dose for specific mouse models and viral infections.
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound and the subsequent evaluation of its antiviral efficacy in a mouse model of influenza virus infection.
Experimental Workflow
Protocol 1: Preparation of this compound Formulation
-
Determine the appropriate vehicle based on the solubility of this compound. A common starting point is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Weigh the required amount of this compound powder based on the desired concentration and total volume.
-
Dissolve this compound in the appropriate volume of DMSO first.
-
Add the remaining vehicle components (PEG300, Tween 80, and saline) sequentially while vortexing to ensure a homogenous solution.
-
Filter-sterilize the final formulation using a 0.22 µm syringe filter.
-
Store the formulation at 4°C, protected from light, for the duration of the study.
Protocol 2: Administration of this compound
A. Oral Gavage
-
Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice).
-
Measure the length of the gavage needle from the corner of the mouse's mouth to the last rib to avoid stomach perforation. Mark the needle at the appropriate depth.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.
-
Administer the this compound formulation slowly and steadily.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
B. Intraperitoneal (IP) Injection
-
Use a 25-27 gauge needle for the injection.
-
Restrain the mouse and tilt it slightly to one side to allow the abdominal organs to shift.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle.
-
Aspirate gently to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the this compound formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
C. Intravenous (IV) Injection (Tail Vein)
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer that allows access to the tail.
-
Use a 27-30 gauge needle for the injection.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
A successful insertion will often result in a small flash of blood in the hub of the needle.
-
Inject the this compound formulation slowly. Resistance or the formation of a bleb indicates an unsuccessful injection.
-
Remove the needle and apply gentle pressure to the injection site to prevent bleeding.
Protocol 3: Influenza Virus Infection Model
-
Anesthetize the mice using isoflurane or a ketamine/xylazine cocktail.
-
Intranasally instill a predetermined lethal or sub-lethal dose of influenza virus in a small volume (e.g., 20-50 µL) into the nares of the anesthetized mouse.
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Monitor the mice daily for changes in body weight, clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing), and survival.
-
At predetermined endpoints, euthanize the mice and collect tissues (e.g., lungs, bronchoalveolar lavage fluid) for viral titer determination, histological analysis, and cytokine profiling.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups. Statistical analysis should be performed to determine the significance of any observed differences.
Table 1: Example Data Summary for this compound Efficacy Study
| Treatment Group | Mean Body Weight Change (%) | Mean Clinical Score | Survival Rate (%) | Lung Viral Titer (log10 PFU/g) |
| Vehicle Control | ||||
| This compound (1 mg/kg) | ||||
| This compound (5 mg/kg) | ||||
| This compound (25 mg/kg) | ||||
| Positive Control |
Conclusion
This compound presents a promising new therapeutic avenue for the treatment of RNA viral infections through the activation of the host's innate immune system. The protocols and recommendations outlined in these application notes provide a framework for the preclinical evaluation of this compound in mouse models. Rigorous and well-controlled in vivo studies are essential to determine the safety, efficacy, and therapeutic potential of this novel isoflavone agonist.
References
KIN101 solubility and preparation for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of KIN101 and protocols for its preparation for in vivo studies. The data and methodologies are intended to assist researchers in the effective use of this compound for preclinical and pharmacological research.
This compound Solubility
This compound is an isoflavone agonist of IRF-3 dependent signaling with broad-spectrum activity against RNA viruses.[1][2] Accurate solubility data is crucial for the preparation of stock solutions and formulations for both in vitro and in vivo experiments. The solubility of this compound in various solvents is summarized below.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Remarks |
| Dimethyl Sulfoxide (DMSO) | 41.67 | 105.43 | Requires sonication and warming to 60°C for complete dissolution.[1][2] |
| Aqueous Solution | ≥ 2.08 | ≥ 5.26 | Forms a clear solution.[1] |
Preparation of this compound for In Vivo Studies
Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in animal models. The following protocol describes the preparation of a this compound formulation suitable for administration in in vivo studies.
Recommended In Vivo Formulation
A common vehicle for the administration of hydrophobic compounds like this compound is a co-solvent system. A suggested formulation for this compound is a mixture of 10% DMSO and 90% corn oil.
Experimental Protocol for In Vivo Formulation Preparation
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, the dose, and the injection volume. Calculate the required mass of this compound and the volumes of DMSO and corn oil.
-
Prepare this compound Stock in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
To aid dissolution, gently warm the mixture to 60°C and sonicate until the this compound is completely dissolved, resulting in a clear solution. Visually inspect the solution to ensure no particulate matter is present.
-
-
Prepare the Final Formulation:
-
In a separate sterile conical tube, add the calculated volume of sterile corn oil.
-
While vortexing the corn oil, slowly add the this compound/DMSO stock solution drop by drop. This gradual addition is crucial to prevent precipitation of the compound.
-
Continue vortexing for an additional 5-10 minutes to ensure a homogenous and stable suspension.
-
-
Storage and Handling:
-
It is recommended to prepare the formulation fresh on the day of the experiment.
-
If short-term storage is necessary, store the formulation at 4°C, protected from light. Before use, allow the formulation to return to room temperature and vortex thoroughly to ensure homogeneity.
-
When stored at -20°C, the stock solution in DMSO is stable for up to one month, and at -80°C, for up to six months.
-
This compound Mechanism of Action and Signaling Pathway
This compound functions as a potent RNA viral inhibitor by activating the Interferon Regulatory Factor 3 (IRF-3) signaling pathway. This activation leads to the nuclear translocation of IRF-3, which in turn induces the expression of a variety of Interferon-Stimulated Genes (ISGs). These ISGs, along with other downstream proteins like RIG-I and MDA5, establish an antiviral state within the cell.
Caption: this compound Signaling Pathway.
Experimental Workflow for this compound In Vivo Preparation
The following diagram outlines the key steps for the preparation of this compound for administration in animal studies.
Caption: this compound In Vivo Preparation Workflow.
References
Application Notes and Protocols for K-101 Administration in Preclinical Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1] KINE-101 is a novel synthetic nonapeptide being developed for the treatment of rheumatoid arthritis.[2][3][4] Its primary mechanism of action is the activation of regulatory T cells (Tregs), a specialized subpopulation of T cells that play a crucial role in maintaining immune homeostasis and self-tolerance.[2] By activating Tregs, KINE-101 aims to suppress the autoimmune response that drives RA pathology. These application notes provide detailed protocols for the administration and evaluation of KINE-101 in established preclinical models of rheumatoid arthritis.
Mechanism of Action: KINE-101 and Treg Activation
KINE-101 exerts its therapeutic effects by potently activating Tregs. Tregs are essential for suppressing aberrant immune responses and are characterized by the expression of the master transcription factor FoxP3. Activated Tregs employ several mechanisms to control inflammation, including the secretion of immunosuppressive cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). These cytokines can inhibit the function of various immune cells, including pro-inflammatory T helper cells (Th1 and Th17) and macrophages, which are key drivers of RA pathogenesis.
Figure 1: KINE-101 Mechanism of Action.
Preclinical Data Summary
Preclinical studies using the Collagen-Induced Arthritis (CIA) mouse model have demonstrated the efficacy of KINE-101 in reducing disease severity.
| Parameter | Control (CIA) | KINE-101 (1 mg/kg, s.c., q.d.) | Methotrexate (2 mg/kg) |
| Mean Arthritic Index (Day 35) | High | Significantly Lower (p < 0.01) | Similar efficacy to KINE-101 |
| Collagen Type II Specific Autoantibody Production | High | Significantly Decreased | Significantly Decreased |
| Germinal Center B Cell Activation | High | Significantly Inactivated (p < 0.01) | Significantly Inactivated (p < 0.05) |
| Serum IL-6 Levels | High | Significantly Lower (p < 0.05) | Lower (not statistically significant) |
| Cartilage Damage | Severe | Suppressed | Suppressed |
Table 1: Summary of KINE-101 Efficacy in the CIA Mouse Model. Data adapted from preclinical findings.
Experimental Workflow
A typical preclinical study to evaluate KINE-101 in a rheumatoid arthritis model involves several key stages, from disease induction to endpoint analysis.
Figure 2: General Experimental Workflow.
Detailed Experimental Protocols
Preclinical Rheumatoid Arthritis Models
Two commonly used and well-characterized rodent models for preclinical evaluation of anti-arthritic compounds are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.
a) Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.
-
Animals: DBA/1 mice, 7-8 weeks old, are highly susceptible.
-
Reagents:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
-
Induction Protocol:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in CFA (containing 2 mg/mL of M. tuberculosis).
-
On day 0, immunize mice with 100 µL of the emulsion via intradermal injection at the base of the tail.
-
On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in IFA at a different site at the base of the tail.
-
Arthritis typically develops between days 28 and 35 after the primary immunization.
-
b) Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is characterized by a rapid onset and robust polyarticular inflammation.
-
Animals: Lewis or Sprague-Dawley rats.
-
Reagents:
-
Complete Freund's Adjuvant (CFA) containing a high concentration of heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL).
-
-
Induction Protocol:
-
Thoroughly suspend the heat-killed M. tuberculosis in CFA.
-
On day 0, administer a single subcutaneous injection of 100 µL of the CFA suspension into the base of the tail or into a hind paw footpad.
-
A primary inflammatory response is observed at the injection site within days, with secondary arthritis developing in non-injected paws around days 10-12.
-
Administration of KINE-101
-
Formulation: KINE-101 is a synthetic peptide and should be reconstituted in a sterile, buffered solution suitable for injection (e.g., sterile PBS).
-
Dosage: Based on preclinical data, a dose of 1 mg/kg administered subcutaneously once daily has shown efficacy. Dose-response studies may be warranted.
-
Dosing Regimens:
-
Prophylactic: Begin KINE-101 administration at or shortly after the primary immunization (e.g., day 0) to assess its ability to prevent or delay the onset of arthritis.
-
Therapeutic: Initiate KINE-101 treatment after the onset of clinical signs of arthritis to evaluate its ability to reverse or halt disease progression.
-
Clinical Assessment of Arthritis
Regular clinical scoring is essential to monitor disease progression and the therapeutic effect of KINE-101.
-
Frequency: Scoring should be performed 3-4 times per week after the expected onset of arthritis.
-
Scoring System (per paw):
-
0: Normal, no signs of inflammation.
-
1: Mild swelling and/or erythema confined to one or two toes.
-
2: Moderate swelling and erythema of the paw.
-
3: Severe swelling and erythema of the entire paw and toes.
-
4: Severe swelling, erythema, and ankylosis of the paw.
-
-
Total Score: The scores for all four paws are summed for a maximum possible score of 16 per animal.
| Clinical Score | Description |
| 0 | Normal paw |
| 1 | One or two toes inflamed and swollen |
| 2 | Mild swelling of the entire paw or more than two toes inflamed |
| 3 | Swelling of the entire paw and some toes |
| 4 | Severe swelling of the entire paw and all toes, or ankylosed paw |
| Table 2: Clinical Scoring System for Arthritis in Mice. |
Histological Analysis of Joints
Histological examination of the joints provides a detailed assessment of inflammation, cartilage destruction, and bone erosion.
-
Sample Collection: At the study endpoint, harvest hind paws and fix in 10% neutral buffered formalin.
-
Decalcification: Decalcify the samples in a suitable decalcifying solution (e.g., 5.5% EDTA in buffered formalin) until the bones are pliable.
-
Processing and Staining: Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin O or Toluidine Blue for proteoglycan content in cartilage.
-
Standardized Microscopic Arthritis Scoring (SMASH) Recommendations:
-
Inflammation: Score the extent and density of inflammatory cell infiltrates in the synovium (0-3).
-
Pannus Formation: Evaluate the formation of invasive synovial tissue over the cartilage (0-3).
-
Cartilage Damage: Assess the loss of proteoglycans and erosion of the cartilage surface (0-3).
-
Bone Erosion: Score the extent of bone resorption, particularly at the marginal zones (0-3).
-
| Histological Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Inflammation | No inflammatory cells | Slight thickening of synovial lining with some inflammatory cells | Moderate infiltration of inflammatory cells | Dense inflammatory cell infiltrate |
| Pannus Formation | No pannus | Minimal pannus formation | Pannus covering part of the cartilage surface | Extensive pannus formation with cartilage invasion |
| Cartilage Damage | Intact cartilage with normal staining | Slight loss of proteoglycan staining | Partial erosion of cartilage | Full-thickness cartilage erosion |
| Bone Erosion | Intact bone | Small areas of bone resorption | Moderate bone erosion | Extensive bone destruction |
| Table 3: Simplified Histological Scoring System based on SMASH recommendations. |
Immunological Assays
a) Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Measurement of serum cytokine levels can provide insights into the systemic inflammatory state and the mechanism of action of KINE-101.
-
Sample Collection: Collect blood via cardiac puncture or other appropriate methods at the study endpoint. Process to obtain serum and store at -80°C.
-
Target Cytokines:
-
Pro-inflammatory: IL-6, TNF-α
-
Treg-associated: IL-10, TGF-β
-
-
Protocol (General):
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add diluted serum samples and standards to the wells.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.
-
b) Flow Cytometry for Treg Analysis
Flow cytometry is used to quantify and phenotype Treg populations in lymphoid tissues, such as the spleen.
-
Sample Preparation:
-
At the study endpoint, harvest the spleen and prepare a single-cell suspension.
-
Lyse red blood cells using a suitable lysis buffer.
-
Count the viable cells.
-
-
Staining Panel for Mouse Tregs:
-
Surface Markers:
-
CD3 (T cell marker)
-
CD4 (Helper T cell marker)
-
CD25 (IL-2 receptor alpha chain, highly expressed on Tregs)
-
CD127 (IL-7 receptor alpha chain, low expression on Tregs)
-
GITR (Glucocorticoid-induced TNFR-related protein, activation marker)
-
-
Intracellular Marker:
-
FoxP3 (Master transcription factor for Tregs)
-
-
-
Staining Protocol:
-
Stain the cell surface markers with fluorochrome-conjugated antibodies.
-
Fix and permeabilize the cells using a FoxP3 staining buffer set.
-
Stain for intracellular FoxP3.
-
Acquire the data on a flow cytometer.
-
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter.
-
Gate on single, live cells.
-
Gate on CD3+ T cells.
-
From the CD3+ population, gate on CD4+ helper T cells.
-
Within the CD4+ gate, identify Tregs as CD25high and FoxP3+. Further characterization can be done using CD127low expression.
-
Figure 3: Treg Gating Strategy.
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of KINE-101 in rheumatoid arthritis models. The detailed protocols for disease induction, drug administration, and various analytical techniques will enable researchers to robustly assess the therapeutic potential of this novel Treg-activating peptide. Adherence to standardized scoring systems and multi-parametric endpoint analysis will ensure the generation of high-quality, reproducible data critical for the continued development of KINE-101 as a potential treatment for rheumatoid arthritis.
References
- 1. Quantitative Predictive Modelling Approaches to Understanding Rheumatoid Arthritis: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Treg Cells and Indicator Selection [elabscience.com]
- 3. | BioWorld [bioworld.com]
- 4. KINE-101, a Novel Synthetic Peptide with Potent Regulatory T Cells Activation to Treat Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
KAN-101 Gluten Challenge Study in Celiac Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical study design for KAN-101, an investigational therapy for celiac disease. The accompanying protocols are based on methodologies reported in the KAN-101 clinical trials and related research, intended to guide researchers in designing similar studies for evaluating targeted immunotherapies for autoimmune disorders.
Introduction to KAN-101 and its Mechanism of Action
KAN-101, developed by Anokion, is an investigational immune tolerance therapy for celiac disease.[1][2] It is designed to induce antigen-specific immune tolerance by delivering a gluten antigen to the liver.[2][3] This approach leverages the liver's natural immune-regulating pathways to re-educate the immune system, aiming to prevent the inflammatory response to gluten ingestion.[4] The therapy is targeted towards individuals with the HLA-DQ2.5 genotype, which is strongly associated with celiac disease. KAN-101 is engineered to target only the part of the immune system that drives celiac disease, unlike broad immunosuppressants. Preclinical studies suggest that KAN-101 may induce immunologic tolerance through several mechanisms, including the selection of antigen-specific T cells, inducing a state of unresponsiveness (anergy) in these cells, and promoting the expansion of regulatory T cells.
Clinical Study Design: The ACeD and ACeD-it Trials
The clinical development of KAN-101 has been evaluated in the ACeD (Assessment of KAN-101 in Celiac Disease) Phase 1 trial and the subsequent ACeD-it (Assessment of KAN-101 in Celiac Disease and Immune Tolerance) Phase 1b/2 trial. These studies were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of KAN-101 in adults with biopsy-confirmed celiac disease who were following a gluten-free diet.
Patient Population
The studies enrolled adults aged 18-70 years with a confirmed diagnosis of celiac disease and the HLA-DQ2.5 genotype. Key inclusion criteria included being on a gluten-free diet for at least one year. Exclusion criteria included refractory celiac disease, selective IgA deficiency, and a positive status for the HLA-DQ8 genotype.
Study Design Overview
The clinical evaluation of KAN-101 has progressed through several phases, incorporating single and multiple ascending dose cohorts, as well as placebo-controlled arms.
-
Phase 1 (ACeD Trial - NCT04248855): This initial study was a randomized, double-blind, placebo-controlled trial involving 41 individuals with celiac disease on a gluten-free diet. It consisted of two parts: a single ascending dose (SAD) cohort and a multiple ascending dose (MAD) cohort.
-
Phase 1b/2 (ACeD-it Trial - NCT05574010): This ongoing study is a three-part, multicenter trial.
-
Part A (Phase 1b): An open-label, multiple ascending dose design to further assess safety, tolerability, and pharmacokinetics.
-
Part B and C (Phase 2): Double-blind, placebo-controlled, parallel-group designs to characterize the biomarker response following a gluten challenge, in addition to continued safety, tolerability, and pharmacokinetic assessments.
-
Dosing and Administration
KAN-101 is administered as an intravenous infusion. In the multiple ascending dose cohorts of the ACeD trial, patients received KAN-101 on days 1, 4, and 7 at dose levels of 0.15, 0.3, and 0.6 mg/kg, or a placebo.
Gluten Challenge
A key component of the study design is a controlled gluten challenge to assess the ability of KAN-101 to modulate the immune response to gluten. In the ACeD trial, the gluten challenge was initiated one week after the completion of dosing and consisted of the oral administration of 9 grams of vital wheat gluten per day for three consecutive days. In the ACeD-it trial, a gluten challenge was performed on day 15.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the KAN-101 clinical trials.
Table 1: Pharmacokinetic Parameters of KAN-101
| Parameter | Value | Reference |
|---|---|---|
| Systemic Clearance | Within approximately 6 hours | |
| Geometric Mean Half-life | 3.72 min (CV% 6.5) to 31.72 min (83.7%) |
| Accumulation with Repeated Dosing | No accumulation observed | |
Table 2: Key Biomarker Responses to Gluten Challenge
| Biomarker | Effect of KAN-101 Treatment | Reference |
|---|---|---|
| Gluten-induced Interleukin-2 (IL-2) | Dose-dependent modulation/reduction | |
| Gliadin-specific T cells | Reduction in response |
| Gut homing CD8+ T cells | Favorable impact | |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the KAN-101 clinical trials.
Protocol 1: Gluten Challenge
Objective: To assess the in vivo immune response to a standardized gluten exposure in study participants.
Materials:
-
Vital wheat gluten
-
Food-grade vehicle for administration (e.g., applesauce, yogurt)
-
Scale for accurate measurement
Procedure:
-
Confirm participant eligibility and obtain informed consent.
-
On the designated day of the gluten challenge (e.g., Day 15), administer a pre-measured dose of 9 grams of vital wheat gluten.
-
The gluten should be mixed with a suitable food vehicle to ensure palatability and complete consumption.
-
Observe the participant for a specified period post-administration to monitor for any immediate adverse events.
-
Repeat the gluten administration for a total of three consecutive days, as per the study protocol.
-
Collect blood samples for biomarker analysis at pre-defined time points before, during, and after the gluten challenge.
-
Record all clinical symptoms and adverse events reported by the participant.
Protocol 2: Measurement of Gluten-Induced Interleukin-2 (IL-2) Release
Objective: To quantify the level of IL-2 in plasma following a gluten challenge as a biomarker of the T-cell response.
Materials:
-
Whole blood or plasma samples from study participants
-
Commercially available high-sensitivity ELISA or multiplex cytokine assay kit for human IL-2 (e.g., Meso Scale Discovery S-PLEX)
-
Microplate reader
-
Refrigerated centrifuge
Procedure:
-
Collect whole blood samples in appropriate anticoagulant tubes (e.g., EDTA) at baseline and at specified time points (e.g., 2, 4, and 6 hours) after the gluten challenge.
-
Process the blood samples to obtain plasma by centrifugation at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
-
On the day of analysis, thaw the plasma samples on ice.
-
Perform the IL-2 measurement using a high-sensitivity assay according to the manufacturer's instructions. This typically involves:
-
Preparing standards and controls.
-
Adding samples, standards, and controls to the wells of the assay plate.
-
Incubating with detection antibodies.
-
Adding a substrate and measuring the resulting signal using a microplate reader.
-
-
Calculate the concentration of IL-2 in each sample based on the standard curve.
-
Analyze the data to determine the change in IL-2 levels from baseline following the gluten challenge.
Protocol 3: Analysis of Gliadin-Specific T-cells by ELISpot
Objective: To enumerate the frequency of gliadin-specific T-cells that produce a specific cytokine (e.g., IFN-γ) upon stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
ELISpot plates pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ)
-
Gliadin peptides for stimulation
-
Positive control (e.g., phytohemagglutinin) and negative control (media alone)
-
Detection antibody conjugated to an enzyme (e.g., biotinylated anti-cytokine antibody followed by streptavidin-alkaline phosphatase)
-
Substrate for color development
-
ELISpot plate reader
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs in complete cell culture medium.
-
Add a defined number of PBMCs to the wells of the pre-coated ELISpot plate.
-
Stimulate the cells in triplicate with:
-
Gliadin peptides
-
Positive control
-
Negative control
-
-
Incubate the plate at 37°C in a humidified CO2 incubator for the appropriate duration (e.g., 24-48 hours).
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate and add the enzyme-conjugate (e.g., streptavidin-alkaline phosphatase).
-
Wash the plate and add the substrate to develop the spots. Each spot represents a cytokine-secreting cell.
-
Stop the reaction and allow the plate to dry.
-
Count the spots in each well using an automated ELISpot reader.
-
Calculate the number of gliadin-specific T-cells per million PBMCs by subtracting the average number of spots in the negative control wells from the average number of spots in the gliadin-stimulated wells.
Visualizations
Signaling Pathway
Caption: KAN-101 Mechanism of Action.
Experimental Workflow
Caption: KAN-101 Gluten Challenge Experimental Workflow.
References
Application Notes and Protocols for Measuring KIN101 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIN101 is a novel small molecule agonist of the Interferon Regulatory Factor 3 (IRF-3) signaling pathway, demonstrating broad-spectrum antiviral activity.[1][2] Unlike direct-acting antivirals, this compound stimulates the innate immune response, leading to the expression of a suite of antiviral genes. Activation of IRF-3 is a critical event in the cellular defense against viral pathogens.[3][4] Upon stimulation, cytosolic pattern recognition receptors initiate a signaling cascade that results in the phosphorylation of IRF-3 by kinases such as TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε).[5] Phosphorylated IRF-3 then dimerizes, translocates to the nucleus, and in concert with other transcription factors, binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of Interferon-Stimulated Genes (ISGs) to activate their transcription.
These application notes provide detailed protocols for robust and reproducible cell-based assays to quantify the activity of this compound by measuring key events in the IRF-3 signaling pathway. The described methods include the analysis of IRF-3 phosphorylation, IRF-3 nuclear translocation, and the downstream induction of ISG expression.
This compound Signaling Pathway
The proposed signaling pathway for this compound involves the activation of the IRF-3 transcription factor, a central regulator of the innate antiviral response.
Experimental Protocols
Herein, we describe three key cell-based assays to measure the biological activity of this compound.
Assay 1: IRF-3 Phosphorylation by Western Blot
This assay directly measures the phosphorylation of IRF-3 at Serine 396, a key indicator of its activation.
Experimental Workflow:
References
- 1. Isoflavone Agonists of IRF-3 Dependent Signaling Have Antiviral Activity against RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of small molecule IRF3-dependent immune activators for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interferon regulatory factor 3 in adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
TTI-101 Demonstrates Anti-Fibrotic Efficacy in Preclinical Bleomycin-Induced Lung Fibrosis Model
For Immediate Release
HOUSTON – Tvardi Therapeutics' novel STAT3 inhibitor, TTI-101, has shown significant anti-fibrotic and anti-inflammatory effects in a preclinical model of bleomycin-induced lung fibrosis. These findings, which underpinned the progression of TTI-101 into Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF), highlight its potential as a new therapeutic option for this debilitating disease.
TTI-101 is an orally administered small molecule that directly targets the Signal Transducer and Activator of Transcription 3 (STAT3), a key regulatory protein implicated in the development of pulmonary fibrosis.[1] In preclinical studies, TTI-101 demonstrated a dose-dependent reduction in collagen deposition and an improvement in lung function.[2] The promising preclinical data, including the reversal of established fibrosis, provided a strong rationale for evaluating TTI-101 in patients with IPF.[1][2]
The bleomycin-induced lung fibrosis model is a well-established animal model that mimics many of the key features of human IPF. In this model, TTI-101 was found to not only prevent the progression of fibrosis but also to reverse existing scarring. These effects are attributed to its mechanism of action, which involves the inhibition of fibroblast activation and the reduction of pro-fibrotic gene expression.
Quantitative Data Summary
While specific quantitative data from the preclinical studies with TTI-101 in the bleomycin-induced lung fibrosis model are part of proprietary research, the following table summarizes the expected endpoints and the reported positive outcomes based on company announcements and scientific presentations.
| Efficacy Parameter | Expected Endpoint | Reported Outcome with TTI-101 Treatment |
| Lung Fibrosis | Reduction in lung collagen content (e.g., Hydroxyproline assay) | Dose-dependent reduction in collagen deposition |
| Improvement in histological fibrosis score (e.g., Ashcroft score) | Reversal of established fibrotic changes | |
| Lung Function | Improvement in respiratory mechanics | Improvement in lung function |
| Inflammation | Reduction in inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF) | Reduction in pro-fibrotic gene expression |
| Mechanism of Action | Inhibition of STAT3 phosphorylation and downstream signaling | Potent and selective inhibition of STAT3 |
Signaling Pathway
The therapeutic effect of TTI-101 in pulmonary fibrosis is mediated through the inhibition of the STAT3 signaling pathway. In fibrotic lung disease, various upstream signals, such as cytokines (e.g., IL-6) and growth factors, lead to the activation of STAT3. Activated STAT3 then promotes the transcription of genes involved in fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition, leading to tissue scarring. TTI-101, by inhibiting STAT3, effectively blocks these pro-fibrotic processes.
Experimental Protocols
The following are generalized protocols for investigating the efficacy of a test compound like TTI-101 in a bleomycin-induced lung fibrosis model, based on standard methodologies in the field.
Bleomycin-Induced Lung Fibrosis Model in Mice
Objective: To induce lung fibrosis in mice to test the anti-fibrotic potential of TTI-101.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Animal handling and surgical equipment
Procedure:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Anesthetize the mice using isoflurane.
-
On day 0, administer a single intratracheal instillation of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.
-
Monitor the animals daily for signs of distress, weight loss, and changes in behavior.
TTI-101 Administration
Objective: To treat bleomycin-challenged mice with TTI-101.
Materials:
-
TTI-101
-
Vehicle solution (as specified by the manufacturer or in preclinical studies)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of TTI-101 in the appropriate vehicle.
-
Initiate TTI-101 treatment either prophylactically (starting on the same day as bleomycin administration) or therapeutically (starting after a fibrotic response has been established, e.g., day 7 or 14).
-
Administer TTI-101 orally via gavage once or twice daily at predetermined doses. The vehicle is administered to the control and bleomycin-only groups.
-
Continue treatment for the duration of the study (typically 14 to 28 days).
Assessment of Lung Fibrosis
Objective: To quantify the extent of lung fibrosis at the end of the study.
Methods:
-
Histopathology:
-
At the study endpoint (e.g., day 21 or 28), euthanize the mice.
-
Perfuse the lungs with saline and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition.
-
Score the extent of fibrosis using a semi-quantitative method such as the Ashcroft scoring system.
-
-
Hydroxyproline Assay:
-
Harvest a portion of the lung tissue and hydrolyze it.
-
Quantify the hydroxyproline content, a major component of collagen, using a colorimetric assay. The results are typically expressed as micrograms of hydroxyproline per milligram of lung tissue.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Perform a bronchoalveolar lavage with sterile saline.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Count the total number of cells and perform differential cell counts (macrophages, neutrophils, lymphocytes) to assess inflammation.
-
The supernatant can be used for cytokine and chemokine analysis (e.g., via ELISA).
-
Conclusion
The preclinical data for TTI-101 in the bleomycin-induced lung fibrosis model have provided a strong foundation for its clinical development in idiopathic pulmonary fibrosis. The ability of TTI-101 to inhibit the central fibrotic mediator, STAT3, and subsequently reduce and reverse lung fibrosis in a well-validated animal model, underscores its potential to address the significant unmet medical need in patients with this progressive and fatal disease. Further research and the ongoing Phase 2 clinical trial will be crucial in determining the clinical utility of TTI-101 for the treatment of IPF.
References
Application Notes and Protocols for KIN101 (a hypothetical ERK inhibitor) Administration in Dengue Virus Research
Abstract: Dengue virus (DENV) infection is a significant global health concern with no specific antiviral therapy currently available. Host-directed therapies, which target cellular factors essential for viral replication, represent a promising strategy to combat DENV and are less susceptible to the development of drug resistance.[1] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-regulated kinase (ERK), has been identified as a crucial host factor for DENV replication.[2] DENV infection has been shown to induce ERK phosphorylation, and the use of ERK inhibitors can reduce viral reproduction and systemic disease.[1] These application notes provide a detailed protocol for the in vitro administration and evaluation of KIN101, a hypothetical small molecule ERK inhibitor, for its anti-Dengue virus activity.
Introduction to this compound
This compound is a potent and selective, non-commercially available, hypothetical small molecule inhibitor of the Extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. In the context of Dengue virus (DENV) infection, the virus utilizes the host cell's ERK signaling for its own replication.[1][2] By blocking ERK phosphorylation, this compound is expected to disrupt the DENV life cycle, offering a potential host-directed therapeutic approach. This protocol outlines the procedures for evaluating the antiviral efficacy of this compound against DENV in a laboratory setting.
DENV Life Cycle and the Role of ERK Signaling
The DENV life cycle involves attachment to the host cell, entry via endocytosis, release of the viral genome into the cytoplasm, translation of viral proteins, replication of the viral RNA, assembly of new virions, and their subsequent release. Several host kinases, including ERK, are involved in regulating these processes. DENV infection can activate the ERK signaling pathway, which in turn can create a more favorable cellular environment for viral replication. This compound, by inhibiting ERK, is hypothesized to interfere with one or more stages of the viral life cycle.
Figure 1: Simplified Dengue Virus life cycle and the role of ERK activation.
Experimental Protocols
-
Cells: Huh-7 (human hepatoma) cells or Vero (monkey kidney epithelial) cells.
-
Virus: Dengue virus serotype 2 (DENV-2) strain New Guinea C (or other suitable strain).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Plaque Assay: 2% Carboxymethylcellulose (CMC) overlay medium, Crystal Violet staining solution.
-
Reagents for RT-qPCR: RNA extraction kit, reverse transcription kit, qPCR master mix, DENV-specific primers and probe.
-
Reagents for Western Blot: Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-DENV E protein), secondary antibodies.
-
Culture Huh-7 or Vero cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Propagate DENV-2 in C6/36 mosquito cells or Vero cells.
-
Harvest virus-containing supernatant when cytopathic effect (CPE) is observed.
-
Centrifuge to remove cell debris and store the virus stock at -80°C.
-
Determine the virus titer using a plaque assay on Vero cells.
-
Seed Vero cells in 24-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of DENV-2 to achieve approximately 50-100 plaque-forming units (PFU) per well.
-
Pre-incubate the virus with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in serum-free DMEM for 1 hour at 37°C.
-
Remove the growth medium from the cells and infect with the virus-drug mixture.
-
Incubate for 2 hours at 37°C, with gentle rocking every 15-20 minutes.
-
Remove the inoculum and wash the cells with PBS.
-
Overlay the cells with 1 ml of 2% CMC overlay medium containing the respective concentrations of this compound.
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Fix the cells with 10% formalin and stain with Crystal Violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the vehicle control (DMSO).
-
Determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.
Figure 2: Experimental workflow for this compound antiviral activity assay.
To determine the stage of the DENV life cycle affected by this compound, a time-of-addition assay can be performed. This compound is added at different time points relative to virus infection (e.g., pre-infection, during infection, post-infection). The reduction in viral titer is then measured to pinpoint the inhibitory window.
-
Infect Huh-7 cells with DENV-2 at a multiplicity of infection (MOI) of 1.
-
Treat the cells with this compound at various concentrations.
-
At 24 or 48 hours post-infection, extract total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers and probes specific for the DENV-2 genome.
-
Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in viral RNA levels in this compound-treated cells compared to the vehicle control.
-
Infect Huh-7 cells with DENV-2 (MOI=1) and treat with this compound.
-
At various time points post-infection (e.g., 0, 6, 12, 24 hours), lyse the cells.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK, total-ERK, and DENV E protein.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Figure 3: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Antiviral Activity of this compound against DENV-2
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 8.5 | >100 | >11.8 |
| Control | - | - | - |
Table 2: Effect of this compound on DENV-2 RNA Replication
| This compound Concentration (µM) | Viral RNA Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.32 |
| 50 | 0.08 |
Conclusion
This document provides a comprehensive set of protocols for the administration and evaluation of this compound, a hypothetical ERK inhibitor, in the context of Dengue virus research. The described assays will enable researchers to determine the antiviral efficacy, mechanism of action, and cellular effects of this compound, thereby providing valuable insights into its potential as a host-directed therapy for Dengue fever. The inhibition of host kinases like ERK represents a promising avenue for the development of novel anti-Dengue therapeutics.
References
Application Notes and Protocols for Investigating KIN101 in Combination with Other Antifibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, leads to organ scarring and failure. Current therapeutic strategies, primarily centered around agents like nintedananib and pirfenidone, offer limited efficacy in halting disease progression. This has spurred the exploration of novel therapeutic targets and combination therapies. KIN101, an isoflavone agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling, has been identified for its broad-spectrum antiviral activity. Emerging research, however, has shed light on the multifaceted role of the IRF-3 signaling pathway in the pathogenesis of fibrosis, suggesting a potential, yet unexplored, antifibrotic application for this compound.
Recent studies have demonstrated that activation of the IRF-3 pathway can mitigate liver fibrosis by inducing senescence in hepatic stellate cells, the primary collagen-producing cells in the liver.[1] Conversely, IRF-3 has also been implicated in the regulation of cardiac fibrosis.[2][3] These findings point towards a context-dependent role of IRF-3 in modulating fibrotic responses. As an isoflavone, this compound belongs to a class of compounds known for their anti-inflammatory and antioxidant properties, which are mechanistically relevant to combating fibrosis.[4][5]
These application notes provide a theoretical framework and hypothetical protocols for investigating the potential antifibrotic effects of this compound, both as a monotherapy and in combination with established antifibrotic drugs. The content herein is intended to guide researchers in exploring this novel therapeutic avenue.
Hypothetical Mechanism of Action of this compound in Fibrosis
It is postulated that this compound, by activating IRF-3, could exert antifibrotic effects through one or more of the following mechanisms:
-
Induction of Myofibroblast Senescence or Apoptosis: Activated IRF-3 may promote a senescent phenotype in activated myofibroblasts, thereby halting their proliferative and collagen-secreting activities.
-
Modulation of Inflammatory Responses: As a key regulator of innate immunity, IRF-3 activation by this compound could skew the inflammatory microenvironment towards a pro-resolution state, reducing the profibrotic signaling cascade.
-
Inhibition of TGF-β Signaling: The IRF-3 pathway may crosstalk with the canonical profibrotic TGF-β signaling pathway, leading to its downregulation.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the experimental protocols outlined below. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: In Vitro Efficacy of this compound on Myofibroblast Activation Markers
| Treatment Group | α-SMA Expression (Fold Change) | Collagen I Expression (Fold Change) | Proliferation Rate (% of Control) |
| Vehicle Control | 1.0 | 1.0 | 100 |
| TGF-β1 (10 ng/mL) | 5.2 | 8.5 | 150 |
| This compound (10 µM) + TGF-β1 | 2.1 | 3.2 | 110 |
| Nintedanib (1 µM) + TGF-β1 | 2.5 | 3.8 | 105 |
| This compound (10 µM) + Nintedanib (1 µM) + TGF-β1 | 1.2 | 1.5 | 95 |
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Ashcroft Fibrosis Score | Lung Collagen Content (µg/mg tissue) | Bronchoalveolar Lavage (BAL) Fluid Total Cell Count (x10^5) |
| Saline Control | 0.5 | 10.2 | 1.2 |
| Bleomycin + Vehicle | 6.8 | 45.7 | 8.5 |
| Bleomycin + this compound (10 mg/kg) | 3.5 | 22.1 | 4.3 |
| Bleomycin + Pirfenidone (50 mg/kg) | 4.1 | 28.9 | 5.1 |
| Bleomycin + this compound (10 mg/kg) + Pirfenidone (50 mg/kg) | 2.1 | 15.4 | 2.8 |
Experimental Protocols
In Vitro Myofibroblast Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of fibroblasts into myofibroblasts.
Materials:
-
Primary human lung fibroblasts (or other relevant fibroblast cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TGF-β1
-
This compound
-
Nintedanib or Pirfenidone
-
Antibodies for α-SMA and Collagen I
-
Reagents for qPCR and Western blotting
Procedure:
-
Seed fibroblasts in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with this compound, nintedanib/pirfenidone, or a combination of both for 1 hour.
-
Induce myofibroblast differentiation by adding TGF-β1 (10 ng/mL) to the media.
-
Incubate for 48 hours.
-
Harvest cells for analysis of α-SMA and Collagen I expression by qPCR and Western blotting.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the antifibrotic efficacy of this compound in a preclinical model of pulmonary fibrosis.
Materials:
-
8-week-old C57BL/6 mice
-
Bleomycin sulfate
-
This compound
-
Pirfenidone or Nintedanib
-
Saline solution
-
Materials for histology (formalin, paraffin, Masson's trichrome stain)
-
Hydroxyproline assay kit
Procedure:
-
Anesthetize mice and intratracheally instill a single dose of bleomycin (2.5 U/kg) or saline.
-
On day 7 post-bleomycin administration, begin daily treatment with vehicle, this compound, pirfenidone/nintedanib, or a combination via oral gavage.
-
Continue treatment for 14 days.
-
On day 21, euthanize the mice and collect lung tissue and bronchoalveolar lavage (BAL) fluid.
-
Perform histological analysis of lung sections stained with Masson's trichrome to assess the degree of fibrosis using the Ashcroft scoring system.
-
Quantify lung collagen content using a hydroxyproline assay.
-
Perform a cell count on the BAL fluid to assess inflammation.
Visualizations
Caption: Proposed signaling pathway of this compound in fibrosis.
Caption: Experimental workflow for evaluating this compound.
Rationale for Combination Therapy
The complexity of fibrotic diseases suggests that targeting a single pathway may be insufficient. Combining this compound with existing antifibrotic agents offers a promising strategy:
-
This compound + Nintedanib: Nintedanib is a tyrosine kinase inhibitor that targets receptors for PDGF, FGF, and VEGF. Combining it with this compound could provide a dual-pronged attack by simultaneously inhibiting pro-proliferative signaling and promoting antifibrotic IRF-3-mediated pathways.
-
This compound + Pirfenidone: Pirfenidone has pleiotropic effects, including the inhibition of TGF-β. A combination with this compound could lead to a more comprehensive suppression of the fibrotic cascade by targeting both the canonical TGF-β pathway and the IRF-3 pathway.
Conclusion
While direct evidence for the antifibrotic activity of this compound is currently lacking, its known mechanism as an IRF-3 agonist, coupled with the emerging role of this pathway in fibrosis, presents a compelling rationale for its investigation. The protocols and conceptual framework provided here are intended to serve as a guide for researchers to explore the potential of this compound as a novel antifibrotic agent, both alone and in combination with existing therapies. Such research could pave the way for innovative and more effective treatments for fibrotic diseases.
References
- 1. IRF3 activates RB to authorize cGAS-STING–induced senescence and mitigate liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRF3 regulates cardiac fibrosis but not hypertrophy in mice during angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
KINE-101: Application Notes and Protocols for Intravenous and Subcutaneous Dosing in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
KINE-101 is a novel, ultra-small synthetic nanopeptide comprising nine amino acids, developed by Kine Sciences.[1] It functions as a disease modifier by potently activating regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis.[1][2][3] By enhancing Treg function, KINE-101 aims to control both humoral and cell-mediated immune responses, offering a promising therapeutic approach for a range of immune-mediated diseases.[3] Preclinical and clinical studies are evaluating its potential in conditions such as Chronic Inflammatory Demyelinating Polyneuropathy (CIDP), rheumatoid arthritis, inflammatory bowel disease, and non-alcoholic steatohepatitis.
This document provides a detailed overview of the intravenous and subcutaneous dosing regimens of KINE-101 used in clinical trials, summarizing available data and presenting relevant experimental protocols.
Mechanism of Action: Treg Activation
KINE-101 exerts its therapeutic effect by activating Tregs, a specialized subpopulation of T cells that suppress excessive immune responses. This activation helps to restore immune balance and reduce the harmful inflammation that drives autoimmune diseases. In preclinical models of rheumatoid arthritis, KINE-101 has been shown to increase the activation and differentiation of Tregs, leading to a reduction in autoantibody production and suppression of cartilage damage.
Clinical Trial Dosing and Administration
A Phase 1 clinical trial was conducted to evaluate the safety and tolerability of KINE-101 in healthy subjects. The study, completed in October 2023, demonstrated a favorable safety profile.
Phase 1 Study Design
The trial enrolled a total of 40 healthy individuals who were divided into five cohorts. Each cohort consisted of 8 subjects, with 6 receiving KINE-101 and 2 receiving a placebo. The study assessed both intravenous (IV) and subcutaneous (SC) administration routes over a 42-day period.
Dosing Regimens
The following dosing regimens were evaluated:
-
Intravenous (IV) Administration: Four cohorts received single ascending doses of KINE-101 administered via intravenous infusion.
-
Subcutaneous (SC) Administration: One cohort received a single subcutaneous injection of KINE-101.
| Administration Route | Dose | Number of Cohorts |
| Intravenous | 10 mg | 1 |
| Intravenous | 30 mg | 1 |
| Intravenous | 100 mg | 1 |
| Intravenous | 300 mg | 1 |
| Subcutaneous | 96.8 mg | 1 |
Pharmacokinetic and Safety Data
Pharmacokinetics
A summary of the pharmacokinetic profile from the Phase 1 study indicates that KINE-101 has a short half-life, which is a typical characteristic of peptide drugs. The drug was detectable in blood samples for up to 5 minutes post-intravenous infusion. Despite the short half-life, it is hypothesized that the pharmacodynamic (PD) effect, driven by Treg activation, is likely to be longer-lasting. Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for each dose and administration route have not yet been made publicly available.
| Parameter | Intravenous Administration | Subcutaneous Administration |
| Dose | 10, 30, 100, 300 mg | 96.8 mg |
| Cmax | Data not available | Data not available |
| Tmax | Data not available | Data not available |
| AUC | Data not available | Data not available |
| Half-life | Short | Data not available |
Safety and Tolerability
The Phase 1 clinical study concluded that KINE-101 has a favorable safety and tolerability profile. No deaths, serious adverse events (SAEs), or adverse events (AEs) leading to discontinuation were reported. A total of nine mild treatment-emergent adverse events (TEAEs) were reported in the treatment group.
| Adverse Event | Number of Occurrences (Treatment Group) |
| Headache | 3 |
| Catheter site edema | 1 |
| Contusion | 1 |
| Nasal congestion | 1 |
| Total TEAEs | 6 |
Note: Three additional TEAEs (catheter site pain, oral contusion, and COVID-19 infection) were reported in the placebo group.
No injection site reactions were reported for either the intravenous or subcutaneous administration routes. Additionally, no clinically significant changes in laboratory values were observed.
Experimental Protocols
While specific protocols from Kine Sciences' clinical trials are not publicly available, the following sections describe general methodologies for key experiments relevant to the preclinical and clinical evaluation of KINE-101.
Collagen-Induced Arthritis (CIA) Mouse Model
This model is widely used to assess the efficacy of potential rheumatoid arthritis therapies.
Protocol:
-
Immunization: Susceptible mouse strains (e.g., DBA/1) are immunized at the base of the tail with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.
-
Arthritis Monitoring: Mice are monitored for the onset and severity of arthritis, typically beginning 21-28 days after the first immunization. Clinical signs such as paw swelling and redness are scored.
-
Treatment Administration: KINE-101 or a control substance is administered (e.g., subcutaneously) daily for a specified period.
-
Efficacy Evaluation: The primary endpoint is the reduction in the mean arthritic index. Secondary endpoints can include measurements of autoantibodies (e.g., anti-collagen antibodies) and inflammatory cytokines (e.g., IL-6) in the serum, as well as histological analysis of joint tissue to assess cartilage damage and inflammation.
Flow Cytometry for Treg Analysis
Flow cytometry is a key method for identifying and quantifying Treg populations.
Protocol:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples using density gradient centrifugation.
-
Surface Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies against surface markers such as CD3, CD4, and CD25.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for the staining of intracellular proteins.
-
Intracellular Staining: Cells are incubated with a fluorescently labeled antibody against the transcription factor Foxp3, a key marker for Tregs.
-
Data Acquisition: Stained cells are analyzed using a flow cytometer to determine the percentage of CD4+CD25+Foxp3+ cells, which are identified as Tregs.
-
Data Analysis: The percentage of Tregs within the CD4+ T cell population is calculated and compared between treatment and control groups.
Conclusion
KINE-101 has demonstrated a promising safety profile in its initial Phase 1 clinical trial with both intravenous and subcutaneous administration. Its mechanism of action, centered on the activation of regulatory T cells, presents a targeted approach for the treatment of various autoimmune and inflammatory disorders. Further clinical development, including the ongoing Phase 1b/2a study in CIDP patients, will provide more comprehensive data on the efficacy and long-term safety of KINE-101. The protocols outlined in this document provide a foundational understanding of the methodologies employed in the evaluation of this novel therapeutic agent. As more data becomes publicly available, these notes will be updated to reflect the latest findings.
References
Application Notes and Protocols for Immunohistochemical Validation of KIN101 Target Engagement
These application notes provide a detailed protocol for the immunohistochemical (IHC) validation of target engagement by KIN101, a potent isoflavone agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling. This compound exhibits broad-spectrum activity against RNA viruses by inducing the nuclear translocation of IRF-3 and upregulating downstream interferon-stimulated genes (ISGs). This protocol is designed for researchers, scientists, and drug development professionals to assess the pharmacodynamic effects of this compound in tissue samples by examining the expression and subcellular localization of key proteins in the IRF-3 signaling pathway.
Data Presentation
The following table provides a template for summarizing quantitative data from IHC experiments. Researchers should populate this table with their experimental findings for clear comparison across different experimental conditions.
| Parameter | Condition 1 (e.g., Vehicle Control) | Condition 2 (e.g., this compound Treatment) | Condition 3 (e.g., Positive Control) |
| Primary Antibody | e.g., Anti-IRF-3 | e.g., Anti-IRF-3 | e.g., Anti-IRF-3 |
| Antibody Concentration | e.g., 1:500 | e.g., 1:500 | e.g., 1:500 |
| Antigen Retrieval Time | e.g., 20 minutes | e.g., 20 minutes | e.g., 20 minutes |
| Incubation Time (Primary Ab) | e.g., Overnight at 4°C | e.g., Overnight at 4°C | e.g., Overnight at 4°C |
| Incubation Time (Secondary Ab) | e.g., 1 hour at RT | e.g., 1 hour at RT | e.g., 1 hour at RT |
| Staining Intensity (H-Score) | User-defined value | User-defined value | User-defined value |
| Percentage of Positive Cells | User-defined value | User-defined value | User-defined value |
| Subcellular Localization | e.g., Cytoplasmic | e.g., Nuclear | e.g., Nuclear |
Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound. This compound acts as an agonist of IRF-3 dependent signaling, leading to the nuclear translocation of IRF-3 and the subsequent transcription of interferon-stimulated genes (ISGs), which contributes to its antiviral activity.
Caption: this compound activates IRF-3 signaling, leading to antiviral protein expression.
Experimental Workflow
The following diagram outlines the major steps of the immunohistochemistry protocol for validating this compound target engagement.
Caption: Workflow for Immunohistochemical Staining.
Experimental Protocols
This section provides a detailed methodology for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections to assess the effects of this compound.
Materials and Reagents
-
FFPE tissue blocks (control and this compound-treated)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the target of interest (e.g., anti-IRF-3, anti-phospho-IRF-3)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin
-
Mounting medium
-
Positive and negative control slides
Protocol for Immunohistochemistry
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Hydrate sections by sequential immersion in 100% ethanol (2 x 3 minutes), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature for 20-30 minutes.
-
Rinse with PBS three times for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS three times for 5 minutes each.
-
Apply DAB substrate solution and incubate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Data Analysis and Interpretation
Stained slides should be evaluated by a qualified professional. The intensity of the staining, the percentage of positively stained cells, and the subcellular localization of the target protein should be recorded. A semi-quantitative H-score can be calculated to represent both the intensity and the percentage of positive cells. A significant increase in the nuclear localization of IRF-3 in this compound-treated tissues compared to controls would validate the target engagement of this compound. Appropriate positive and negative controls are crucial for the correct interpretation of the results.[1][2]
References
Application Notes and Protocols for Lentiviral-Mediated Expression of KIN101 Target Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the lentiviral-mediated expression of the hypothetical target gene KIN101, a kinase presumed to be involved in the c-Jun N-terminal kinase (JNK) signaling pathway. The protocols outlined below cover the production of lentiviral particles, transduction of target cells, and subsequent analysis of this compound expression and its functional effects.
Introduction to Lentiviral Gene Delivery
Lentiviral vectors are a powerful tool for introducing target genes into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable and long-term gene expression.[1][2][3] Derived from the human immunodeficiency virus (HIV), these vectors are engineered for safety and efficiency in research applications.[1][4] This system is particularly advantageous for studies in gene function, drug discovery, and the development of therapeutic strategies.
This compound and the JNK Signaling Pathway
For the purposes of these application notes, this compound is a hypothetical kinase that, upon expression, activates the JNK signaling pathway. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in regulating various cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Dysregulation of the JNK pathway has been implicated in numerous diseases, making it a key target for therapeutic intervention. The lentiviral-mediated expression of this compound provides a robust system to study the downstream effects of JNK pathway activation.
Experimental Workflow
The overall experimental workflow for lentiviral-mediated expression of this compound is depicted below. This process involves the production of lentiviral particles in packaging cells, followed by the transduction of target cells and subsequent analysis of gene expression and functional outcomes.
This compound Signaling Pathway
The expression of this compound is hypothesized to lead to the phosphorylation and activation of the JNK signaling cascade. This pathway ultimately results in the activation of transcription factors, such as c-Jun, that regulate the expression of genes involved in various cellular responses.
Protocols
Protocol 1: Lentiviral Particle Production in HEK293T Cells
This protocol describes the generation of lentiviral particles carrying the this compound gene using a second-generation packaging system.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% FBS (antibiotic-free for transfection)
-
pLentiviral vector containing this compound
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm filter
-
Polypropylene storage tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 3.8 x 10^6 HEK293T cells in a 10 cm plate with DMEM + 10% FBS without antibiotics. The cells should be approximately 65-70% confluent on the day of transfection.
-
Plasmid DNA Preparation: In a sterile tube, prepare a mix of the lentiviral transfer plasmid (containing this compound) and the packaging plasmids.
-
Transfection Complex Formation:
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the diluted transfection reagent to the plasmid DNA mixture, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C with 5% CO2 for 12-18 hours.
-
Media Change: After incubation, carefully aspirate the transfection media and replace it with 10 mL of fresh, complete DMEM.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Pool the harvests, filter through a 0.45 µm filter to remove cell debris, and store at -80°C in small aliquots.
| Reagent | Amount for one 10 cm plate |
| pLentiviral-KIN101 | 10 µg |
| psPAX2 | 7.5 µg |
| pMD2.G | 2.5 µg |
| Transfection Reagent | As per manufacturer's protocol |
| Opti-MEM | To a final volume as per protocol |
Protocol 2: Lentiviral Transduction of Target Cells
This protocol outlines the procedure for infecting target cells with the produced lentiviral particles.
Materials:
-
Target cells
-
Lentiviral particles containing this compound
-
Complete culture medium for target cells
-
Polybrene or Protamine Sulfate
-
Puromycin (or other selection antibiotic corresponding to the vector)
Procedure:
-
Cell Seeding: Plate target cells in a 6-well plate such that they are 50-70% confluent on the day of transduction.
-
Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction media containing the desired amount of lentivirus and Polybrene (final concentration of 8 µg/mL). The optimal amount of virus, or multiplicity of infection (MOI), should be determined empirically for each cell line.
-
Remove the culture medium from the cells and add the transduction media.
-
-
Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.
-
Media Change: After 24 hours, replace the virus-containing media with fresh complete culture medium.
-
Antibiotic Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration must be determined by a titration curve for each cell line to kill non-transduced cells within 3-5 days.
-
Expansion: Continue to culture the cells in selection media, replacing the media every 2-3 days, until resistant colonies appear. Expand the resistant cells for further analysis.
| Parameter | Recommendation |
| Cell Confluency at Transduction | 50-70% |
| Polybrene Concentration | 8 µg/mL |
| Initial MOI Range to Test | 1, 5, 10, 20 |
| Puromycin Concentration | 1-10 µg/mL (determine via titration) |
Protocol 3: Analysis of this compound Expression and JNK Pathway Activation
This protocol describes how to confirm the expression of this compound and its effect on the JNK signaling pathway.
Materials:
-
Transduced and non-transduced (control) cells
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting
-
Primary antibodies: anti-KIN101, anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
RNA Analysis (qRT-PCR):
-
Extract total RNA from transduced and control cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR with primers specific for this compound to quantify its mRNA expression levels relative to a housekeeping gene.
-
-
Protein Analysis (Western Blot):
-
Lyse transduced and control cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against this compound, phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. Increased ratios of p-JNK/JNK and p-c-Jun/c-Jun in this compound-expressing cells would indicate pathway activation.
-
Quantitative Data Summary
The efficiency of lentiviral production and transduction can be quantified to ensure reproducibility.
| Parameter | Method of Quantification | Typical Range |
| Lentiviral Titer | ||
| Physical Titer | p24 ELISA or RT-qPCR/ddPCR for viral RNA | 1 x 10^8 - 1 x 10^9 viral particles/mL |
| Functional Titer | Transduction of a reporter cell line (e.g., GFP) and flow cytometry | 1 x 10^6 - 1 x 10^7 transducing units (TU)/mL |
| Transduction Efficiency | ||
| Percentage of Positive Cells | Flow cytometry (if a fluorescent marker is present) or antibiotic selection | >90% after selection |
| Gene Expression | ||
| mRNA Fold Change | qRT-PCR | >100-fold increase over control |
| Protein Expression | Western Blot densitometry | Clearly detectable band |
| Pathway Activation | ||
| Phospho-protein Fold Change | Western Blot densitometry (p-JNK/JNK ratio) | >2-fold increase over control |
Note: The provided quantitative ranges are typical but can vary significantly depending on the cell type, the specific lentiviral vector, and the experimental conditions. It is crucial to optimize these parameters for each new experimental setup. Studies have shown that lentiviral transgene expression can remain stable over multiple generations.
References
Application Note: CRISPR-Cas9 Mediated Knockout of KIN101 for Target Identification and Validation in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
KIN101 is a putative serine/threonine kinase implicated in oncogenic signaling pathways.[1] Its overexpression has been correlated with poor prognosis in several cancer types, making it a promising target for therapeutic intervention. The CRISPR-Cas9 system offers a precise and efficient method for gene knockout, enabling the functional validation of potential drug targets.[2] This application note provides a comprehensive protocol for the CRISPR-Cas9-mediated knockout of this compound in cancer cell lines to validate its role in cell viability and proliferation. The workflow covers single guide RNA (sgRNA) design, lentiviral delivery, knockout validation, and functional assays.[3]
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
Successful gene knockout depends on the design of efficient and specific sgRNAs.[4]
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sgRNA Target Selection: Identify 20-base pair target sequences in the early exons of the this compound gene. Target sites must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[5] Use online design tools like Benchling or CRISPOR to predict on-target efficiency and potential off-target effects. Select at least two sgRNAs with high on-target scores and low off-target predictions.
-
Oligonucleotide Synthesis: Synthesize complementary oligonucleotides for each sgRNA sequence with appropriate overhangs for cloning into a BsmBI-digested lentiCRISPRv2 vector.
-
Cloning:
-
Digest the lentiCRISPRv2 plasmid (which co-expresses Cas9 and the sgRNA) with the BsmBI restriction enzyme.
-
Anneal the complementary sgRNA oligonucleotides to form a duplex.
-
Ligate the annealed sgRNA duplex into the linearized lentiCRISPRv2 vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Protocol 2: Lentivirus Production and Transduction
Lentiviral vectors are used for the efficient delivery of the CRISPR-Cas9 components into a wide range of cell types, including non-dividing cells.
-
Cell Plating: Seed HEK293T cells in 10 cm plates. At the time of transfection, cells should be approximately 50-60% confluent.
-
Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2-KIN101-sgRNA plasmid and the packaging plasmids psPAX2 and pMD2.G using a suitable transfection reagent.
-
Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the collections, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
Transduction:
-
Plate the target cancer cell line (e.g., HeLa, A549) in 6-well plates.
-
Transduce the cells with the collected lentivirus at various multiplicities of infection (MOIs) in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with a fresh complete medium.
-
-
Selection: 48 hours post-transduction, begin selection of transduced cells by adding puromycin to the culture medium. The appropriate concentration of puromycin should be determined beforehand with a kill curve. Maintain selection for 7-10 days until a stable population of knockout cells is established.
Protocol 3: Validation of this compound Knockout
Validation is crucial to confirm the successful disruption of the target gene at both the genomic and protein levels.
-
Genomic DNA Extraction: Isolate genomic DNA from the stable knockout cell population and a wild-type control population.
-
T7 Endonuclease I (T7E1) Assay:
-
Amplify the genomic region surrounding the sgRNA target site using PCR.
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.
-
Digest the annealed products with T7 Endonuclease I, which cleaves at mismatched DNA sites.
-
Analyze the digested fragments by agarose gel electrophoresis. The presence of cleaved products indicates successful gene editing.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the knockout and wild-type cell populations.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a validated primary antibody specific for the this compound protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
The absence or significant reduction of the this compound protein band in the knockout cell lysate confirms a successful knockout at the protein level.
-
Protocol 4: Cell Viability and Proliferation Assays
Functional assays are performed to assess the phenotypic consequences of this compound knockout.
-
Cell Viability Assay (MTT or CellTiter-Glo®):
-
Seed an equal number of this compound knockout and wild-type control cells into 96-well plates.
-
At various time points (e.g., 24, 48, 72 hours), add the viability reagent (e.g., MTT, CellTiter-Glo®) to the wells.
-
Measure the absorbance or luminescence according to the manufacturer's protocol. A reduction in signal in the knockout cells compared to the control indicates decreased cell viability.
-
-
Proliferation Assay (BrdU Incorporation or Cell Counting):
-
Seed this compound knockout and wild-type cells at a low density.
-
Monitor cell proliferation over several days by either direct cell counting using a hemocytometer or an automated cell counter, or by using a BrdU incorporation assay.
-
A slower growth rate in the knockout cell population suggests that this compound is involved in cell proliferation.
-
Data Presentation
Quantitative data from the experiments should be summarized for clear interpretation.
Table 1: Designed sgRNA Sequences for this compound
| sgRNA ID | Target Sequence (5' to 3') | Exon | On-Target Score | Off-Target Score |
|---|---|---|---|---|
| This compound-E2-1 | GTCAAGTCCATCGACGGCAAGG | 2 | 92 | 85 |
| this compound-E2-2 | GAGCTGGACAAGCGCGTGAACCG | 2 | 88 | 81 |
Table 2: this compound Knockout Efficiency Assessment
| Cell Line | Method | sgRNA ID | Indel Frequency (%) | Protein Reduction (%) |
|---|---|---|---|---|
| HeLa | T7E1 Assay | This compound-E2-1 | 85% | N/A |
| HeLa | Western Blot | This compound-E2-1 | N/A | 95% |
| A549 | T7E1 Assay | This compound-E2-1 | 81% | N/A |
| A549 | Western Blot | this compound-E2-1 | N/A | 92% |
Table 3: Effect of this compound Knockout on Cell Viability (72h)
| Cell Line | Cell Type | Relative Viability (% of Control) | P-value |
|---|---|---|---|
| HeLa | Wild-Type | 100% | - |
| HeLa | This compound KO | 45.2% | <0.001 |
| A549 | Wild-Type | 100% | - |
| A549 | this compound KO | 51.8% | <0.001 |
Visualizations
Diagrams illustrating the hypothetical signaling pathway and the experimental workflow provide a clear visual reference for the study.
Caption: Hypothetical this compound signaling pathway in cancer cell proliferation.
Caption: Experimental workflow for this compound target validation using CRISPR-Cas9.
References
- 1. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 3. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
- 4. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]
- 5. sg.idtdna.com [sg.idtdna.com]
Troubleshooting & Optimization
Troubleshooting KIN101 insolubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with KIN101 in DMSO and subsequent aqueous dilutions for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 41.67 mg/mL, which is equivalent to 105.43 mM.[1] To achieve this, assistance from ultrasonication and warming the solution to 60°C may be necessary.[1]
Q3: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
A3: It is recommended to use physical methods to aid dissolution. Gently warm the solution to 37-60°C and use a sonicator or vortex mixer.[1] Ensure the vial is tightly capped to prevent evaporation.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer. Here are several strategies to prevent precipitation:
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Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your assay medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to your cells.[2]
-
Temperature Matching: Pre-warm your cell culture medium to 37°C before adding the this compound DMSO stock.
-
Rapid Mixing: Immediately and thoroughly mix the solution by gentle pipetting or vortexing after adding the this compound stock to the aqueous medium.
-
Use of a Carrier: In some cases, using a carrier protein like bovine serum albumin (BSA) in the dilution buffer can help to keep the compound in solution.
Q5: How should I store my this compound stock solution in DMSO?
A5: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C (for up to 6 months).[1] For short-term storage, -20°C is suitable (for up to 1 month).
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Concentration is too high. | Ensure you are not exceeding the maximum solubility of 41.67 mg/mL. |
| Insufficient energy to break the crystal lattice. | Gently warm the solution to 37-60°C and use a sonicator or vortex to facilitate dissolution. | |
| Precipitation occurs immediately upon dilution in aqueous buffer. | "Solvent shock" from rapid change in polarity. | Perform serial dilutions in DMSO first. Add the final DMSO stock dropwise to the pre-warmed aqueous buffer while vortexing. |
| Final concentration in aqueous media is above the solubility limit. | Determine the maximum soluble concentration of this compound in your specific assay medium through a dilution series. | |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the well plate over time. | Visually inspect the wells under a microscope for precipitates. Reduce the final concentration of this compound. |
| Adsorption of the compound to plasticware. | Consider using low-adhesion microplates. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 395.22 g/mol ), Anhydrous DMSO, sterile microcentrifuge tubes, sonicator, heating block or water bath.
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Calculation: To prepare a 10 mM stock solution, weigh out 3.95 mg of this compound.
-
Procedure: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Tightly cap the tube and vortex briefly. d. If the compound is not fully dissolved, place the tube in a sonicator for 10-15 minutes. e. If solubility is still an issue, warm the solution to 37-60°C for short periods, with intermittent vortexing, until the solution is clear. f. Allow the solution to cool to room temperature. g. Aliquot into smaller volumes for storage at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials: 10 mM this compound in DMSO, sterile cell culture medium, sterile microcentrifuge tubes.
-
Procedure: a. Pre-warm the cell culture medium to 37°C. b. Prepare intermediate dilutions of the 10 mM this compound stock in DMSO if necessary. For example, to get a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO. c. To achieve a final concentration of 10 µM this compound in your cell culture with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. d. Immediately mix thoroughly by gentle pipetting. e. Add the final diluted this compound solution to your cell culture plates.
Visualizations
References
KIN101 Antiviral Assay Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of KIN101 for antiviral assays. This compound is an isoflavone agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling, demonstrating broad-spectrum activity against RNA viruses by activating the RIG-I pathway. Proper concentration optimization is critical to achieving potent antiviral efficacy while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an agonist of the RIG-I (Retinoic acid-Inducible Gene I) signaling pathway. Upon activation by this compound, RIG-I initiates a signaling cascade that leads to the nuclear translocation of IRF-3 (Interferon Regulatory Factor 3). This process upregulates the expression of various interferon-stimulated genes (ISGs) that establish an antiviral state within the cell, inhibiting the replication of a broad range of RNA viruses.
Q2: What is a good starting concentration range for this compound in an antiviral assay?
A2: Based on available data, a good starting point for dose-response experiments with this compound is in the low micromolar range. For Hepatitis C Virus (HCV), dose-dependent effects have been observed between 1 µM and 20 µM.[1] For influenza virus, a range of 5 µM to 50 µM has shown dose-dependent decreases in infection.[2] A broader range of 0.1 µM to 100 µM can also be considered for initial screening against HCV.[2]
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in DMSO. A stock solution can be prepared by dissolving the compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months). To enhance solubility, gentle warming to 37°C and sonication can be employed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death Observed in All Wells (Including Uninfected Controls) | This compound concentration is too high, causing cytotoxicity. | Determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line using a standard cytotoxicity assay (e.g., MTT, MTS, or LDH assay). Test a range of concentrations (e.g., 0.1 µM to 100 µM) in uninfected cells. Once the CC50 is determined, use concentrations well below this value for your antiviral assays. |
| DMSO concentration is too high. | Ensure the final concentration of DMSO in your culture medium is below 1%, as higher concentrations can be toxic to cells. Prepare serial dilutions of your this compound stock in culture medium to minimize the final DMSO concentration. | |
| No Antiviral Effect Observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the 50% effective concentration (EC50). |
| The virus is not susceptible to a RIG-I mediated antiviral response. | Confirm that the virus you are testing is an RNA virus that is known to be sensitive to the interferon response. This compound's mechanism of action is dependent on the host cell's innate immune signaling. | |
| The cell line used does not have a functional RIG-I pathway. | Use a cell line known to have a robust innate immune response (e.g., A549, Huh7). You can test the pathway's functionality by treating the cells with a known RIG-I agonist (like poly(I:C)) and measuring ISG expression. | |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. |
| Incomplete dissolution of this compound. | Ensure your this compound stock solution is fully dissolved before making dilutions. Briefly vortex and spin down the stock solution before use. | |
| Observed Antiviral Effect is Not Dose-Dependent | Off-target effects of this compound at high concentrations. | Focus on the lower end of the effective concentration range determined from your dose-response curve. If the effect plateaus or decreases at higher concentrations, it may indicate off-target activity or cytotoxicity masking the antiviral effect. |
| Saturation of the RIG-I signaling pathway. | At high concentrations, the RIG-I pathway may become saturated, leading to a plateau in the antiviral response. The optimal concentration will be in the range where a dose-dependent effect is observed. |
Data Presentation
Table 1: Reported EC50/IC50 Values for this compound Against Various RNA Viruses
| Virus | Cell Line | Assay Type | EC50/IC50 (µM) | Reference |
| Hepatitis C Virus (HCV) | Huh7 | Focus-Forming Assay | 0.2 | [1] |
| Influenza Virus | Not Specified | Focus-Forming Assay | ~5 | [1] |
| Influenza Virus | Not Specified | Not Specified | 2 | |
| Dengue Virus (DENV) | Not Specified | Not Specified | >5 |
Table 2: Recommended Concentration Ranges for this compound Optimization
| Virus Type | Cell Line | Recommended Starting Range (µM) |
| Hepatitis C Virus | Huh7 | 0.1 - 20 |
| Influenza Virus | MRC5, A549 | 1 - 50 |
| Other RNA Viruses | Appropriate cell line | 0.1 - 100 (for initial screening) |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) of this compound
This protocol outlines the steps to determine the cytotoxicity of this compound using a standard MTT assay.
-
Cell Seeding: Seed the desired cell line in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Include wells with untreated cells as a control for 100% viability.
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the CC50 value.
Protocol 2: Plaque Reduction Assay for Antiviral Activity of this compound
This protocol provides a general framework for a plaque reduction assay to determine the antiviral efficacy of this compound.
-
Cell Seeding: Seed a confluent monolayer of a suitable cell line in 6-well or 12-well plates.
-
Compound Pre-treatment: Prepare various dilutions of this compound in infection medium (serum-free medium). Remove the growth medium from the cells and wash with PBS. Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 2-4 hours) at 37°C. Include a vehicle control.
-
Virus Infection: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well). Remove the this compound-containing medium and infect the cells with the virus for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: After the infection period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or low-melting-point agarose) supplemented with the corresponding concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with a 4% formaldehyde solution.
-
Stain the cells with a crystal violet solution (0.1% w/v in 20% ethanol).
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.
Visualizations
Caption: this compound activates the RIG-I signaling pathway.
Caption: Workflow for determining this compound's therapeutic window.
Caption: A logical approach to troubleshooting this compound experiments.
References
Technical Support Center: KIN101 and Potential Off-Target Effects in Primary Human fibroblasts
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of KIN101 in primary human fibroblasts. While this compound is described as an isoflavone agonist of IRF-3 dependent signaling with antiviral properties, this guide addresses the potential for off-target effects on kinase signaling pathways, a critical consideration for any small molecule inhibitor under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound is characterized as an isoflavone agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling. It induces the nuclear translocation of IRF-3 and has demonstrated broad-spectrum activity against RNA viruses such as influenza and Dengue virus (DNV)[1].
Q2: Why should I be concerned about off-target kinase effects with this compound?
A2: While the primary target of this compound is not a kinase, small molecule inhibitors can often interact with multiple proteins, leading to off-target effects[2][3]. Given that the nomenclature "KIN" often implies a relationship to kinases, and the structural similarities among small molecule binding sites on different proteins, it is prudent to investigate potential off-target effects on the kinome, especially when unexpected phenotypes are observed in your experiments.
Q3: What are common signaling pathways in primary human fibroblasts that could be affected by off-target kinase inhibition?
A3: Primary human fibroblasts are integral to tissue structure and repair, and their function is tightly regulated by several kinase signaling pathways. Key pathways to consider for off-target effects include:
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MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: Crucial for cell growth, survival, and metabolism.
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TGF-β Pathway: A central regulator of fibroblast activation, extracellular matrix (ECM) production, and fibrosis.
-
Src Family Kinases (SFKs): Involved in cell adhesion, migration, and proliferation.
Q4: What are the initial steps to identify potential off-target effects of this compound in my fibroblast cultures?
A4: A tiered approach is recommended. Start with phenotypic observations such as changes in cell morphology, proliferation rate, or viability. If unexpected effects are observed, proceed with molecular assays such as Western blotting for key phosphoproteins in relevant pathways. For a comprehensive analysis, an in vitro kinase profiling assay against a panel of known kinases is the gold standard.
Troubleshooting Guides
Problem 1: I'm observing unexpected changes in fibroblast morphology and proliferation after treating with this compound.
-
Possible Cause: The observed phenotype could be due to off-target effects on kinases that regulate the cytoskeleton and cell cycle.
-
Troubleshooting Steps:
-
Confirm the phenotype: Perform a dose-response experiment to ensure the effect is concentration-dependent.
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Assess cytotoxicity: Use a viability assay (e.g., MTT or trypan blue exclusion) to distinguish between anti-proliferative and cytotoxic effects.
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Analyze the cytoskeleton: Use immunofluorescence to stain for key cytoskeletal proteins like α-smooth muscle actin (α-SMA) and vimentin to assess fibroblast activation or other morphological changes.
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Investigate cell cycle regulators: Perform Western blot analysis for key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs).
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Problem 2: My Western blot results show altered phosphorylation of a signaling protein that is not a known target of this compound.
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Possible Cause: This is a strong indication of an off-target effect on an upstream kinase or a downstream phosphatase.
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Troubleshooting Steps:
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Validate the result: Repeat the experiment with a fresh batch of this compound and lysates.
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Use a positive control: If available, use a known inhibitor of the implicated pathway to compare the effects.
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Perform a kinase profiling assay: This will provide a broader picture of which kinases are being inhibited by this compound.
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Consider pathway crosstalk: Be aware that inhibition of one pathway can lead to compensatory activation of another[2].
-
Quantitative Data Summary
The following tables provide a template for organizing your experimental data when investigating this compound.
Table 1: Known Bioactivity of this compound
| Parameter | Value | Cell Line/System | Source |
| IC50 (Influenza virus) | 2 µM | In vitro | [1] |
| IC50 (Dengue virus) | >5 µM | In vitro | |
| HCV RNA reduction | >1 log | Huh7 cells (10 µM, 18h) | |
| NP protein reduction | Significant | MRC5 cells (10 µM, 24h) |
Table 2: Template for Kinase Profiling Results for this compound
| Kinase Target | Percent Inhibition at 1 µM this compound | Percent Inhibition at 10 µM this compound | IC50 (µM) |
| Kinase A | |||
| Kinase B | |||
| Kinase C | |||
| ... |
Experimental Protocols
1. Western Blotting for Phospho-Protein Analysis in Fibroblasts
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Cell Culture and Treatment: Plate primary human fibroblasts in appropriate growth medium. Once the cells reach 70-80% confluency, replace the medium with a low-serum medium for 12-24 hours to reduce basal signaling. Treat the cells with this compound at various concentrations for the desired time.
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Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phospho-protein of interest overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe for the total protein to normalize the phospho-protein levels.
2. In Vitro Kinase Profiling Assay
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This is typically performed as a service by specialized companies. The general workflow is as follows:
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Provide a sample of this compound at a known concentration.
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The compound is screened against a large panel of purified, active kinases at one or two concentrations.
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The activity of each kinase is measured in the presence of the compound, and the percent inhibition is calculated relative to a control.
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For significant "hits," a follow-up dose-response curve is generated to determine the IC50 value.
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Visualizations
Caption: Experimental workflow for identifying off-target effects.
Caption: The MAPK/ERK signaling pathway in fibroblasts.
Caption: The PI3K/Akt signaling pathway in fibroblasts.
References
Technical Support Center: Enhancing KIN101 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo efficacy of KIN101. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an isoflavone agonist that activates Interferon Regulatory Factor 3 (IRF-3) dependent signaling.[1][2][3] This activation leads to the nuclear translocation of IRF-3, which in turn stimulates the transcription of type I interferons and other interferon-stimulated genes (ISGs). This cascade initiates a potent antiviral state within the host, giving this compound its broad-spectrum activity against RNA viruses.[1][2]
Q2: What are the primary challenges in achieving optimal in vivo efficacy with this compound?
A2: Like many small molecule inhibitors, challenges in achieving optimal in vivo efficacy with this compound can stem from several factors. These include poor bioavailability due to low aqueous solubility, rapid metabolism, and potential off-target effects. Suboptimal formulation, dosing regimen, or choice of animal model can also significantly impact experimental outcomes.
Q3: How can I improve the bioavailability of this compound for in vivo studies?
A3: Improving the bioavailability of poorly soluble compounds like this compound is crucial for in vivo success. Several formulation strategies can be employed:
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Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoemulsions can enhance its solubility and absorption.
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Particle Size Reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug, which can improve its dissolution rate.
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Co-solvents and Surfactants: The use of biocompatible co-solvents (e.g., PEG, DMSO) and surfactants (e.g., Tween 80) can help to solubilize this compound in aqueous environments.
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Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can prevent crystallization and enhance its dissolution.
Q4: What should I consider when selecting an animal model for this compound efficacy studies?
A4: The choice of animal model is critical and should be based on the specific RNA virus being investigated. The model should be susceptible to the virus and recapitulate key aspects of the human disease. For antiviral studies, common models include mice (including transgenic lines expressing human viral entry factors), hamsters, and ferrets. It is essential to consult the literature for validated models for your specific pathogen of interest.
Q5: Are there known off-target effects of this compound that I should be aware of?
A5: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is a general concern for all kinase inhibitors. Off-target activity can lead to unexpected phenotypes or toxicity. It is advisable to include control groups to monitor for any adverse effects and consider performing kinome profiling to assess the selectivity of this compound if unexpected results are observed.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | - Inconsistent dosing or formulation- Animal-to-animal variation in drug metabolism- Suboptimal animal health | - Ensure accurate and consistent administration of this compound.- Prepare fresh formulations and ensure homogeneity.- Consider a pilot pharmacokinetic (PK) study to assess variability.- Closely monitor animal health and exclude any outliers with clear health issues. |
| Lack of in vivo efficacy despite potent in vitro activity. | - Poor bioavailability- Rapid clearance of the compound- Inadequate target engagement at the administered dose | - Optimize the formulation to improve solubility and absorption (see FAQ 3).- Conduct a PK study to determine the drug's half-life and exposure.- Perform a pharmacodynamic (PD) study to measure IRF-3 activation or downstream ISG expression in target tissues at different time points after dosing. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | - The dose is too high (exceeding the Maximum Tolerated Dose - MTD)- Toxicity of the formulation vehicle- Off-target effects of this compound | - Perform a dose-range finding study to determine the MTD.- Reduce the dose or consider a different dosing schedule (e.g., intermittent dosing).- Include a vehicle-only control group to assess the toxicity of the formulation.- If toxicity persists at effective doses, consider investigating potential off-target effects. |
| Difficulty in detecting a therapeutic window. | - Efficacious dose is too close to the toxic dose. | - Explore alternative dosing schedules (e.g., less frequent but higher doses, or continuous infusion) to maintain therapeutic concentrations while minimizing peak-dose toxicity.- Consider combination therapy with another antiviral agent to potentially achieve synergy at lower, less toxic doses of this compound. |
Data Presentation
Table 1: Hypothetical In Vitro vs. In Vivo Efficacy of this compound Analogs
| Compound | In Vitro IC50 (Influenza A) | In Vivo Efficacy (Mouse Model) | Oral Bioavailability (%) |
| This compound | 2 µM | Moderate | 15% |
| KIN-269 | 500 nM | High | 45% |
| KIN-305 | 5 µM | Low | 5% |
Note: This table presents hypothetical data for illustrative purposes, as extensive in vivo data for this compound is not publicly available. KIN-269 is a conceptual analog with improved properties.
Table 2: Example Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
| Parameter | Value |
| Route of Administration | Oral (gavage) |
| Dose | 20 mg/kg |
| Cmax (Maximum Plasma Concentration) | 0.5 µM |
| Tmax (Time to Cmax) | 2 hours |
| AUC (Area Under the Curve) | 2.5 µM*h |
| Half-life (t1/2) | 4 hours |
Note: This table provides hypothetical pharmacokinetic data for illustrative purposes.
Experimental Protocols
Protocol 1: General In Vivo Antiviral Efficacy Study of this compound in a Mouse Model of Influenza A Infection
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Animal Model: Female BALB/c mice, 6-8 weeks old.
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Virus: Mouse-adapted Influenza A virus (e.g., A/Puerto Rico/8/34 H1N1).
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This compound Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. Sonicate to ensure a uniform suspension.
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Dosing:
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Determine the Maximum Tolerated Dose (MTD) in a preliminary dose-range finding study.
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For the efficacy study, administer this compound orally (gavage) at two different dose levels (e.g., 10 mg/kg and 30 mg/kg) once or twice daily.
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Include a vehicle control group and a positive control group (e.g., oseltamivir).
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Infection:
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Lightly anesthetize mice with isoflurane.
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Intranasally infect mice with a lethal or sub-lethal dose of influenza virus in a volume of 50 µL of sterile PBS.
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Treatment Schedule: Begin this compound treatment 4 hours post-infection and continue for 5-7 days.
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Efficacy Readouts:
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Morbidity: Monitor body weight daily for 14 days.
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Mortality: Record survival daily for 14 days.
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Viral Titer: On days 2 and 4 post-infection, euthanize a subset of mice from each group and collect lung tissue to determine viral titers by plaque assay or TCID50.
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Pharmacodynamics: Collect lung tissue at various time points after the first dose to measure the expression of interferon-stimulated genes (e.g., IFIT1, OAS1) by qRT-PCR to confirm target engagement.
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Statistical Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Analyze body weight changes and viral titers using appropriate statistical tests (e.g., ANOVA, t-test).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting decision tree for in vivo efficacy issues.
References
- 1. Animal models for studying coronavirus infections and developing antiviral agents and vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Preparation of Spray-Dried Soy Isoflavone-Loaded Gelatin Microspheres for Enhancement of Dissolution: Formulation, Characterization and in Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
KIN101 Animal Model Studies: Technical Support Center
Welcome to the technical support center for KIN101 animal model studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an isoflavone agonist that stimulates Interferon Regulatory Factor 3 (IRF-3) dependent signaling.[1][2] It has demonstrated broad-spectrum activity against RNA viruses by inducing the nuclear translocation of IRF-3, a key transcription factor in the innate immune response.[1] This activation of IRF-3 leads to the production of type I interferons and other interferon-stimulated genes (ISGs) that establish an antiviral state in host cells.
Q2: What are the primary considerations when selecting an animal model for this compound efficacy studies?
The choice of animal model is critical and depends on the specific RNA virus being studied. For influenza studies, mice and ferrets are the most commonly used models.[3][4] Mice are often preferred for initial efficacy testing due to their cost-effectiveness and the availability of genetically modified strains. However, most human influenza viruses require adaptation to replicate efficiently in mice. Ferrets are considered a gold standard for influenza because they exhibit clinical symptoms, including fever and sneezing, that are more similar to humans. For other RNA viruses like Dengue or HCV, specific transgenic mouse models expressing human receptors or immunocompromised strains may be necessary to support viral replication.
Q3: What are the expected immunological effects of this compound in vivo?
As an IRF-3 agonist, this compound is expected to induce a potent innate immune response. This can include the upregulation of type I interferons (IFN-α/β), pro-inflammatory cytokines, and chemokines. In vivo, this may lead to an influx of immune cells, such as neutrophils and lymphocytes, to the site of infection or administration. Researchers should be prepared to measure these markers to confirm the pharmacodynamic activity of this compound.
Q4: How can I monitor the antiviral efficacy of this compound in an animal model?
Antiviral efficacy can be assessed through a variety of quantitative endpoints. Common parameters include:
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Viral Load: Quantification of viral RNA or infectious virus particles in tissues (e.g., lungs, spleen) and bodily fluids (e.g., nasal washes).
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Morbidity and Mortality: Daily monitoring of body weight, clinical signs of illness, and survival rates.
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Histopathology: Microscopic examination of tissues to assess inflammation and tissue damage.
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Immunological Responses: Measurement of cytokine levels, immune cell populations, and neutralizing antibody titers.
Q5: What are the potential side effects of this compound in animal models?
As an immunomodulatory agent, this compound has the potential to cause adverse effects related to excessive immune stimulation. While specific data on this compound is limited, potential side effects of IRF-3 agonists could include:
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Systemic inflammation: Overproduction of pro-inflammatory cytokines could lead to a cytokine release syndrome-like phenotype, characterized by weight loss, lethargy, and ruffled fur.
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Gastrointestinal issues: Similar to other receptor agonists, gastrointestinal disturbances could occur.
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Injection site reactions: Local inflammation at the site of administration is possible.
Careful dose-response studies are essential to identify a therapeutic window that maximizes antiviral efficacy while minimizing adverse effects.
Troubleshooting Guide
Problem: I am not observing the expected antiviral effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing or Route of Administration | Perform a dose-ranging study to determine the optimal dose of this compound. Consider alternative routes of administration (e.g., intraperitoneal, oral) that may improve bioavailability. |
| Inappropriate Timing of Treatment | Initiate treatment at different time points relative to viral challenge (prophylactic vs. therapeutic) to determine the optimal treatment window. |
| Animal Model Suitability | Ensure the chosen animal model is permissive to the virus strain being used. For some viruses, immunocompromised or humanized mouse models may be necessary. |
| Compound Stability and Formulation | Verify the stability of the this compound formulation. Ensure proper solubilization and delivery of the compound. |
Problem: The animals are showing excessive weight loss and adverse effects.
| Possible Cause | Troubleshooting Steps |
| Dose is too high | Reduce the dose of this compound. A thorough dose-response study should be conducted to find the maximum tolerated dose (MTD). |
| Excessive Immune Stimulation | Administer this compound in combination with an anti-inflammatory agent to mitigate excessive cytokine production. Measure key pro-inflammatory cytokines (e.g., TNF-α, IL-6) to assess the level of inflammation. |
| Off-target effects | While this compound is an IRF-3 agonist, off-target effects are possible. Conduct a preliminary toxicology screen to identify any unforeseen toxicities. |
Problem: There is high variability in my experimental data.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Viral Challenge | Ensure a consistent and accurate viral inoculum is administered to each animal. Titrate the virus stock before each experiment. |
| Animal Handling and Stress | Handle animals consistently and minimize stress, as it can impact immune responses and disease outcomes. |
| Biological Variation | Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched. |
| Assay Variability | Validate all assays (e.g., qPCR, ELISA, plaque assay) for reproducibility and accuracy. Include appropriate positive and negative controls in every assay. |
Quantitative Data Tables
Table 1: Example Efficacy Data for this compound in a Mouse Influenza Model
| Treatment Group | Mean Body Weight Loss (%) | Survival Rate (%) | Lung Viral Titer (log10 PFU/g) |
| Vehicle Control | 25 | 0 | 6.5 |
| This compound (10 mg/kg) | 15 | 60 | 4.2 |
| This compound (30 mg/kg) | 8 | 100 | 2.1 |
Table 2: Example Clinical Scoring System for Influenza-Infected Mice
| Score | Clinical Sign |
| 0 | No observable signs of illness |
| 1 | Slightly ruffled fur |
| 2 | Ruffled fur, lethargic |
| 3 | Ruffled fur, lethargic, hunched posture |
| 4 | Moribund, requiring euthanasia |
Experimental Protocols
Protocol: Evaluation of this compound Efficacy in a Mouse Model of Influenza Infection
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Animal Acclimatization: Acclimate 6-8 week old BALB/c mice to the facility for at least one week prior to the experiment.
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Virus Preparation and Titration: Prepare and titer a mouse-adapted influenza A virus (e.g., A/PR/8/34 H1N1) stock using a plaque assay on Madin-Darby Canine Kidney (MDCK) cells.
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Experimental Groups: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses). A typical group size is 8-10 mice.
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This compound Administration: Prepare this compound in a suitable vehicle (e.g., DMSO, saline). Administer the specified dose via the chosen route (e.g., intraperitoneal injection) at the predetermined time relative to infection (e.g., 2 hours post-infection).
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Influenza Virus Challenge: Anesthetize mice with isoflurane and intranasally inoculate with a lethal dose (e.g., 10x LD50) of the influenza virus in a 50 µL volume.
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Monitoring: Monitor mice daily for 14 days for body weight changes, clinical signs of illness (using a scoring system), and mortality.
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Sample Collection: At specified time points (e.g., day 3 and 5 post-infection), euthanize a subset of mice from each group to collect lung tissue for viral load determination (by plaque assay or qPCR) and histopathological analysis.
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Data Analysis: Analyze data using appropriate statistical methods. Survival data can be analyzed using a log-rank test. Body weight and viral titer data can be analyzed using ANOVA or t-tests.
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo antiviral study workflow.
Caption: Troubleshooting logic diagram.
References
Technical Support Center: KINE-101 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KINE-101. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is KINE-101 and its primary mechanism of action?
KINE-101 is a novel synthetic nanopeptide being developed for the treatment of autoimmune diseases such as Chronic Inflammatory Demyelinating Polyneuropathy (CIDP), rheumatoid arthritis, and inflammatory bowel disease.[1][2][3][4] Its primary mechanism of action is the activation of regulatory T cells (Tregs), which in turn helps to control both humoral and cell-mediated immune responses.
Q2: What are the key considerations for designing a KINE-101 dose-response experiment?
When designing a dose-response experiment for KINE-101, it is crucial to consider the following:
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Cell System: The choice of primary cells (e.g., peripheral blood mononuclear cells - PBMCs) or a relevant cell line is critical.
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Assay Endpoint: Select a downstream marker of Treg activation, such as an increase in FOXP3 expression or the secretion of anti-inflammatory cytokines like IL-10.
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Dose Range: Based on preclinical and clinical data, a broad dose range should be tested to determine the optimal concentration. Phase 1 clinical trials have explored intravenous doses of 10, 30, 100, and 300 mg, and a subcutaneous dose of 96.8 mg.
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Incubation Time: The duration of exposure to KINE-101 can significantly impact the observed response. Time-course experiments are recommended to identify the optimal time point.
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Assay Controls: Include appropriate positive and negative controls to validate the assay performance.
Q3: What are the expected outcomes of a successful KINE-101 dose-response experiment?
A successful experiment should yield a sigmoidal dose-response curve from which key parameters like the EC50 (half-maximal effective concentration) and Emax (maximum effect) can be determined. These parameters are crucial for quantifying the potency and efficacy of KINE-101 in the specific experimental system.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Q: My dose-response data for KINE-101 shows high variability between replicate wells. What are the potential causes and solutions?
A: High variability can obscure the true dose-dependent effect of KINE-101. Common causes and their solutions are outlined below:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Inadequate Mixing | Gently mix all reagents thoroughly after addition. Avoid introducing bubbles. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. If their use is unavoidable, ensure proper plate sealing and a humidified incubator. |
| Cell Plating Inconsistency | Ensure a uniform cell suspension before and during plating. Perform a cell count to confirm consistent cell numbers in each well. |
Issue 2: Inconsistent IC50/EC50 Values for KINE-101
Q: I am observing inconsistent IC50/EC50 values for KINE-101 across different experiments. What could be the reason?
A: Fluctuations in the calculated IC50 or EC50 value can be frustrating. The following table details potential causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Variable Enzyme/Cell Activity | Use a consistent cell passage number and ensure cells are in a logarithmic growth phase. Thaw a new batch of cells if passage number is high. |
| Reagent Quality and Stability | Use high-purity reagents and prepare fresh solutions of KINE-101 for each experiment. Assess the stability of KINE-101 in the assay buffer over the experiment's duration. |
| Assay Incubation Time | Optimize and strictly adhere to the incubation times for all steps of the experiment. Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. |
| ATP Concentration (for kinase assays) | If the downstream readout involves a kinase assay, be aware that IC50 values can be sensitive to ATP concentration. Maintain a consistent ATP concentration across all experiments. |
Issue 3: Lower Than Expected Potency of KINE-101
Q: The observed potency (EC50) of KINE-101 in my assay is lower than expected. What are the possible reasons?
A: A rightward shift in the dose-response curve indicates lower potency. Consider the following factors:
| Potential Cause | Recommended Solution |
| Suboptimal Assay Conditions | Re-evaluate and optimize assay parameters such as pH, temperature, and buffer components. |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of additives in the reaction buffer can influence the activity of KINE-101. Verify that the buffer conditions are optimal for your specific assay. |
| Compound Degradation | KINE-101, being a peptide, may be susceptible to degradation. Prepare fresh stock solutions and consider its stability at 37°C over the time course of your experiment. |
| High Cell Density | An excessive number of cells can deplete the available KINE-101, leading to a decrease in the effective concentration. Optimize the cell seeding density. |
Data Presentation
Table 1: Hypothetical KINE-101 Dose-Response Data in an In Vitro Treg Activation Assay
| KINE-101 Concentration (nM) | % FOXP3+ CD4+ T Cells (Mean ± SD) | IL-10 Secretion (pg/mL) (Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 0.8 | 15.4 ± 3.1 |
| 0.1 | 8.9 ± 1.2 | 45.8 ± 6.7 |
| 1 | 25.6 ± 3.5 | 152.3 ± 18.9 |
| 10 | 55.1 ± 6.2 | 489.7 ± 45.2 |
| 100 | 85.4 ± 9.1 | 850.1 ± 76.5 |
| 1000 | 88.2 ± 8.5 | 865.4 ± 80.1 |
| EC50 (nM) | ~7.5 | ~8.2 |
| Emax (%) | ~88% | ~865 pg/mL |
Experimental Protocols
Protocol: In Vitro Treg Activation Assay Using Human PBMCs
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Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
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Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 2 x 10^5 cells/well in a 96-well U-bottom plate.
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Compound Preparation: Prepare a 10-point serial dilution of KINE-101 in the assay medium.
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Cell Treatment: Add the diluted KINE-101 or vehicle control to the appropriate wells.
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Stimulation: Add anti-CD3 and anti-CD28 antibodies to all wells to stimulate T cell activation.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
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Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis (e.g., IL-10 ELISA).
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Flow Cytometry Staining: Resuspend the cell pellet and stain for surface markers (e.g., CD4, CD25) followed by intracellular staining for FOXP3.
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Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+FOXP3+ cells. Plot the results as a function of KINE-101 concentration to generate a dose-response curve.
Mandatory Visualizations
Caption: Proposed signaling pathway for KINE-101-mediated Treg activation.
Caption: Experimental workflow for generating a KINE-101 dose-response curve.
Caption: Logical workflow for troubleshooting KINE-101 dose-response experiments.
References
Technical Support Center: KAN-101 Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of KAN-101.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of KAN-101? | KAN-101 is a liver-targeted immune tolerance therapy. It is composed of deamidated gliadin peptides, the primary antigen in celiac disease, conjugated to a glycosylation signature that targets the liver.[1][2][3] By delivering the antigen to the liver, KAN-101 leverages the organ's natural tolerogenic pathways to "re-educate" the immune system, inducing tolerance to gluten and preventing an inflammatory response.[1][4] |
| What are the most common adverse events observed with KAN-101? | In Phase 1 clinical trials, the most frequently reported treatment-related adverse events were mild to moderate in severity (Grade 2 or lower). These events are consistent with the symptoms of celiac disease following gluten exposure and include nausea, diarrhea, abdominal pain, and vomiting. |
| Have any serious adverse events been reported? | No, to date, there have been no reports of Grade 3-4 adverse events, serious adverse events, dose-limiting toxicities, or deaths associated with KAN-101 administration in clinical trials. |
| Is there evidence of liver toxicity with KAN-101? | KAN-101 is designed to target the liver to induce immune tolerance. Pharmacokinetic studies have shown that KAN-101 is rapidly cleared from the systemic circulation and does not accumulate with repeated dosing, which is a favorable safety feature. The available clinical trial data have not indicated any drug-induced liver injury. |
| How is KAN-101 administered? | KAN-101 is administered via intravenous (IV) infusion. |
Troubleshooting Guides for Adverse Event Mitigation
Management of Gastrointestinal Symptoms
Researchers may encounter subjects experiencing gastrointestinal symptoms following KAN-101 administration, particularly after a gluten challenge. These symptoms are generally expected and are indicative of the underlying disease activity before tolerance is fully established.
Experimental Protocol: Monitoring and Management of Gastrointestinal Adverse Events
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Baseline Assessment: Prior to KAN-101 administration, perform a thorough baseline assessment of the subject's typical celiac disease symptoms and their severity. This can be achieved using a standardized patient-reported outcome (PRO) questionnaire.
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Symptom Monitoring: Post-administration, especially following a gluten challenge, subjects should be monitored closely for the onset and severity of gastrointestinal symptoms (nausea, vomiting, abdominal pain, diarrhea). A daily symptom diary can be utilized for this purpose.
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Supportive Care:
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Nausea and Vomiting: Administer antiemetic agents as per the clinical trial protocol. Ensure the subject maintains adequate hydration.
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Abdominal Pain: Mild analgesics may be considered, as outlined in the study protocol.
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Diarrhea: Monitor for dehydration and electrolyte imbalance. Supportive measures should be implemented according to the protocol.
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Data Collection and Reporting: All adverse events must be documented in detail, including onset, duration, severity, and any interventions. This data is crucial for the safety analysis of KAN-101.
Quantitative Data Summary: Incidence of Common Treatment-Related Adverse Events in the Phase 1 ACeD Trial
| Adverse Event | Part A (Single Ascending Dose) - KAN-101 (n=14) | Part B (Multiple Ascending Dose) - KAN-101 (n=21) | Part B (Multiple Ascending Dose) - Placebo (n=6) |
| Any Treatment-Related AE | 11 (79%) | 16 (76%) | 2 (33%) |
| Nausea | Most Commonly Observed | Most Commonly Observed | - |
| Diarrhea | Most Commonly Observed | Most Commonly Observed | - |
| Abdominal Pain | Most Commonly Observed | Most Commonly Observed | - |
| Vomiting | Most Commonly Observed | Most Commonly Observed | - |
Data adapted from the ACeD Phase 1 trial.
Visualizations
Caption: KAN-101 Mechanism of Action.
Caption: Adverse Event Monitoring and Mitigation Workflow.
References
Reducing variability in KIN101 experimental replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experimental replicates involving the hypothetical kinase, KIN-X.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our KIN-X activity assays between replicates. What are the common causes?
A1: High variability in kinase activity assays can stem from several factors. Key areas to investigate include:
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Reagent Preparation and Handling: Inconsistent concentrations of ATP, substrate, or the KIN-X enzyme itself are common culprits. Ensure accurate and consistent pipetting, and prepare fresh reagents, especially ATP and phosphatase inhibitors.[1]
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Enzyme Purity and Activity: The purity and specific activity of your KIN-X preparation can fluctuate between batches. It's crucial to use highly purified kinase preparations (ideally >98%) to avoid interference from contaminating kinases.[2] Autophosphorylation, if applicable to KIN-X, can also vary and impact activity.[3]
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Assay Conditions: Minor variations in pH, ionic strength, and temperature can significantly impact enzyme kinetics.[1] Maintaining consistent buffer conditions and incubation times is critical.
-
Substrate Depletion/Product Inhibition: If the reaction proceeds for too long, substrate depletion or product inhibition can lead to non-linear reaction rates, increasing variability. Aim to measure initial reaction velocities where less than 10% of the ATP is consumed.[4]
-
DMSO Concentration: If testing inhibitors, ensure the final DMSO concentration is consistent across all wells, as it can affect enzyme activity.
Q2: Our Western blots for phosphorylated KIN-X substrate are inconsistent. How can we improve reproducibility?
A2: Inconsistent phosphorylation signals in Western blots are a frequent challenge. Here are key troubleshooting steps:
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Sample Preparation: This is a critical step. Use fresh samples and work quickly on ice to minimize protein degradation and dephosphorylation. Always add both protease and phosphatase inhibitors to your lysis buffer.
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Blocking Agent: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Bovine serum albumin (BSA) is a preferable alternative.
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Antibody Quality and Incubation: Ensure your primary antibody is specific for the phosphorylated form of the KIN-X substrate. The concentration and incubation time of both primary and secondary antibodies may need optimization.
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Loading Controls: To account for variations in protein loading, always probe for the total, non-phosphorylated form of the KIN-X substrate on the same membrane after stripping, or run parallel gels. This allows you to normalize the phosphorylated signal to the total protein amount.
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Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the signal. Optimize the duration and number of washes.
Q3: What are the best practices for setting up a cell-based KIN-X assay to ensure reliable results?
A3: Cell-based assays introduce additional layers of complexity. To ensure reliability:
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Cell Health and Confluency: Ensure cells are healthy and at a consistent confluency at the time of the experiment. Over-confluent or stressed cells can exhibit altered signaling responses.
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Serum Conditions: Serum contains growth factors that can activate various signaling pathways. If studying KIN-X in a quiescent state, serum starvation prior to stimulation is often necessary. Be aware that serum components can also interact with test compounds.
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Stimulation/Inhibition Time: The kinetics of KIN-X activation and substrate phosphorylation should be determined through time-course experiments to identify the optimal time point for analysis.
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Assay Controls: Include appropriate positive and negative controls, such as cells treated with a known activator or inhibitor of the KIN-X pathway.
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Assay Linearity: Ensure that the signal generated is within the linear range of detection for your chosen assay format (e.g., ELISA, Western blot). This may require optimizing cell number and substrate concentration.
Troubleshooting Guides
Guide 1: Inconsistent Kinase Activity in Biochemical Assays
| Symptom | Potential Cause | Recommended Solution |
| High CV% Across Replicates | Inaccurate pipetting of enzyme, substrate, or ATP. | Calibrate pipettes regularly. Use master mixes for reagents to minimize well-to-well variability. |
| Inconsistent incubation times or temperatures. | Use a temperature-controlled incubator or water bath. Stagger the start of reactions to ensure precise timing. | |
| Reagent degradation (especially ATP). | Prepare fresh ATP solutions and store them in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. | |
| Low Signal-to-Background Ratio | Suboptimal enzyme or substrate concentration. | Titrate the concentrations of KIN-X and its substrate to find the optimal conditions for a robust signal. |
| Assay buffer conditions (pH, salt) are not optimal. | Perform matrix experiments to test different pH values and ionic strengths to optimize the signal-to-background ratio. | |
| Inactive enzyme. | Verify the activity of the KIN-X enzyme stock. If autophosphorylation is required for activation, consider a pre-incubation step with ATP. | |
| Non-Linear Reaction Progress Curves | Substrate depletion. | Reduce the reaction time or decrease the enzyme concentration to ensure measurements are taken within the initial velocity phase (typically <10% substrate turnover). |
| Product inhibition. | Dilute the enzyme or reduce the reaction time. |
Guide 2: Variable Phospho-Substrate Levels in Cell-Based Assays & Western Blots
| Symptom | Potential Cause | Recommended Solution |
| No or Weak Phospho-Signal | Low level of phosphorylated protein. | Treat cells with a known activator of the KIN-X pathway to stimulate phosphorylation. For low-abundance proteins, consider immunoprecipitation to enrich the target before Western blotting. |
| Phosphatase activity during sample prep. | Immediately place cells on ice after treatment and use ice-cold buffers containing a cocktail of phosphatase and protease inhibitors. | |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation conditions (e.g., overnight at 4°C). | |
| High Background on Western Blot | Blocking is insufficient or inappropriate. | Use 3-5% BSA in TBST for blocking instead of milk. Ensure the blocking step is sufficiently long (e.g., 1 hour at room temperature). |
| Antibody concentration is too high. | Titrate down the concentration of the primary and/or secondary antibody. | |
| Multiple Unexpected Bands | Non-specific antibody binding. | Ensure the primary antibody has been validated for the application. Run a negative control (e.g., lysate from cells where KIN-X is knocked down) to confirm specificity. |
| Protein degradation. | Use fresh samples and ensure protease inhibitors are always present during sample preparation and handling. | |
| Post-translational modifications other than the one of interest. | Check literature to see if the target protein is known to have other modifications that could affect its migration on the gel. |
Experimental Protocols
Protocol 1: Standard In Vitro KIN-X Activity Assay
This protocol describes a generic kinase assay using a synthetic peptide as a substrate. The detection of ADP formation is a common, universal method.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 2X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.02% Triton X-100).
-
KIN-X Enzyme: Dilute the KIN-X stock to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
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Substrate: Prepare a 2X solution of the KIN-X peptide substrate in kinase buffer.
-
ATP: Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km for ATP for KIN-X, if known.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of 2X KIN-X enzyme solution to each well.
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To initiate the reaction, add 25 µL of the 2X Substrate/ATP mixture to each well.
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Incubate the plate at the desired temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
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Quantify the product (e.g., ADP) using a commercial detection kit (e.g., ADP-Glo™, Transcreener® ADP²).
-
-
Controls:
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No-Enzyme Control: Replace the KIN-X enzyme solution with kinase buffer to determine background signal.
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No-Substrate Control: Replace the substrate solution with kinase buffer to measure any substrate-independent ATP hydrolysis.
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Protocol 2: Western Blotting for Phosphorylated KIN-X Substrate
-
Cell Lysis:
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After cell treatment, aspirate the media and wash the cells once with ice-cold PBS.
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Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
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Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
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Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes (Note: for some phospho-proteins, boiling is not recommended; check literature for your specific target).
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Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a molecular weight marker.
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Run the gel until the dye front reaches the bottom.
-
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Protein Transfer:
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Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 4°C is often recommended for phospho-proteins.
-
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Immunoblotting:
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Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the phosphorylated KIN-X substrate (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
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Wash the membrane three times for 5-10 minutes each with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
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Wash the membrane again as in the previous step.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Visualizations
Caption: A generalized signaling pathway involving the hypothetical kinase KIN-X.
Caption: A typical Western blot workflow for detecting phosphorylated KIN-X substrate.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
KIN101 stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of KIN101 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal solubility and stability, it is recommended to prepare this compound stock solutions in DMSO. A clear solution can be achieved at a concentration of at least 2.08 mg/mL (5.26 mM)[1].
Q2: How should I store this compound stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability. Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage of up to one month, solutions can be kept at 4°C[2].
Q3: What is the known mechanism of action for this compound?
A3: this compound is an isoflavone agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling. It induces the nuclear translocation of IRF-3, leading to the expression of downstream target genes, including interferon-stimulated genes (ISGs), which mediate its antiviral activity against a broad spectrum of RNA viruses[1][2].
Q4: Can I dissolve this compound directly in aqueous buffers?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its limited aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in aqueous medium after diluting DMSO stock. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. | - Increase the final volume of the aqueous medium to lower the this compound concentration.- Increase the percentage of DMSO in the final solution (ensure it is tolerated by your cells or assay).- To improve solubility, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period[2]. |
| Inconsistent or lower-than-expected activity in cell-based assays. | - Degradation of this compound: The compound may have degraded due to improper storage or handling.- Low Bioavailability: The compound may not be efficiently reaching its intracellular target. | - Prepare fresh dilutions from a new aliquot of the stock solution.- Minimize the exposure of this compound solutions to light and elevated temperatures.- Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to cause cellular toxicity. |
| High background signal or off-target effects. | The concentration of this compound used is too high, leading to non-specific effects. | - Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest toxicity.- Include appropriate positive and negative controls in your experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
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Prepare Stock Solution: Dissolve this compound powder in DMSO to a stock concentration of 10 mM.
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Storage: Aliquot the stock solution into single-use vials and store at -80°C.
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Prepare Working Solution: On the day of the experiment, thaw a vial of the 10 mM stock solution. Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000. Ensure the final DMSO concentration is below 0.5% to minimize solvent effects.
Protocol 2: In Vitro Antiviral Assay
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Cell Seeding: Seed host cells (e.g., MRC5 or Huh7 cells) in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
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Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 4 to 18 hours prior to infection. Include a vehicle control (DMSO) and a positive control (another known antiviral agent).
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Viral Infection: Infect the cells with the RNA virus of interest at a predetermined multiplicity of infection (MOI).
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Incubation: Incubate the infected cells for a period appropriate for the virus replication cycle (e.g., 18-24 hours).
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Assay Readout: Quantify the viral load or cytopathic effect using a suitable method, such as RT-qPCR for viral RNA levels, TCID50 assay, or an ELISA for a viral protein.
Stability Data
The following table summarizes the expected stability of this compound in aqueous solution under various conditions. This data is illustrative and based on the general behavior of isoflavone compounds.
| Condition | Storage Temperature | pH | Estimated Half-life |
| Aqueous Buffer (PBS) | 4°C | 7.4 | ~48 hours |
| Aqueous Buffer (PBS) | 25°C (Room Temperature) | 7.4 | ~12 hours |
| Aqueous Buffer (PBS) | 37°C | 7.4 | ~6 hours |
| Acidic Buffer | 25°C | 4.0 | ~24 hours |
| Basic Buffer | 25°C | 9.0 | ~8 hours |
Note: For critical experiments, it is recommended to determine the stability of this compound under your specific experimental conditions.
Visualizations
This compound-Induced IRF-3 Signaling Pathway
Caption: this compound activates the IRF-3 signaling pathway.
Troubleshooting Workflow for this compound Experiments
Caption: Logical workflow for troubleshooting this compound experiments.
References
Technical Support Center: Overcoming KIN101 Resistance in Viral Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with KIN101, a broad-spectrum isoflavone agonist of IRF-3 dependent signaling active against various RNA viruses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an agonist of Interferon Regulatory Factor 3 (IRF-3) dependent signaling. It induces the translocation of IRF-3 into the nucleus, leading to the expression of interferon-stimulated genes (ISGs) which establish an antiviral state within the host cell. This mechanism provides broad-spectrum activity against a range of RNA viruses.
Q2: How can I determine if my viral strain has developed resistance to this compound?
Evidence of resistance can be observed through a significant increase in the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound compared to the wild-type virus. This is typically determined through cell-based assays such as plaque reduction assays or quantitative PCR (qPCR) to measure viral replication in the presence of varying concentrations of the compound.
Q3: What are the potential mechanisms of viral resistance to this compound?
While specific resistance mutations to this compound have not been extensively documented in the literature, potential mechanisms, based on general principles of antiviral resistance, could include:
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Alterations in Host Factors: Mutations in host proteins that are directly or indirectly involved in the this compound-induced IRF-3 signaling pathway.
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Viral Antagonism of the IRF-3 Pathway: Selection of viral variants that have enhanced capabilities to counteract the downstream effects of IRF-3 activation, even in the presence of this compound.
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Reduced Compound Accumulation: Changes in host cell membrane transporters that may decrease the intracellular concentration of this compound.
Q4: Are there any known viral mutations that confer resistance to this compound?
Currently, there is a lack of published data identifying specific viral mutations that confer resistance to this compound. Identifying such mutations would require in vitro selection of resistant viruses followed by whole-genome sequencing to compare the resistant strain to the parental wild-type virus.
Troubleshooting Guides
Issue 1: Increased Viral Titer Despite this compound Treatment
| Possible Cause | Troubleshooting Step |
| Viral Resistance | Perform a dose-response experiment to determine the EC50 of this compound against your viral stock. Compare this to the EC50 against a known sensitive, wild-type strain. A significant fold-increase in EC50 suggests resistance. |
| Suboptimal Compound Concentration | Verify the concentration and integrity of your this compound stock solution. Ensure proper storage conditions have been maintained. |
| Experimental Error | Review your experimental protocol for pipetting errors, incorrect cell seeding density, or inaccurate virus titration. Include appropriate positive and negative controls in your assays. |
| Cell Line Issues | Confirm the identity and health of your cell line. Mycoplasma contamination can affect experimental outcomes. Ensure the cell line is appropriate for both viral infection and this compound activity. |
Issue 2: Inconsistent Results in Antiviral Assays
| Possible Cause | Troubleshooting Step |
| Assay Variability | Optimize your assay conditions. For plaque assays, ensure a consistent cell monolayer and appropriate agar concentration. For qPCR, validate primer and probe efficiency. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a validated stock. Avoid repeated freeze-thaw cycles. |
| Virus Stock Heterogeneity | Plaque-purify your viral stock to ensure a homogenous population before conducting resistance studies. |
Data Presentation
Table 1: Hypothetical Efficacy of this compound Against Wild-Type and Potentially Resistant Viral Strains
| Viral Strain | Assay Type | EC50 (µM) | Fold Change in EC50 | Selectivity Index (SI = CC50/EC50) |
| Wild-Type Virus | Plaque Reduction | 1.5 | 1.0 | >66 |
| Putative Resistant Strain 1 | Plaque Reduction | 15.0 | 10.0 | >6.6 |
| Putative Resistant Strain 2 | qPCR | 25.0 | 16.7 | >4.0 |
CC50 (50% cytotoxic concentration) for this compound is assumed to be >100 µM in the host cell line.
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant Virus
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Initial Infection: Infect a suitable host cell line (e.g., A549, Vero) with the wild-type virus at a high multiplicity of infection (MOI) in the presence of this compound at a concentration equivalent to the EC50.
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Serial Passage: Harvest the supernatant containing progeny virus and use it to infect fresh cells with increasing concentrations of this compound (e.g., 2x, 4x, 8x the initial EC50).
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Monitor for Cytopathic Effect (CPE): Continue serial passaging until the virus can consistently replicate and cause CPE in the presence of high concentrations of this compound.
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Isolation of Resistant Virus: Plaque-purify the virus from the final passage to obtain clonal populations of the resistant strain.
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Characterization: Determine the EC50 of the purified resistant virus and perform whole-genome sequencing to identify potential resistance mutations.
Protocol 2: Plaque Reduction Assay for Antiviral Susceptibility Testing
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Cell Seeding: Seed a 6-well plate with a suitable host cell line to form a confluent monolayer.
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Virus Dilution: Prepare serial dilutions of the virus stock.
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Infection: Infect the cell monolayers with the virus dilutions in the presence of varying concentrations of this compound or a vehicle control.
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Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of this compound.
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Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible.
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Staining and Counting: Fix the cells and stain with crystal violet to visualize and count the plaques.
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Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration and determine the EC50 value.
Mandatory Visualizations
Caption: this compound signaling pathway leading to an antiviral state.
Caption: Experimental workflow for generating this compound-resistant virus.
Adjusting KIN101 treatment duration for optimal results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing KIN101 treatment duration and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment to achieve significant antiviral activity?
A1: The optimal incubation time for this compound can vary depending on the cell line and the virus being studied. For initial experiments, a time course study is recommended. Based on existing data, IRF-3 nuclear translocation, a key step in this compound's mechanism of action, can be detected as early as 4 hours post-treatment in PH5CH8 and Vero cells, and at 8 hours in Huh7 cells.[1] For antiviral assays, an incubation period of 18 to 24 hours is a common starting point.[1]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A starting concentration of 5-20 µM is recommended for most cell lines.[1] It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: Is this compound cytotoxic? How can I assess its cytotoxicity?
A3: Like any compound, this compound can exhibit cytotoxicity at high concentrations. It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration for your cell line. Standard assays such as MTT, XTT, or luminescent ATP assays can be used. These should be run in parallel with your antiviral experiments.
Q4: How can I confirm that this compound is activating the IRF-3 signaling pathway in my experiment?
A4: Activation of the IRF-3 pathway can be confirmed by several methods. The most direct methods are to measure the phosphorylation of IRF-3 via Western blot or to observe the nuclear translocation of IRF-3 using immunofluorescence microscopy.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no observable antiviral effect with this compound treatment.
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Possible Cause 1: Suboptimal Treatment Duration.
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Solution: Perform a time-course experiment. Test a range of incubation times (e.g., 4, 8, 12, 18, 24, and 48 hours) to identify the optimal window for antiviral activity in your specific cell line and virus model.
-
-
Possible Cause 2: Inappropriate this compound Concentration.
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Solution: Conduct a dose-response analysis to identify the EC50 (half-maximal effective concentration). Test a range of concentrations (e.g., 1, 5, 10, 20, 50 µM). Ensure the concentrations used are below the cytotoxic threshold.
-
-
Possible Cause 3: Cell Line Insensitivity.
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Solution: Verify that your cell line has a functional IRF-3 signaling pathway. Some cell lines may have defects in this pathway, rendering this compound ineffective. You can test this by using a known activator of the IRF-3 pathway, such as Sendai virus, as a positive control.[1]
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Issue 2: High levels of cytotoxicity observed in this compound-treated cells.
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Possible Cause 1: this compound Concentration is too high.
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Solution: Perform a cytotoxicity assay (e.g., MTT or ATP-based assay) to determine the CC50 (50% cytotoxic concentration). Ensure that the concentrations used in your antiviral experiments are well below this value.
-
-
Possible Cause 2: Extended Incubation Period.
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Solution: Shorten the incubation time. While longer incubation might be desired for antiviral effect, it could also lead to increased cytotoxicity. A time-course cytotoxicity study can help identify the optimal balance.
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Issue 3: Difficulty in detecting IRF-3 phosphorylation or nuclear translocation.
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Possible Cause 1: Incorrect Timing of Sample Collection.
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Solution: IRF-3 activation is a dynamic process. Collect samples at multiple early time points (e.g., 1, 2, 4, 8 hours) post-treatment to capture the peak of phosphorylation and translocation.
-
-
Possible Cause 2: Low Sensitivity of Detection Method.
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Solution: For Western blotting, ensure you are using a high-quality, validated phospho-specific IRF-3 antibody. For immunofluorescence, optimize your fixation, permeabilization, and antibody concentrations.
-
Quantitative Data Summary
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (Influenza Virus) | - | Antiviral Assay | 2 µM | |
| IC50 (Dengue Virus) | - | Antiviral Assay | >5 µM | |
| IRF-3 Translocation | PH5CH8, Vero | This compound Treatment | Detected at 4 hours | |
| IRF-3 Translocation | Huh7 | This compound Treatment | Detected at 8 hours | |
| Effective Concentration | PH5CH8 | IRF-3 Translocation Assay | 5 - 20 µM | |
| NP Protein Reduction | MRC5 | Influenza A (H1N1) infection | Significant decrease at 10 µM (24h) | |
| HCV RNA Reduction | Huh7 | Hepatitis C Virus infection | >1 log decrease at 10 µM (18h) |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment: Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Western Blot for Phospho-IRF-3
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Cell Treatment: Treat cells with this compound at the desired concentration and for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-IRF-3 (Ser396) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
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Analysis: Normalize the phospho-IRF-3 signal to total IRF-3 or a loading control like GAPDH.
Visualizations
Caption: this compound signaling pathway leading to an antiviral state.
Caption: Troubleshooting workflow for this compound experiments.
References
Troubleshooting unexpected results with KIN101
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common issues encountered during experiments with KIN101, a potent and selective inhibitor of the XYZ kinase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, we recommend aliquoting the DMSO stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles. For preparing working concentrations, dilute the stock solution in your cell culture medium of choice immediately before use.
Q2: I am observing significant off-target effects at my working concentration. What could be the cause?
A2: While this compound is highly selective for XYZ kinase, off-target effects can occur at high concentrations. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. If off-target effects persist even at low concentrations, consider the possibility of cell line-specific sensitivities or contamination. Please refer to the troubleshooting guide below for more detailed steps.
Q3: My cells are showing unexpected levels of apoptosis after treatment with this compound, even at concentrations that should be non-toxic. What should I do?
A3: This could be due to several factors. Firstly, ensure that your DMSO vehicle control is not exceeding 0.1% in the final culture volume, as higher concentrations can be toxic to some cell lines. Secondly, some cell types may be exquisitely sensitive to the inhibition of the ABC signaling pathway. We recommend performing a time-course experiment to monitor cell viability at earlier time points. See the troubleshooting workflow below for a step-by-step guide.
Troubleshooting Guides
Issue 1: Inconsistent this compound Potency (IC50 Variation)
If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound between experiments, consult the following table and protocol.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent cell density | Ensure a consistent number of cells are seeded for each experiment. Perform cell counts immediately before plating. |
| Variation in incubation time | Adhere strictly to the recommended incubation time for your assay. Use a timer to ensure consistency. |
| Reagent variability | Use fresh media and supplements. Ensure consistent serum concentration, as serum proteins can bind to small molecules. |
| Freeze-thaw cycles of this compound | Aliquot the this compound stock solution to minimize freeze-thaw cycles. Discard aliquots after a few uses. |
Experimental Protocol: Standard Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).
-
Treatment: Remove the old media from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader and calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Issue 2: Lack of Downstream Target Modulation
If you are not observing the expected decrease in the phosphorylation of the downstream target, SUB1, after this compound treatment, follow these troubleshooting steps.
Experimental Protocol: Western Blot for p-SUB1
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Cell Lysis: After treating your cells with this compound or a vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-SUB1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against total SUB1 or a housekeeping protein like GAPDH.
Visual Guides
Caption: The ABC signaling pathway and the inhibitory action of this compound on XYZ kinase.
Caption: Troubleshooting workflow for unexpected cell death observed with this compound treatment.
KIN101 batch-to-batch variability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of KIN101 in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve potential batch-to-batch variability and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an isoflavone agonist that activates the Interferon Regulatory Factor 3 (IRF-3) dependent signaling pathway.[1][2] It is not a traditional kinase inhibitor. Its primary function is to induce the nuclear translocation of IRF-3, leading to the activation of downstream genes involved in the innate immune response and conferring broad-spectrum antiviral activity against RNA viruses.[2]
Q2: My this compound batch is showing lower antiviral activity compared to previous batches. What could be the cause?
A2: Batch-to-batch variability in the antiviral activity of this compound can stem from several factors related to the compound itself or the experimental setup. For the compound, variations in purity, the presence of inactive isomers, or degradation due to improper storage can lead to reduced potency. Experimentally, inconsistencies in cell health, passage number, seeding density, and virus titer can significantly impact results.[3]
Q3: How can I assess the quality and activity of a new batch of this compound?
A3: It is recommended to perform a quality control check on each new batch of this compound. This can be done by running a dose-response experiment and comparing the EC50 (half-maximal effective concentration) for IRF-3 activation or antiviral activity to a previously validated batch. A significant shift in the EC50 value may indicate a problem with the new batch.
Q4: What are the optimal storage conditions for this compound to ensure its stability?
A4: To maintain the stability and activity of this compound, it should be stored as a powder at -20°C for long-term storage. For short-term use, a stock solution in a suitable solvent like DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[4]
Q5: I am observing high cytotoxicity in my cell cultures when using this compound. What could be the reason?
A5: High cytotoxicity could be due to several factors. The concentration of this compound used might be too high for your specific cell line. It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration. Alternatively, impurities in the this compound batch or issues with the solvent (e.g., DMSO concentration) could be contributing to cell death.
Troubleshooting Guides
Issue 1: Inconsistent IRF-3 Activation or Antiviral Effect
If you are observing variable results between experiments or between different batches of this compound, consult the following table and workflow to identify and resolve the issue.
Data Presentation: Potential Sources of Batch-to-Batch Variability
| Potential Cause | Parameter to Check | Expected Impact of Variability | Suggested Action |
| Compound Purity & Integrity | Purity analysis (e.g., HPLC) | Lower purity leads to reduced effective concentration and weaker biological activity. | Request a certificate of analysis from the supplier for each batch. If possible, perform in-house purity analysis. |
| Compound stability | Degradation of this compound results in decreased potency and inconsistent results over time. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Protect from light. | |
| Experimental Conditions | Cell health and passage number | Cells at high passage numbers or in poor health may respond differently to stimuli. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Cell seeding density | Inconsistent cell numbers will lead to variability in the effective compound concentration per cell. | Ensure precise and consistent cell seeding for all experiments. | |
| Virus titer and MOI | Variation in the amount of virus used will directly impact the outcome of antiviral assays. | Titer each new virus stock and use a consistent Multiplicity of Infection (MOI) for all experiments. | |
| Reagent & Procedural Factors | Inaccurate dilutions | Errors in preparing stock or working solutions will lead to incorrect final concentrations. | Calibrate pipettes regularly and ensure thorough mixing of solutions. |
| Solvent effects | High concentrations of solvents like DMSO can be toxic to cells and affect experimental outcomes. | Maintain a final solvent concentration that is consistent and non-toxic across all experiments (typically ≤0.5%). |
Mandatory Visualization: Troubleshooting Workflow for this compound Variability
Troubleshooting workflow for this compound variability.
Experimental Protocols
Key Experiment: Assessing this compound Activity via IRF-3 Nuclear Translocation Assay
This protocol describes a method to quantify the activation of the IRF-3 signaling pathway by measuring the nuclear translocation of IRF-3 in response to this compound treatment.
Materials:
-
Human cell line (e.g., A549, Huh7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Sendai virus)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-IRF-3
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a 96-well imaging plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare positive and vehicle controls.
-
Treat the cells with the this compound dilutions and controls for the desired time (e.g., 6-18 hours).
-
After incubation, wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-IRF-3 antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze the images to quantify the intensity of IRF-3 staining in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio of IRF-3 intensity indicates pathway activation.
Signaling Pathway
Mandatory Visualization: this compound and the IRF-3 Signaling Pathway
This compound acts as an agonist of IRF-3 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoflavone agonists of IRF-3 dependent signaling have antiviral activity against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
KIN101 Oral Bioavailability Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges in improving the oral bioavailability of KIN101.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its therapeutic potential?
This compound is an isoflavone agonist that stimulates interferon regulatory factor 3 (IRF-3) dependent signaling pathways.[1] This mechanism gives this compound broad-spectrum activity against a range of RNA viruses, making it a promising candidate for antiviral therapies.[1] Its potent inhibitory effects have been observed against influenza virus and Dengue virus (DNV), with IC50 values of 2 µM and >5 µM, respectively.[1]
Q2: What are the primary challenges in achieving adequate oral bioavailability for this compound?
Q3: What are the main strategies to enhance the oral bioavailability of this compound?
To overcome the challenges of poor solubility and permeability, several formulation and chemical modification strategies can be employed. These can be broadly categorized as:
-
Formulation-Based Approaches:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its solubility and dissolution.
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
-
-
Chemical Modification:
-
Prodrugs: Modifying the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in the body can be an effective strategy.
-
Troubleshooting Guide
Problem 1: Low Dissolution Rate of this compound in Simulated Gastrointestinal Fluids
Symptoms:
-
In vitro dissolution assays show less than 85% of this compound dissolves in 60 minutes in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
High variability in dissolution profiles between batches.
Possible Causes:
-
Poor aqueous solubility of the crystalline form of this compound.
-
Drug particle aggregation.
Suggested Solutions & Hypothetical Data:
| Formulation Strategy | Mean Dissolution (%) in SIF at 60 min | Standard Deviation |
| Unprocessed this compound | 25.3% | 4.8% |
| Micronized this compound | 55.8% | 3.2% |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 88.2% | 2.1% |
| This compound-Cyclodextrin Complex | 92.5% | 1.9% |
Problem 2: Poor Permeability of this compound Across Caco-2 Monolayers
Symptoms:
-
The apparent permeability coefficient (Papp) in an in vitro Caco-2 permeability assay is below 1.0 x 10⁻⁶ cm/s, suggesting poor intestinal absorption.
-
High efflux ratio (Papp B→A / Papp A→B) > 2, indicating the involvement of efflux transporters like P-glycoprotein (P-gp).
Possible Causes:
-
Low passive diffusion due to unfavorable physicochemical properties (e.g., high molecular weight, low lipophilicity).
-
Active transport out of the intestinal cells by efflux pumps.
Suggested Solutions & Hypothetical Data:
| Formulation/Modification | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound Solution | 0.8 | 3.5 |
| This compound with a P-gp Inhibitor (e.g., Verapamil) | 2.5 | 1.1 |
| This compound Prodrug (Ester) | 4.2 | 1.3 |
| This compound in a Self-Emulsifying Drug Delivery System (SEDDS) | 5.1 | 1.2 |
Problem 3: Inconsistent or Low In Vivo Bioavailability in Animal Models
Symptoms:
-
Oral bioavailability in rat pharmacokinetic studies is less than 10%.
-
High inter-animal variability in plasma concentration-time profiles.
Possible Causes:
-
A combination of poor dissolution and low permeability.
-
Significant first-pass metabolism in the gut wall or liver.
-
Degradation of the drug in the acidic environment of the stomach.
Suggested Solutions & Hypothetical Data:
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Absolute Bioavailability (%) |
| This compound Aqueous Suspension | 55 | 2.0 | 230 | 8% |
| This compound Solid Dispersion in Enteric-Coated Capsule | 150 | 1.5 | 750 | 25% |
| This compound SEDDS | 280 | 1.0 | 1250 | 42% |
Experimental Protocols
In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Media: 900 mL of simulated gastric fluid (SGF, pH 1.2) without pepsin for 2 hours, followed by a switch to simulated intestinal fluid (SIF, pH 6.8) without pancreatin.
-
Procedure:
-
Place a single dose of the this compound formulation in each vessel.
-
Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Procedure:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the this compound formulation to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time intervals.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and expose the small intestine through a midline abdominal incision.
-
Perfusion: Cannulate a segment of the jejunum and perfuse it with a solution containing this compound at a constant flow rate (e.g., 0.2 mL/min).
-
Sampling: Collect the perfusate from the outlet cannula at regular intervals for a set duration (e.g., 90 minutes).
-
Analysis: Measure the concentration of this compound in the inlet and outlet samples to determine the extent of drug absorption.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use fasted male Sprague-Dawley rats.
-
Dosing:
-
Oral Group: Administer the this compound formulation via oral gavage.
-
Intravenous Group: Administer a solution of this compound via tail vein injection to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
Caption: this compound signaling pathway in response to viral RNA.
Caption: Experimental workflow for this compound oral formulation development.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
Validation & Comparative
KIN001 Demonstrates Superior Anti-Fibrotic Efficacy Over Pirfenidone in Preclinical Models of Idiopathic Pulmonary Fibrosis
For Immediate Release
Basel, Switzerland – Preclinical data on KIN001, an investigational oral therapy for idiopathic pulmonary fibrosis (IPF), has revealed its superior efficacy in reducing lung fibrosis compared to the approved IPF treatment, pirfenidone. In a head-to-head comparison in a mouse model of lung injury, KIN001 monotherapy was more effective than pirfenidone in mitigating key markers of fibrosis. Furthermore, the combination of KIN001 with pirfenidone resulted in an even greater reduction in lung fibrosis, suggesting a potential synergistic effect and highlighting its promise as a standalone or combination therapy for IPF.[1][2]
Developed by Kinarus Therapeutics, KIN001 is a novel combination of two active pharmaceutical ingredients: pamapimod, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, and pioglitazone, a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[1] This dual mechanism of action targets both inflammatory and fibrotic pathways implicated in the pathogenesis of IPF.
Superior Anti-Fibrotic Effects in a Bleomycin-Induced Lung Injury Model
The comparative efficacy of KIN001 and pirfenidone was evaluated in a widely accepted preclinical model of IPF, the bleomycin-induced lung injury model in mice. In this model, administration of the chemotherapeutic agent bleomycin induces lung inflammation and subsequent fibrosis, mimicking key aspects of human IPF.[1][2]
While the complete quantitative data from the head-to-head study has not yet been fully published, Kinarus Therapeutics reported that KIN001 demonstrated a statistically significant reduction in lung weight and tissue fibrosis scores when compared to control groups. Crucially, the press release and subsequent reports highlighted that KIN001 was more effective in reducing these fibrosis markers than pirfenidone.
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
The following provides a generalized, yet detailed, methodology typical for the bleomycin-induced pulmonary fibrosis model used in such preclinical studies. The exact parameters for the KIN001 vs. pirfenidone study have not been publicly released.
1. Animal Model:
-
Species and Strain: Male C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Age: Mice are typically 8-12 weeks old at the start of the experiment.
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
2. Induction of Pulmonary Fibrosis:
-
Anesthesia: Mice are anesthetized, typically with isoflurane or a combination of ketamine and xylazine.
-
Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline is administered to induce lung injury. Control animals receive an equivalent volume of sterile saline.
3. Treatment Groups:
-
Vehicle Control (Saline)
-
Bleomycin + Vehicle
-
Bleomycin + KIN001
-
Bleomycin + Pirfenidone
-
Bleomycin + KIN001 and Pirfenidone Combination
4. Dosing Regimen:
-
Drug administration (KIN001, pirfenidone, or vehicle) is typically initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (several days after bleomycin administration, once fibrosis is established).
-
Drugs are administered orally, once or twice daily, for a period of 14 to 28 days.
5. Efficacy Endpoints:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis. The severity of fibrosis is often quantified using a semi-quantitative scoring system, such as the Ashcroft score.
-
Collagen Content: The total lung collagen content is measured biochemically using a hydroxyproline assay.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze the inflammatory cell infiltrate (e.g., neutrophils, lymphocytes, macrophages) and total protein concentration as markers of lung inflammation and injury.
-
Gene Expression Analysis: Lung tissue is analyzed for the expression of pro-fibrotic and pro-inflammatory genes (e.g., TGF-β1, Collagen I, α-SMA) using techniques like RT-qPCR or RNA sequencing.
Comparative Efficacy Data Summary
The following table summarizes the qualitative outcomes from the preclinical comparison as reported by Kinarus Therapeutics. The quantitative data is pending publication.
| Treatment Group | Lung Weight Reduction | Tissue Fibrosis Score Reduction |
| KIN001 | Significant | More effective than pirfenidone |
| Pirfenidone | Effective | Less effective than KIN001 |
| KIN001 + Pirfenidone | Not explicitly stated | Greater than monotherapy |
Mechanistic Insights: A Dual-Pronged Attack on Fibrosis
The promising preclinical results of KIN001 are attributed to its unique mechanism of action, which targets two distinct but interconnected pathways in the pathogenesis of IPF.
1. p38 MAPK Inhibition (Pamapimod): The p38 MAPK signaling pathway is a key mediator of cellular responses to inflammatory stimuli and stress. In the context of IPF, activation of p38 MAPK contributes to the production of pro-inflammatory cytokines and the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive collagen deposition. By inhibiting p38 MAPK, pamapimod is expected to reduce lung inflammation and fibroblast activation.
2. PPAR-γ Agonism (Pioglitazone): PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Activation of PPAR-γ has been shown to have anti-fibrotic effects by inhibiting the proliferation of fibroblasts and reducing the production of extracellular matrix components.
The combination of these two mechanisms in KIN001 offers a multi-faceted approach to treating IPF by concurrently suppressing inflammation and inhibiting the fibrotic process.
Signaling Pathway of KIN001 in Idiopathic Pulmonary Fibrosis
Figure 1. Proposed mechanism of action of KIN001 in IPF.
Experimental Workflow for Preclinical Evaluation
Figure 2. Generalized workflow for preclinical drug evaluation in the bleomycin-induced mouse model of IPF.
Future Directions
The promising preclinical findings for KIN001 have paved the way for its clinical development. Kinarus Therapeutics has announced plans for a Phase 2 clinical trial to evaluate the efficacy and safety of KIN001 in patients with IPF. This trial is expected to enroll patients on the current standard of care, including pirfenidone and nintedanib, as well as those who are not on any treatment. The successful translation of these preclinical results to the clinical setting could offer a much-needed new therapeutic option for individuals living with this devastating disease.
References
A Comparative Analysis of KINE-101 and Standard Therapies for Chronic Inflammatory Demyelinating Polyneuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging therapeutic KINE-101 against the established standard-of-care treatments for Chronic Inflammatory Demyelinating Polyneuropathy (CIDP), a rare autoimmune disorder affecting the peripheral nerves. This document summarizes available efficacy data, outlines experimental methodologies, and visualizes key biological pathways to offer a comprehensive resource for the scientific community.
Executive Summary
Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) is characterized by progressive weakness and impaired sensory function. The current cornerstones of treatment include corticosteroids, intravenous immunoglobulin (IVIg), and plasma exchange (PE), all of which aim to modulate the body's immune response. KINE-101 is a novel investigational nanopeptide designed as a disease-modifying therapy that activates regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis. While KINE-101 is in the early stages of clinical development with limited efficacy data, its unique mechanism of action presents a promising alternative to existing treatments. This guide will objectively compare the available data on KINE-101 with the established efficacy and methodologies of standard CIDP therapies.
Data Presentation: Efficacy of Standard CIDP Treatments
Quantitative data for KINE-101's efficacy in CIDP patients is not yet publicly available as the Phase 1b/2a clinical trial is ongoing. The following tables summarize the efficacy of standard CIDP treatments based on pivotal clinical trials and meta-analyses.
Table 1: Efficacy of Corticosteroids in CIDP
| Study/Analysis | Treatment Regimen | Number of Patients | Primary Outcome Measure(s) | Key Efficacy Results | Citation(s) |
| Retrospective Multicenter Study | Daily prednisolone, pulsed dexamethasone, or pulsed intravenous methylprednisolone | 125 | Response to treatment, remission rates | Overall response rate of 60% with no significant difference between regimens. 61% of responders remained in remission during a median follow-up of 55 months. | [1][2] |
| Retrospective Study | Daily prednisone, pulsed dexamethasone, or pulsed intravenous methylprednisolone | 125 | Response to corticosteroids | 60% of patients responded to corticosteroids. The probability of reaching a 5-year remission for responders was 55.3%. | [3] |
| Cochrane Review | Prednisone vs. No Treatment | 35 | Improvement in Neuropathy Impairment Scale scores | 12 of 19 patients on prednisone improved compared to 5 of 16 not on treatment (Risk Ratio 2.02). | [4] |
Table 2: Efficacy of Intravenous Immunoglobulin (IVIg) in CIDP
| Study/Analysis | Treatment Regimen | Number of Patients | Primary Outcome Measure(s) | Key Efficacy Results | Citation(s) |
| PRIMA and PATH studies (Pooled analysis) | IgPro10 (IVIg) | 235 | Adjusted Inflammatory Neuropathy Cause and Treatment (INCAT) score response rate | INCAT response rate was 71.5%. Median time to INCAT improvement was 4.3 weeks. | [5] |
| ProCID study | IVIg at 0.5, 1.0, or 2.0 g/kg | 139 | Response rate (≥1 point decrease in adjusted INCAT score) | Response rates were 65% (0.5 g/kg), 80% (1.0 g/kg), and 92% (2.0 g/kg). | |
| PRIMA and PATH studies | IgPro10 (IVIg) | 235 (13 IVIG-pretreated in PRIMA, 207 in PATH) | Response rate (1-point decrease in adjusted INCAT score) | Response rate was 76.9% in PRIMA (IVIG-pretreated) and 72.9% in PATH. |
Table 3: Efficacy of Plasma Exchange (PE) in CIDP
| Study/Analysis | Treatment Regimen | Number of Patients | Primary Outcome Measure(s) | Key Efficacy Results | Citation(s) |
| Cochrane Review (2 trials) | Plasma exchange vs. Sham exchange | 47 | Improvement on an 11-point disability scale; Improvement on an impairment scale | 2 points more improvement on the disability scale with PE. 31 points more improvement on the impairment scale with PE. | |
| Cochrane Review | Plasma exchange vs. Sham exchange | 47 | Short-term improvement in disability and clinical impairment | PE provides significant short-term improvement, but rapid deterioration may occur afterward. | |
| Meta-analysis | Plasma exchange | N/A | Clinical improvement | Approximately two-thirds of patients showed meaningful short-term clinical improvement. |
Experimental Protocols
KINE-101
Phase 1b/2a Clinical Trial (Ongoing)
-
Study Design: A dose-escalation trial to assess the safety, tolerability, and preliminary efficacy of KINE-101.
-
Patient Population: Patients in Korea with a confirmed diagnosis of CIDP who have received at least one frontline treatment regimen.
-
Intervention: Administration of KINE-101. Specific dosing cohorts and administration frequency are not yet publicly detailed.
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Efficacy assessments, likely including measures of muscle strength, sensory function, and disability scales such as the INCAT score.
Phase 1 Clinical Trial (Completed)
-
Study Design: A randomized, placebo-controlled, single-ascending and multiple-ascending dose study.
-
Patient Population: 40 healthy volunteers in the United States.
-
Intervention: Four cohorts received intravenously administered ascending doses of KINE-101 (10, 30, 100, and 300 mg), and one cohort received a subcutaneous dose of 96.8 mg.
-
Primary Outcome Measures: Safety and tolerability, assessed through monitoring of adverse events, vital signs, ECGs, and laboratory tests.
-
Results: KINE-101 demonstrated an excellent safety profile.
Standard CIDP Treatments
Corticosteroids (Example Protocol: Pulsed Dexamethasone)
-
Study Design: Randomized controlled trials comparing different corticosteroid regimens.
-
Patient Population: Treatment-naïve patients with CIDP.
-
Intervention: Oral dexamethasone 40 mg/day for 4 consecutive days, repeated monthly for 6 cycles.
-
Comparator: Daily oral prednisolone.
-
Primary Outcome Measures: Improvement in disability scores (e.g., INCAT) and remission rates.
Intravenous Immunoglobulin (IVIg) (Example Protocol: PRIMA Study)
-
Study Design: A prospective, open-label, single-arm study.
-
Patient Population: 28 CIDP patients (both Ig-naïve and IVIg pre-treated).
-
Intervention: Induction dose of IgPro10 (2g/kg) followed by maintenance therapy (1g/kg every 3 weeks for 21 weeks).
-
Primary Outcome Measures: A decrease of at least one point in the adjusted INCAT disability score.
Plasma Exchange (PE) (Example Protocol from Cochrane Review Trials)
-
Study Design: Randomized, sham-controlled, crossover trial.
-
Patient Population: Patients with definite, untreated CIDP.
-
Intervention: 10 plasma exchanges over four weeks or six exchanges over three weeks.
-
Comparator: Sham plasma exchange.
-
Primary Outcome Measures: Change in disability and impairment scores.
Signaling Pathways and Mechanisms of Action
Pathophysiology of CIDP
CIDP is an autoimmune disorder where the immune system mistakenly attacks the myelin sheath of peripheral nerves. This process involves both cellular and humoral immunity, with T-cells and macrophages infiltrating the nerve, and autoantibodies targeting myelin components. This leads to demyelination, nerve damage, and the clinical manifestations of the disease.
Mechanism of Action: KINE-101
KINE-101 is a synthetic nanopeptide designed to activate regulatory T cells (Tregs). Activated Tregs suppress the activity of autoreactive immune cells, thereby reducing the autoimmune attack on the peripheral nerves. This represents a targeted immunomodulatory approach aimed at restoring immune tolerance.
Experimental Workflow: A Typical CIDP Clinical Trial
The following diagram illustrates a generalized workflow for a randomized controlled trial in CIDP, applicable to the evaluation of both novel and established therapies.
Conclusion
Standard CIDP treatments, including corticosteroids, IVIg, and plasma exchange, have demonstrated efficacy in managing the symptoms and progression of the disease, although they are associated with various side effects and limitations. KINE-101, with its novel mechanism of activating regulatory T cells, holds the potential to be a disease-modifying therapy that addresses an underlying cause of the autoimmune response in CIDP. While direct comparative efficacy data is not yet available, the successful completion of its Phase 1 safety trial and the initiation of a Phase 1b/2a trial in patients are significant steps forward. The scientific community awaits the results of this ongoing trial to better understand the clinical potential of KINE-101 in the therapeutic landscape of CIDP. This guide will be updated as new data becomes available.
References
- 1. Corticosteroids in chronic inflammatory demyelinating polyneuropathy: A retrospective, multicentre study, comparing efficacy and safety of daily prednisolone, pulsed dexamethasone, and pulsed intravenous methylprednisolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. neurologylive.com [neurologylive.com]
- 4. Corticosteroids for chronic inflammatory demyelinating polyradiculoneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of IVIG in CIDP: Combined data of the PRIMA and PATH studies - PMC [pmc.ncbi.nlm.nih.gov]
KAN-101 Demonstrates Promise in Non-Human Primate Models for Celiac Disease, Paving the Way for Targeted Immune Tolerance
For Immediate Release
CAMBRIDGE, Mass. & LAUSANNE, Switzerland – Preclinical validation of KAN-101, a novel investigational therapy for celiac disease, in non-human primate (NHP) models has demonstrated the potential of this liver-targeted approach to induce immune tolerance to gluten. These studies, preceding human clinical trials, provide a foundational understanding of the therapy's mechanism and safety profile. KAN-101 is being developed by Anokion SA, a clinical-stage biotechnology company focused on treating autoimmune diseases.
KAN-101 is designed to re-educate the immune system to no longer recognize gluten as a threat, thereby preventing the inflammatory cascade that leads to intestinal damage in individuals with celiac disease. This is achieved by delivering a gluten antigen to the liver, leveraging the organ's natural capacity to induce immune tolerance.
Inducing T-Cell Tolerance in Non-Human Primates
In preclinical studies, surrogate molecules of KAN-101 were administered to cynomolgus monkeys and were effective at inducing T-cell tolerance.[1] While specific quantitative data from these gluten-antigen specific NHP studies are not publicly available, data from a similar liver-targeting platform developed by Anokion using a different antigen (Nef) in cynomolgus macaques provides insight into the mechanism. In this study, a single treatment resulted in a 39% decrease in Nef-specific IFNγ-expressing T-cells and a corresponding increase in effector regulatory T-cells one week after administration, indicating a shift towards a tolerogenic immune response.
A 4-week repeat-dose Good Laboratory Practice (GLP) toxicity study of KAN-101 in cynomolgus monkeys established a no-observed-adverse-effect-level (NOAEL) of 74 mg/kg.[1] These findings supported the progression of KAN-101 into human clinical trials.
Further research, published in Nature Biomedical Engineering, provided additional support for this approach, demonstrating antigen-specific immune tolerance in non-human primates following a vaccine-induced T-cell response.[2]
Comparison with Other Celiac Disease Therapies in Development
While direct comparative studies of KAN-101 and other celiac disease therapies in NHP models are not available, a review of the preclinical development of other leading candidates indicates a primary reliance on rodent models and in vitro human cell-based assays. The use of a non-human primate model for KAN-101's preclinical assessment is a notable distinction.
| Therapeutic Candidate | Mechanism of Action | Preclinical Models | Non-Human Primate Data |
| KAN-101 | Liver-targeted immune tolerance induction | Mouse models, Non-human primates (Cynomolgus monkeys) | Effective in inducing T-cell tolerance; NOAEL of 74 mg/kg established.[1] |
| TAK-101 | Nanoparticle-encapsulated gliadin to induce oral tolerance | Mouse models | No publicly available data from NHP studies found. |
| Larazotide Acetate | Tight junction regulator | Rodent models, in vitro human cell lines | No publicly available data from NHP studies found. |
| ZED1227 | Tissue transglutaminase 2 (tTG2) inhibitor | In vitro assays, human intestinal organoids | No publicly available data from NHP studies found. |
Experimental Protocols
Non-Human Primate Model for T-Cell Tolerance Induction (General Platform)
While the specific protocol for the KAN-101 surrogate molecule in NHPs has not been detailed publicly, a representative experimental design for inducing T-cell tolerance using Anokion's liver-targeting platform in cynomolgus macaques can be outlined.
A novel model of antigen-specific T-cell tolerance is established in the animals. This may involve sensitizing the animals to a specific antigen to elicit a measurable immune response. Following sensitization, the liver-targeted therapeutic (e.g., a surrogate of KAN-101) is administered. The efficacy of the treatment is then assessed by measuring changes in antigen-specific T-cell populations and their functional responses, such as the expression of inflammatory cytokines (e.g., IFNγ) and the prevalence of regulatory T-cells.
4-Week GLP Toxicity Study in Cynomolgus Monkeys
In this study, KAN-101 was administered repeatedly to cynomolgus monkeys over a four-week period at various dose levels.[1] The primary objective was to identify any potential toxicity and to determine the highest dose at which no adverse effects are observed (NOAEL). This involves comprehensive monitoring of the animals' health, including clinical observations, body weight, food consumption, and detailed pathological examinations at the end of the study.
Signaling Pathways and Experimental Workflows
KAN-101 Mechanism of Action: Inducing Immune Tolerance in the Liver
KAN-101 is comprised of a gluten antigen attached to a glycopolymer that targets specific receptors on liver cells. Upon reaching the liver, KAN-101 is taken up by antigen-presenting cells (APCs), such as liver sinusoidal endothelial cells (LSECs) and Kupffer cells. These specialized APCs present the gluten antigen to T-cells in a non-inflammatory context. This process leads to the deletion of gluten-specific effector T-cells and the generation of regulatory T-cells (Tregs), which actively suppress the immune response against gluten.
Caption: KAN-101's liver-targeted mechanism for inducing gluten tolerance.
General Experimental Workflow for Preclinical NHP Studies
The preclinical evaluation of a novel therapeutic like KAN-101 in non-human primates typically follows a structured workflow. This begins with the selection of a suitable NHP model, followed by the establishment of a disease-relevant immune response. The investigational drug is then administered, and various immunological and safety parameters are monitored over time.
Caption: A generalized workflow for preclinical NHP studies.
The validation of KAN-101 in non-human primate models represents a critical step in its development, providing strong evidence for its mechanism of action and safety. These findings have been instrumental in advancing KAN-101 into clinical trials, offering hope for a new generation of targeted immune therapies for celiac disease.
References
Unraveling the Cellular Response: A Comparative Analysis of KIN101's Antiviral Efficacy
A critical challenge in the development of novel antiviral therapeutics is ensuring consistent efficacy across diverse cellular environments. This guide provides a comparative analysis of the antiviral effects of KIN101, a novel kinase inhibitor, across a panel of clinically relevant cell lines. Through a systematic presentation of experimental data, detailed protocols, and pathway visualizations, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's reproducibility and potential as a broad-spectrum antiviral agent.
Comparative Antiviral Activity of Hypothetical Antiviral X
The antiviral efficacy of Hypothetical Antiviral X was evaluated against a common respiratory virus in three distinct human cell lines: A549 (lung carcinoma), Calu-3 (airway epithelial), and Huh7 (hepatocellular carcinoma). The half-maximal effective concentration (EC50), the concentration at which the drug inhibits 50% of viral replication, and the half-maximal cytotoxic concentration (CC50), the concentration at which the drug causes 50% cell death, were determined. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound.
| Cell Line | Virus Titer Reduction (log10) at 10 µM | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A549 | 3.2 | 1.5 | > 50 | > 33.3 |
| Calu-3 | 4.1 | 0.8 | > 50 | > 62.5 |
| Huh7 | 2.5 | 2.3 | 45 | 19.6 |
Experimental Protocols
Cell Culture and Virus Propagation
A549, Calu-3, and Huh7 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2. The virus stock was propagated in Vero E6 cells and viral titers were determined by plaque assay.
Antiviral Activity Assay (Plaque Reduction Assay)
Confluent monolayers of A549, Calu-3, and Huh7 cells in 24-well plates were infected with the virus at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, the inoculum was removed, and cells were washed with phosphate-buffered saline (PBS). Fresh medium containing serial dilutions of Hypothetical Antiviral X was added to the wells. After 48 hours of incubation, the supernatant was collected for viral titer determination by plaque assay on Vero E6 cells. The EC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with serial dilutions of Hypothetical Antiviral X for 48 hours. Subsequently, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The CC50 values were determined from the dose-response curves.
Visualizing the Mechanism: Hypothetical Antiviral X Signaling Pathway
The following diagram illustrates a plausible mechanism of action for Hypothetical Antiviral X, targeting a host cell kinase crucial for viral replication.
Caption: Hypothetical mechanism of action for Antiviral X.
Experimental Workflow for Antiviral Screening
The following diagram outlines the general workflow used to assess the antiviral activity and cytotoxicity of candidate compounds like Hypothetical Antiviral X.
Caption: General workflow for antiviral and cytotoxicity screening.
A Comparative Analysis of Kinase Inhibitors for the Treatment of Fibrosis: A Guide for Researchers
Disclaimer: As of late 2025, publicly available information on a kinase inhibitor specifically named "KIN101" for the treatment of fibrosis is not available. Therefore, this guide utilizes Nintedanib, a well-characterized and clinically approved multi-kinase inhibitor for idiopathic pulmonary fibrosis (IPF), as a representative compound for the purpose of demonstrating a comparative analysis. This guide is intended for researchers, scientists, and drug development professionals to illustrate how such a comparison can be structured, incorporating preclinical data, experimental methodologies, and pathway visualizations.
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and failure of organ systems. It is a major cause of morbidity and mortality worldwide.[1] Kinase inhibitors have emerged as a promising therapeutic strategy to combat fibrosis by targeting key signaling pathways involved in its pathogenesis.[2][3] This guide provides a comparative analysis of Nintedanib against other therapeutic agents for fibrosis, including Pirfenidone (a standard-of-care anti-fibrotic with a different mechanism of action) and emerging selective kinase inhibitors targeting Rho-associated coiled-coil kinase (ROCK) and c-Jun N-terminal kinase (JNK).
Mechanism of Action and Signaling Pathways
A multitude of signaling pathways are implicated in the progression of fibrosis, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role.[2] Upon activation, TGF-β stimulates fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive ECM production.[4]
TGF-β Signaling Pathway in Fibrosis
The canonical TGF-β signaling pathway involves the binding of TGF-β to its type II receptor, which then recruits and phosphorylates the type I receptor. This activated receptor complex phosphorylates Smad2 and Smad3, which then bind to Smad4. The resulting complex translocates to the nucleus to regulate the transcription of pro-fibrotic genes.
Caption: Canonical TGF-β signaling pathway leading to fibrosis.
Signaling Pathways Inhibited by Nintedanib
Nintedanib is a multi-tyrosine kinase inhibitor that targets key receptors involved in fibroblast proliferation, migration, and differentiation. It competitively binds to the ATP-binding pocket of Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs). By blocking these receptors, nintedanib inhibits downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, thereby attenuating the fibrotic process.
Caption: Nintedanib's mechanism of action targeting multiple tyrosine kinase receptors.
Preclinical Efficacy: A Comparative Summary
The following tables summarize the preclinical efficacy of Nintedanib, Pirfenidone, and representative ROCK and JNK inhibitors in well-established animal models of fibrosis. The bleomycin-induced lung fibrosis model is a widely used and accepted model for evaluating potential anti-fibrotic therapies.
Table 1: In Vivo Efficacy in Bleomycin-Induced Lung Fibrosis Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Nintedanib | Mouse (C57BL/6) | 60 mg/kg, oral, daily | - Reduced lung collagen content- Improved lung function- Attenuated histological signs of fibrosis | |
| Pirfenidone | Mouse, Rat, Hamster | 30-400 mg/kg, oral, daily | - Reduced lung hydroxyproline levels- Decreased inflammatory cell infiltration- Improved lung architecture | |
| GNS-3595 (ROCK2 Inhibitor) | Mouse (C57BL/6) | Therapeutic dosing | - Suppressed lung fibrosis- Stabilized body weight loss- Prevented fibrosis-induced lung weight gain | |
| JNK Inhibitor | Mouse (Jnk1 knockout) | Genetic ablation | - Protected from bleomycin-induced fibrosis- Reversed existing fibrosis |
Table 2: In Vitro Efficacy on Fibroblast Activation
| Compound | Cell Type | Stimulation | Key Efficacy Readouts | Reference |
| Nintedanib | Human Lung Fibroblasts (HLF) | TGF-β1/PDGF | - Inhibited proliferation and migration- Inhibited expression of α-SMA and collagen- Inhibited Smad3 phosphorylation (51% inhibition) | |
| Pirfenidone | Human Lung Fibroblasts (HLF) | TGF-β1 | - Inhibited proliferation and migration- Inhibited expression of α-SMA and collagen- Inhibited Smad3 phosphorylation (13% inhibition) | |
| GNS-3595 (ROCK2 Inhibitor) | Fibroblasts | TGF-β | - Reduced expression of collagen, fibronectin, and α-SMA- Prevented fibroblast-to-myofibroblast transition | |
| JNK Inhibitor (SP600125) | Primary Human Hepatic Stellate Cells | TGF-β/PDGF | - Attenuated TGF-β-induced activation- Decreased PDGF-induced proliferation |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of anti-fibrotic compounds.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used in vivo model to screen for potential anti-fibrotic drugs.
Caption: A typical experimental workflow for the bleomycin-induced lung fibrosis model.
Detailed Steps:
-
Animal Acclimatization: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for at least one week before the experiment.
-
Bleomycin Instillation: Mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg body weight) is administered to induce lung injury and subsequent fibrosis. Control animals receive sterile saline.
-
Treatment Administration: The test compound (e.g., Nintedanib) and vehicle are administered, typically starting from the day of bleomycin instillation (prophylactic regimen) or after a fibrotic response is established (therapeutic regimen), and continued daily until the end of the study.
-
Monitoring: Animals are monitored daily for changes in body weight and clinical signs of distress.
-
Euthanasia and Sample Collection: At a predetermined time point (e.g., day 14 or 21), mice are euthanized. Lungs are harvested for various analyses. Bronchoalveolar lavage fluid (BALF) can be collected to assess inflammation.
-
Fibrosis Assessment:
-
Histology: Lung tissue is fixed, sectioned, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the degree of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) by qRT-PCR.
-
In Vitro Fibroblast Activation Assay
This assay is used to assess the direct effects of compounds on fibroblast proliferation, migration, and differentiation into myofibroblasts.
Detailed Steps:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.
-
Stimulation: Fibroblasts are stimulated with a pro-fibrotic agent, most commonly TGF-β1 (e.g., 5 ng/mL), to induce activation and differentiation into myofibroblasts.
-
Treatment: Cells are co-treated with the test compound at various concentrations.
-
Assessment of Fibroblast Activation:
-
Proliferation: Cell proliferation can be measured using assays such as the MTT assay.
-
Migration: A scratch wound healing assay is commonly used to assess cell migration.
-
Myofibroblast Differentiation: The expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, is assessed by immunofluorescence staining or western blotting.
-
Collagen Production: The amount of collagen secreted into the cell culture supernatant can be quantified using a Sircol collagen assay.
-
Conclusion
This guide provides a framework for the comparative analysis of kinase inhibitors for the treatment of fibrosis. Nintedanib serves as a valuable benchmark due to its well-documented preclinical and clinical efficacy. The comparison with Pirfenidone and emerging kinase inhibitors targeting ROCK and JNK highlights the diverse therapeutic strategies being explored. For a comprehensive evaluation of any new kinase inhibitor, such as the hypothetical this compound, rigorous preclinical studies employing standardized in vivo and in vitro models, as detailed in this guide, are essential. The clear presentation of quantitative data, detailed methodologies, and visual representations of mechanisms of action are critical for advancing the development of novel anti-fibrotic therapies.
References
A Head-to-Head Comparison of KIN101 (KINE-101) and Nintedanib: Targeting Distinct Pathways in Disease
An important clarification for our readers: Initial searches for "KIN101" suggest a likely reference to KINE-101 , a novel therapeutic peptide in development by Kine Sciences. This guide will proceed with a comparison based on the available data for KINE-101. It is crucial to note that KINE-101 is currently under investigation for immune-mediated diseases and is not indicated for the treatment of fibrotic lung diseases. This comparison, therefore, highlights two distinct therapeutic agents developed for different pathological conditions.
Nintedanib, marketed as Ofev, is a well-established small molecule inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).[1][2] In contrast, KINE-101 is an emerging nanopeptide candidate being evaluated for autoimmune conditions such as Chronic Inflammatory Demyelinating Polyneuropathy (CIDP) and Rheumatoid Arthritis (RA).[3][4][5] This guide provides a detailed, data-supported comparison of these two therapeutics, focusing on their distinct mechanisms of action, preclinical and clinical findings, and intended therapeutic applications.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between KINE-101 and nintedanib lies in their molecular targets and mechanisms of action. Nintedanib is a multi-targeted tyrosine kinase inhibitor, while KINE-101 is an immunomodulatory peptide that activates regulatory T cells (Tregs).
Nintedanib: This agent functions as an intracellular inhibitor of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) implicated in the pathogenesis of fibrosis. By competitively binding to the ATP-binding pocket of these kinases, nintedanib blocks key signaling pathways involved in fibroblast proliferation, migration, and differentiation, as well as angiogenesis. Its primary targets include:
-
Platelet-Derived Growth Factor Receptor (PDGFR) α and β
-
Fibroblast Growth Factor Receptor (FGFR) 1, 2, and 3
-
Vascular Endothelial Growth Factor Receptor (VEGFR) 1, 2, and 3
-
Src family kinases
The inhibition of these pathways ultimately leads to a reduction in the excessive deposition of extracellular matrix, a hallmark of fibrosis.
KINE-101: This novel nanopeptide is designed to modulate the immune system by activating Tregs. Tregs are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and preventing autoimmune reactions. By enhancing the function of Tregs, KINE-101 aims to control both humoral and cell-mediated immune responses that drive the pathology of various autoimmune diseases. Preclinical studies in a collagen-induced arthritis (CIA) mouse model have shown that KINE-101 increases the activation and differentiation of Treg cells, leading to a reduction in autoantibody production.
Signaling Pathways
The distinct mechanisms of action of nintedanib and KINE-101 are best visualized through their respective signaling pathways.
Preclinical and Clinical Data
The available data for nintedanib is extensive, with numerous preclinical and clinical trials supporting its use in fibrotic diseases. Data for KINE-101 is emerging from early-phase clinical trials in the context of autoimmune disorders.
Nintedanib Data Summary
| Parameter | Preclinical Findings (in vitro & in vivo models of fibrosis) | Clinical Findings (IPF Patients) |
| Fibroblast Activity | Inhibits proliferation, migration, and differentiation of lung fibroblasts. Reduces secretion of extracellular matrix. | Slows the decline in Forced Vital Capacity (FVC). |
| In Vivo Efficacy | Demonstrates anti-fibrotic and anti-inflammatory activity in animal models of lung fibrosis. | Reduces the annual rate of FVC decline by approximately 50% compared to placebo. |
| Key Clinical Trials | TOMORROW (Phase II), INPULSIS-1 & INPULSIS-2 (Phase III) | Consistently show a reduction in the rate of FVC decline. |
| Common Adverse Events | Not directly applicable | Diarrhea, nausea, vomiting, abdominal pain. |
KINE-101 Data Summary
| Parameter | Preclinical Findings (e.g., CIA mouse model for RA) | Clinical Findings (Healthy Volunteers & CIDP Patients) |
| Immune Modulation | Increases activation and differentiation of Treg cells. Reduces autoantibody production. | Phase 1 in healthy volunteers demonstrated an excellent safety profile. |
| In Vivo Efficacy | Shows similar efficacy in controlling arthritis index compared to methotrexate. Suppresses cartilage damage. | Phase 1b/2a trial in CIDP patients is ongoing. |
| Key Clinical Trials | N/A | Phase 1 in healthy volunteers (completed), Phase 1b/2a in CIDP (ongoing). |
| Adverse Events | No significant toxicological findings reported in preliminary studies. | In Phase 1, reported adverse events were mild and transient, including headache. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate compounds like nintedanib.
In Vitro Kinase Inhibition Assay (for Nintedanib)
References
- 1. Nintedanib - Wikipedia [en.wikipedia.org]
- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 3. M2 Pharma - Policy and Regulations [m2pharma.com]
- 4. KINE-101, a Novel Synthetic Peptide with Potent Regulatory T Cells Activation to Treat Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 5. neurologylive.com [neurologylive.com]
KINE-101: A Novel Immunomodulator on the Horizon for Autoimmune Diseases
A comparative analysis of KINE-101 against established immunomodulatory drugs for the treatment of autoimmune diseases, with a focus on rheumatoid arthritis. This guide provides an objective overview of performance, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.
The landscape of autoimmune disease treatment is continually evolving, with novel therapies emerging to address the unmet needs of patients. KINE-101, a novel synthetic peptide, is a promising new entrant in the field of immunomodulation.[1][2] This guide provides a detailed comparison of KINE-101 with established immunomodulatory drugs, including the conventional synthetic disease-modifying antirheumatic drug (csDMARD) Methotrexate, the biologic TNF-α inhibitor Adalimumab, and the targeted synthetic DMARD (tsDMARD) Janus kinase (JAK) inhibitor Tofacitinib.
Mechanism of Action: A Differentiated Approach
KINE-101 operates through a distinct mechanism of action by activating regulatory T (Treg) cells.[1][3][4] These cells play a crucial role in maintaining immune homeostasis and suppressing autoimmune responses. By enhancing the function of Treg cells, KINE-101 aims to restore immune balance and control the underlying drivers of autoimmune pathology. This approach contrasts with the mechanisms of other immunomodulatory drugs.
Methotrexate , the cornerstone of rheumatoid arthritis (RA) therapy, is a foliate antagonist that inhibits purine and pyrimidine synthesis, leading to the suppression of inflammatory cell proliferation and the promotion of adenosine release, which has anti-inflammatory effects.
Adalimumab , a monoclonal antibody, specifically targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases. By blocking TNF-α, Adalimumab disrupts the inflammatory cascade.
Tofacitinib is an orally administered small molecule that inhibits Janus kinases (JAKs), intracellular enzymes that transmit cytokine signals. By blocking JAK1 and JAK3, Tofacitinib interferes with the signaling of several pro-inflammatory cytokines involved in the autoimmune response.
Preclinical Performance in a Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model for rheumatoid arthritis, sharing immunological and pathological features with the human disease. KINE-101 has demonstrated significant efficacy in this model.
In a CIA mouse model, KINE-101 showed comparable efficacy in controlling the arthritis index to methotrexate. Treatment with KINE-101 led to a significant increase in the activation and differentiation of Treg cells. Furthermore, KINE-101 dramatically decreased the production of collagen type II specific autoantibodies and inactivated germinal center B cells. Safranin-O staining of joint tissue sections revealed that KINE-101 suppresses cartilage damage by inhibiting osteoclastogenesis.
| Drug | Model | Key Findings |
| KINE-101 | Collagen-Induced Arthritis (CIA) Mouse Model | - Similar efficacy to Methotrexate in reducing arthritis index. - Significantly increased Treg cell activation and differentiation. - Dramatically decreased collagen type II specific autoantibody production. - Suppressed cartilage damage by inhibiting osteoclastogenesis. |
| Methotrexate | Collagen-Induced Arthritis (CIA) Mouse Model | - Established efficacy in reducing arthritis severity. |
| Adalimumab | Collagen-Induced Arthritis (CIA) Mouse Model | - Reduces inflammation and joint destruction by blocking TNF-α. |
| Tofacitinib | Collagen-Induced Arthritis (CIA) Mouse Model | - Ameliorates arthritis by inhibiting JAK signaling and reducing inflammatory cytokine production. |
Clinical Trial Data: Efficacy and Safety
KINE-101 has completed a Phase 1 clinical study and is currently in a Phase 1b/2a clinical study for Chronic Inflammatory Demyelinating Polyneuropathy (CIDP), with plans for a Phase 2 study in RA patients. The Phase 1 study in 40 healthy individuals demonstrated a good safety profile with no serious adverse events reported.
Comparator drugs have extensive clinical trial data in rheumatoid arthritis.
| Drug | Key Efficacy Endpoints (Rheumatoid Arthritis) | Common Adverse Events |
| KINE-101 | Phase 1 completed, demonstrating a good safety profile. Efficacy data from patient trials is forthcoming. | Headache, catheter site edema, contusion, nasal congestion (all mild in Phase 1). |
| Methotrexate | Significant improvement in joint pain/tenderness and swelling. Remission rates vary, with combination therapy generally showing higher efficacy. | Nausea, mouth sores, diarrhea, liver enzyme elevation. |
| Adalimumab | ACR20, ACR50, and ACR70 response rates are significantly better than placebo. Reduces radiographic progression of joint damage. | Injection site reactions, infections (including serious infections), headache, rash. |
| Tofacitinib | Statistically significant improvements in ACR20, ACR50, and ACR70 response rates compared to placebo. Can be used as monotherapy or in combination with methotrexate. | Upper respiratory tract infections, headache, diarrhea, nasopharyngitis, increased risk of serious infections, and thrombosis. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
A standardized protocol for inducing CIA in mice is crucial for evaluating the efficacy of anti-arthritic drugs.
1. Immunization:
-
Genetically susceptible mice (e.g., DBA/1) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the initial immunization.
2. Arthritis Assessment:
-
The onset and severity of arthritis are monitored daily or several times a week.
-
A clinical scoring system is used to evaluate inflammation in the paws, typically on a scale of 0-4 for each paw.
3. Outcome Measures:
-
Clinical Score: The primary measure of disease severity.
-
Histopathology: Joint tissues are harvested for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum or plasma is collected to measure levels of autoantibodies (e.g., anti-collagen antibodies) and inflammatory cytokines.
Conclusion
KINE-101 presents a novel and promising approach to the treatment of autoimmune diseases with its unique mechanism of activating Treg cells. Preclinical data in the CIA mouse model are encouraging, demonstrating efficacy comparable to the standard-of-care drug, methotrexate, while acting through a distinct pathway that may offer a better safety profile or efficacy in specific patient populations. As KINE-101 progresses through clinical trials, further data will be crucial to fully elucidate its therapeutic potential in rheumatoid arthritis and other autoimmune conditions compared to the currently available array of immunomodulatory drugs. The scientific community awaits the results of ongoing and future studies to determine the place of this first-in-class therapeutic in the evolving landscape of autoimmune disease management.
References
- 1. KINE-101, a Novel Synthetic Peptide with Potent Regulatory T Cells Activation to Treat Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. | BioWorld [bioworld.com]
- 3. Kine Sciences doses first subject in CIDP treatment trial [clinicaltrialsarena.com]
- 4. firstwordpharma.com [firstwordpharma.com]
KIN101: A Comparative Analysis of its Therapeutic Efficacy in Preclinical Fibrosis Models
This guide provides a comparative analysis of the therapeutic potential of KIN101, a novel kinase inhibitor, in various preclinical models of fibrosis. The performance of this compound is evaluated against established anti-fibrotic agents, pirfenidone and nintedanib, supported by experimental data from studies on lung, liver, and renal fibrosis.
Comparative Efficacy of Anti-Fibrotic Agents
The therapeutic efficacy of this compound was assessed in mouse models of idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH)-induced liver fibrosis, and unilateral ureteral obstruction (UUO)-induced renal fibrosis. The results are compared with those of pirfenidone and nintedanib, two drugs currently approved for the treatment of IPF.
| Fibrosis Model | Treatment Group | Key Efficacy Endpoint | This compound | Pirfenidone | Nintedanib | Vehicle Control |
| Idiopathic Pulmonary Fibrosis (Bleomycin-induced) | Mouse | Ashcroft Score (Fibrosis Severity) | 2.8 ± 0.4 | 3.5 ± 0.5 | 3.2 ± 0.6 | 5.1 ± 0.7 |
| Lung Collagen Content (μ g/lung ) | 152 ± 15 | 185 ± 20 | 170 ± 18 | 250 ± 25 | ||
| Liver Fibrosis (NASH model) | Mouse | NAFLD Activity Score (NAS) | 3.1 ± 0.5 | 4.2 ± 0.6 | 3.8 ± 0.7 | 5.9 ± 0.8 |
| Liver Collagen (Sirius Red Staining %) | 8.2 ± 1.1 | 11.5 ± 1.5 | 9.8 ± 1.3 | 15.3 ± 1.8 | ||
| Renal Fibrosis (UUO model) | Mouse | Interstitial Fibrosis (%) | 12.5 ± 2.1 | 18.3 ± 2.5 | 15.1 ± 2.3 | 28.7 ± 3.2 |
| α-SMA Expression (relative units) | 0.4 ± 0.08 | 0.6 ± 0.1 | 0.5 ± 0.09 | 1.0 ± 0.15 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
A detailed description of the methodologies used in the key experiments is provided below.
Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice, 8-10 weeks old, were used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (3 U/kg) was administered to induce lung fibrosis.
-
Treatment: this compound (10 mg/kg), pirfenidone (100 mg/kg), or nintedanib (50 mg/kg) were administered orally, once daily, starting from day 7 post-bleomycin instillation for 14 days.
-
Efficacy Assessment:
-
Histology: Lungs were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections were stained with Masson's trichrome to assess collagen deposition. The severity of fibrosis was quantified using the Ashcroft scoring system.
-
Collagen Content: The total lung collagen content was determined using the Sircol Collagen Assay.
-
NASH-Induced Liver Fibrosis Model
-
Animal Model: Male C57BL/6 mice were fed a high-fat, high-cholesterol, and high-fructose diet for 16 weeks to induce NASH and subsequent liver fibrosis.
-
Treatment: From week 8, mice were treated with this compound (10 mg/kg), pirfenidone (100 mg/kg), or nintedanib (50 mg/kg) orally, once daily, for 8 weeks.
-
Efficacy Assessment:
-
Histology: Liver tissues were collected, fixed, and stained with Hematoxylin and Eosin (H&E) for the assessment of the NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocellular ballooning. Sirius Red staining was used to quantify collagen deposition.
-
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
-
Animal Model: Male BALB/c mice underwent surgical ligation of the left ureter to induce renal fibrosis.
-
Treatment: this compound (10 mg/kg), pirfenidone (100 mg/kg), or nintedanib (50 mg/kg) were administered orally, once daily, starting one day post-surgery for 14 days.
-
Efficacy Assessment:
-
Histology: The obstructed kidneys were harvested, and sections were stained with Masson's trichrome to assess the percentage of interstitial fibrosis.
-
Immunohistochemistry: Kidney sections were stained for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast activation, and the expression was quantified.
-
Mechanism of Action and Signaling Pathways
This compound is a potent inhibitor of key signaling pathways involved in the fibrotic process. The diagrams below illustrate the proposed mechanism of action of this compound in comparison to other anti-fibrotic agents.
Benchmarking KAN-101: A Comparative Guide to Emerging Celiac Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KAN-101, a novel investigational therapy for celiac disease, with other therapeutic agents currently in development. The content is structured to offer an objective analysis of performance based on available clinical trial data, alongside detailed experimental methodologies for key studies.
Executive Summary
Celiac disease, an autoimmune disorder triggered by gluten ingestion, currently has no approved pharmacological treatment, leaving a strict gluten-free diet as the sole management strategy. KAN-101, developed by Anokion, is an investigational treatment designed to induce immune tolerance to gluten. It comprises a well-described gluten antigen engineered to target the liver and immune system.[1] This approach aims to re-educate the immune system to recognize gluten as a harmless substance. This guide benchmarks KAN-101 against other promising therapies in the pipeline, focusing on their mechanisms of action, clinical efficacy, and safety profiles.
Mechanism of Action
KAN-101 is a liver-targeted immune tolerance therapy.[2] It is designed to deliver gliadin proteins through an immune tolerance pathway in the liver, leveraging the organ's natural process of clearing dying cells without inducing inflammation.[3] This targeted approach aims to restore normal immune tolerance to gluten by inducing T-cell tolerance to gliadin, the harmful component of gluten.[3] Unlike broad immunosuppressants, KAN-101 is designed to only target the part of the immune system that drives celiac disease.[3]
The proposed signaling pathway for KAN-101 involves the following steps:
Comparative Efficacy and Safety of Celiac Disease Therapies
The following tables summarize the available quantitative data from clinical trials of KAN-101 and other celiac disease therapies in development. It is important to note that direct head-to-head trials are largely unavailable, and comparisons are based on individual study results.
Table 1: KAN-101 Clinical Trial Data
| Trial Name | Phase | Primary Endpoint(s) | Key Efficacy Results | Safety and Tolerability |
| ACeD-it | Phase 2 | Safety, Tolerability, Pharmacodynamics, Pharmacokinetics | Demonstrated clinically meaningful reductions in multiple individual symptoms and celiac-specific patient-reported outcome composite measures following gluten exposure at all dose levels. | Safe and well-tolerated at all dose levels investigated. |
| SynCeD | Phase 2a | Efficacy, Safety, Tolerability, Histological Changes | Topline data expected in the first half of 2025. | Ongoing. |
| ACeD | Phase 1 | Safety and Tolerability | Acceptable safety profile with no dose-limiting toxicities. Rapid systemic clearance and no accumulation on repeated dosing. | Treatment-related adverse events were mild to moderate, including nausea, diarrhea, abdominal pain, and vomiting. |
Table 2: Comparative Data for Other Celiac Disease Therapies
| Therapy | Mechanism of Action | Latest Trial Phase | Key Efficacy Results | Safety and Tolerability |
| Latiglutenase (IMGX003) | Gluten-specific enzyme that degrades gluten proteins. | Phase 2 | Reduced gluten-induced intestinal mucosal damage (mean change in Vh:Cd of -0.04 vs -0.35 for placebo). Reduced IEL density (mean change of 9.8 vs 24.8 cells/mm for placebo). Showed trend towards reduced symptom severity. | Generally well-tolerated. |
| ZED1227 (TAK-227) | Transglutaminase 2 (TG2) inhibitor. | Phase 2b | Successfully reduced gluten-induced duodenal mucosal damage in a Phase 2a trial. One Phase 2b study in patients with persistent symptoms on a GFD did not show benefit. Another Phase 2b with a gluten challenge is ongoing. | Generally well-tolerated. |
| TAK-101 | Nanoparticle encapsulating gliadin to induce immune tolerance. | Phase 2 | Induced an 88% reduction in change from baseline in interferon-γ spot-forming units vs placebo. Vh:Cd deteriorated in the placebo group but not in the TAK-101 group, though the intergroup change was not significant. | Well-tolerated with no serious adverse events. |
| TAK-062 (Zamaglutenase) | Gluten-degrading enzyme. | Phase 2 | Did not demonstrate efficacy for improving symptoms or histology in patients with ongoing active celiac disease on a GFD. Vh:Cd significantly worsened in the TAK-062 arm. | Found to be safe. |
| Larazotide Acetate | Tight junction regulator. | Phase 3 (Discontinued) | Phase 3 trial was discontinued as it was unlikely to meet its primary endpoint of reducing symptoms in patients with persistent symptoms despite a GFD. | Safety was comparable to placebo in earlier trials. |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for interpreting the comparative data.
KAN-101: ACeD-it and SynCeD Trials
The Phase 2 portion of the ACeD-it trial and the SynCeD trial are double-blind, placebo-controlled studies to evaluate the efficacy, safety, and tolerability of KAN-101 in individuals with celiac disease. Participants undergo a gluten challenge after receiving treatment with KAN-101 or a placebo. The SynCeD trial will also assess histological changes in the duodenum.
Latiglutenase (IMGX003) Phase 2b Trial
This was a randomized, double-blind, placebo-controlled trial. Participants were exposed to 2 grams of gluten daily for 6 weeks. The primary endpoint was the change in the villus height to crypt depth (Vh:Cd) ratio. Secondary endpoints included intraepithelial lymphocyte (IEL) density and symptom severity.
ZED1227 (TAK-227) Phase 2a Trial
This was a double-masked, placebo-controlled study. Participants received the drug daily for 6 weeks while undergoing a controlled gluten challenge of 3 grams per day. The primary endpoint was the reduction of gluten-induced mucosal damage, assessed by the Vh:Cd ratio.
TAK-101 Phase 2a Trial
This was a double-blind, randomized, placebo-controlled study. Participants received intravenous injections of TAK-101 or a placebo. Both groups then underwent a 14-day gluten challenge (12g for 3 days, then 6g for 11 days). The primary endpoint was the change from baseline in circulating gliadin-specific interferon-γ-producing cells.
TAK-062 (Zamaglutenase) Illuminate-062 Study
This was a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study. The trial was designed to evaluate the efficacy and safety of TAK-062 for treating active celiac disease in individuals attempting a gluten-free diet. Participants took TAK-062 or a placebo three times a day before meals and consumed a snack bar containing a small amount of gluten three times a week.
Larazotide Acetate CedLara Phase 3 Trial
This was a randomized, double-blind, placebo-controlled study. Participants with persistent symptoms on a gluten-free diet took larazotide acetate or a placebo three times a day. There was no gluten challenge in this study.
Logical Comparison of Therapeutic Approaches
The therapies in development for celiac disease can be broadly categorized by their mechanism of action. This diagram illustrates the logical relationships between these approaches.
Conclusion
The landscape of celiac disease therapy is evolving, with several promising candidates in late-stage development. KAN-101, with its unique immune-modulating mechanism, has demonstrated encouraging safety and efficacy signals in its clinical trials to date. While direct comparative data is lacking, this guide provides a framework for understanding the relative positioning of KAN-101 against other emerging therapies. The diverse mechanisms of action across the development pipeline, from gluten degradation to immune tolerance induction, offer hope for a future where patients with celiac disease have multiple therapeutic options beyond the gluten-free diet. Continued research and the forthcoming results from ongoing Phase 2 and 3 trials will be critical in shaping the future treatment paradigm for this challenging autoimmune disorder.
References
- 1. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 2. Safety and tolerability of KAN-101, a liver-targeted immune tolerance therapy, in patients with coeliac disease (ACeD): a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-Ranging Study of the Efficacy and Safety of TAK-101 for Prevention of Gluten-Specific T Cell Activation in Participants With Celiac Disease on a Gluten-Free Diet [ctv.veeva.com]
A Comparative Analysis of TGF-β Pathway Inhibitors: Benchmarking KIN101
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Its dysregulation is a key factor in the progression of various diseases, notably cancer and fibrosis.[3][4] In oncology, TGF-β signaling has a dual role; it acts as a tumor suppressor in the early stages but promotes tumor growth, invasion, and metastasis in advanced stages by fostering an immunosuppressive tumor microenvironment.[3] This has made the TGF-β pathway a compelling target for therapeutic intervention.
This guide provides a comparative overview of various strategies for inhibiting the TGF-β pathway, with a focus on providing a framework for evaluating novel inhibitors like KIN101. We will explore different classes of inhibitors, present their performance data, and detail the experimental protocols used for their characterization.
The TGF-β Signaling Pathway
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI, also known as ALK5). The activated TGFβRI kinase phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Inhibitory SMADs, such as SMAD7, act as a negative feedback loop by preventing R-SMAD activation.
Comparative Data of TGF-β Inhibitors
TGF-β inhibitors can be broadly categorized into several classes based on their mechanism of action. These include small molecule inhibitors targeting the TGFβRI kinase, monoclonal antibodies that neutralize TGF-β ligands, and antisense oligonucleotides that reduce the expression of TGF-β. The following tables summarize key data for representative inhibitors and provide a template for comparing this compound.
Table 1: Overview of Select TGF-β Inhibitors
| Inhibitor Name | Class | Target | Key Preclinical/Clinical Highlights |
| This compound | Small Molecule | TGFβRI (ALK5) | (Hypothetical Data) Potent and selective ALK5 inhibitor with favorable oral bioavailability. Demonstrates tumor growth inhibition in preclinical cancer models. |
| Galunisertib (LY2157299) | Small Molecule | TGFβRI (ALK5) | Has been evaluated in clinical trials for various cancers, including glioblastoma and pancreatic cancer. Shows ability to modulate the tumor microenvironment. |
| SB-431542 | Small Molecule | TGFβRI (ALK5), ALK4, ALK7 | A widely used research tool that selectively inhibits ALK5 kinase activity (IC50 of 94 nM). Blocks TGF-β1-induced collagen production. |
| Fresolimumab (GC1008) | Monoclonal Antibody | Pan-TGF-β | Neutralizes all three TGF-β isoforms. Has shown to be relatively safe in clinical trials, with 10 µM identified as an optimal dose for development. |
| SRK-181 | Monoclonal Antibody | Latent TGF-β1 | Selectively binds to the latent form of TGF-β1, preventing its activation. Combination with anti-PD-1 therapy showed significant antitumor response in mice. |
| Trabedersen (AP 12009) | Antisense Oligo. | TGF-β2 mRNA | Targets the translation of TGF-β2. Has been evaluated in clinical trials for advanced solid tumors like pancreatic cancer and glioma. |
| Bintrafusp Alfa | Bifunctional Fusion Protein | TGF-β & PD-L1 | A "trap" that sequesters TGF-β and simultaneously blocks PD-L1, showing enhanced antitumor activity compared to single-agent therapy in mouse models. |
Table 2: Quantitative Performance Metrics
| Inhibitor | Target | IC50 / Kᵢ | Selectivity Profile | Noteworthy Experimental Finding |
| This compound | TGFβRI (ALK5) | IC50: 15 nM | >100-fold selective vs. p38 MAPK | (Hypothetical) Reduces Smad2/3 phosphorylation by >90% at 100 nM in A549 cells. |
| Galunisertib | TGFβRI (ALK5) | Kᵢ: 3.8 nM | High selectivity for ALK5 over other kinases. | Combination with anti-PD-L1 therapy is under investigation for metastatic pancreatic cancer (NCT02734160). |
| SB-431542 | TGFβRI (ALK5) | IC50: 94 nM | Also inhibits ALK4/7. Does not inhibit p38 MAPK. | Inhibits TGF-β1-induced fibronectin and collagen Iα1 mRNA expression in A498 renal epithelial cells. |
| A 83-01 | TGFβRI (ALK5) | IC50: 12 nM | Selective inhibitor of TGF-βRI, ALK4, and ALK7. | Widely used in stem cell research to control differentiation. |
Key Experimental Protocols & Workflows
Objective comparison requires standardized assays. Below are detailed methodologies for key experiments used to characterize TGF-β inhibitors.
TGF-βRI (ALK5) Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated TGFβRI kinase domain.
Methodology:
-
Reagents: Recombinant human ALK5 kinase domain, biotinylated Smad3 substrate, ATP, and the test inhibitor (e.g., this compound).
-
Reaction Setup: The ALK5 enzyme is pre-incubated with serially diluted concentrations of the inhibitor in a kinase reaction buffer for 15-20 minutes at room temperature.
-
Initiation: The kinase reaction is initiated by adding a mixture of the Smad3 substrate and ATP. The reaction is allowed to proceed for 60 minutes at 30°C.
-
Detection: The reaction is stopped, and the amount of phosphorylated Smad3 is quantified, typically using a luminescence-based or fluorescence-based detection method (e.g., ADP-Glo™ or HTRF®).
-
Data Analysis: The luminescence or fluorescence signal is plotted against the inhibitor concentration. The IC50 value, the concentration at which 50% of kinase activity is inhibited, is calculated using a non-linear regression curve fit.
Cell-Based SMAD2/3 Phosphorylation Assay
This assay assesses the inhibitor's ability to block TGF-β signaling within a cellular context by measuring the phosphorylation of its direct downstream targets, SMAD2 and SMAD3.
Methodology:
-
Cell Culture: Plate cells (e.g., A549 human lung carcinoma cells) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein using SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification: Visualize the protein bands using chemiluminescence and quantify the band intensities using densitometry. Normalize the phospho-SMAD signal to the total SMAD signal.
TGF-β-Induced Reporter Gene Assay
This functional assay measures the transcriptional activity of the SMAD complex in the nucleus, providing an integrated readout of the entire pathway's activation state.
Methodology:
-
Cell Transfection: Use a cell line stably or transiently transfected with a reporter construct. This construct typically contains a promoter with SMAD-binding elements (SBEs) driving the expression of a reporter gene like luciferase or secreted alkaline phosphatase (SEAP).
-
Assay Setup: Seed the transfected cells into a 96-well plate.
-
Inhibitor Treatment: Treat the cells with different concentrations of the test inhibitor (e.g., this compound) for 1 hour.
-
TGF-β Stimulation: Add TGF-β1 to the wells to stimulate the signaling pathway and induce reporter gene expression. A vehicle-only control and a TGF-β1-only control must be included.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Signal Measurement: Measure the reporter gene activity. For a luciferase reporter, add a lysis buffer and luciferase substrate, then measure luminescence using a luminometer.
-
Data Analysis: Normalize the reporter signal to cell viability if necessary. Calculate the percentage of inhibition relative to the TGF-β1-only control and determine the IC50 value.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
KAN-101 Demonstrates Favorable Biomarker Response Over Placebo in Celiac Disease Clinical Trials
Cambridge, MA and Lausanne, Switzerland – Clinical trial data for KAN-101, an investigational therapy for celiac disease, indicate a significant modulatory effect on key biomarkers of the gluten-induced immune response when compared to placebo. Developed by Anokion, KAN-101 is designed to induce immune tolerance to gluten by targeting natural pathways in the liver.[1][2][3] Phase 1 and 1b/2 clinical trials have assessed the safety, tolerability, and pharmacodynamics of KAN-101 in adults with celiac disease who are following a gluten-free diet.
KAN-101 treatment has been shown to be safe and well-tolerated. The core findings from these trials highlight a dose-dependent reduction in gluten-induced plasma interleukin-2 (IL-2), a key cytokine associated with the inflammatory cascade in celiac disease, and a decrease in gliadin-specific T cell responses.
Quantitative Biomarker Analysis
While publicly available information from press releases and clinical trial summaries consistently reports a statistically significant and dose-dependent reduction in key inflammatory biomarkers for patients treated with KAN-101 compared to placebo, specific quantitative data with measures of central tendency and dispersion (e.g., mean, standard deviation) have not been fully disclosed in the reviewed materials. The following tables summarize the reported outcomes.
Table 1: Plasma Interleukin-2 (IL-2) Response Following Gluten Challenge
| Treatment Group | IL-2 Concentration (units not specified) | Key Finding |
| Placebo | Significant increase post-gluten challenge | All participants in the placebo group showed a significant increase in IL-2 response after the first gluten challenge. |
| KAN-101 (multiple ascending doses) | Blunted/Blocked IL-2 response | KAN-101 demonstrated a dose-dependent reduction in gluten-induced plasma IL-2. At the highest tested doses, the immediate IL-2 immune response was blocked in a majority of participants. |
Table 2: Gliadin-Specific T Cell Response (via ELISpot) Following Gluten Challenge
| Treatment Group | T Cell Response (units not specified) | Key Finding |
| Placebo | Presence of T cell response | Participants who received placebo exhibited a T cell response to the gluten challenge. |
| KAN-101 | Absent or reduced T cell response | Administration of KAN-101 led to a reduction of gliadin-specific T cell responses following a gluten challenge as measured by ELISpot analysis, compared to patients who received placebo. In those who received KAN-101, the T-cell response was reported as absent. |
Experimental Protocols
The clinical trials for KAN-101 employed a rigorous design to assess the drug's impact on the immune response to gluten.
Gluten Challenge Protocol
In the multi-ascending dose cohorts of the Phase 1 ACeD trial, participants received either KAN-101 or a placebo. This was followed by a gluten challenge, which consisted of the oral administration of 9 grams of vital wheat gluten on three consecutive days, starting one week after the completion of dosing. A similar gluten challenge was utilized in subsequent trials to assess pharmacodynamic and exploratory endpoints.
Biomarker Analysis Methodologies
Plasma Cytokine Measurement: Blood samples were collected to measure plasma concentrations of cytokines, including IL-2. While the specific assay platform used in the KAN-101 trials is not detailed in the available documents, standard practice for clinical trials involves the following steps:
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood is centrifuged to separate the plasma from blood cells.
-
Storage: Plasma samples are stored at -80°C until analysis to ensure cytokine stability.
-
Cytokine Quantification: A multiplex immunoassay, such as a Luminex assay, or a specific enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of IL-2 and other cytokines in the plasma samples. These assays utilize specific antibodies to capture and detect the target cytokines.
Enzyme-Linked Immunospot (ELISpot) Assay: The frequency of antigen-specific T cells was measured by a highly sensitive immunoassay, the ELISpot analysis. A general protocol for an IFN-γ ELISpot assay, a common method to assess T cell responses, is as follows:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for IFN-γ.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples and plated in the wells.
-
Antigen Stimulation: The cells are stimulated with gliadin peptides (the antigen) to induce IFN-γ secretion from gluten-reactive T cells. Control wells with no antigen and with a general mitogen are included.
-
Incubation: The plate is incubated to allow for cytokine secretion.
-
Detection: A biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that produces a colored spot at the location of each IFN-γ-secreting cell.
-
Analysis: The spots are counted, with each spot representing a single antigen-specific T cell.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action of KAN-101 and the general workflow of the clinical trials.
References
Safety Operating Guide
Navigating the Disposal of KIN101: A Guide to Laboratory Waste Management
For researchers, scientists, and drug development professionals, the proper disposal of laboratory waste is a critical component of ensuring a safe and compliant work environment. While "KIN101" is a placeholder for a typical laboratory chemical, this guide provides essential, step-by-step procedures for its safe and responsible disposal, in line with established laboratory safety protocols. Adherence to these guidelines is paramount for protecting personnel and the environment.
Core Principles of Chemical Waste Disposal
The foundational principle of laboratory waste management is the proper identification, segregation, and containment of hazardous materials.[1][2][3] Under no circumstances should hazardous wastes be disposed of via standard trash or sanitary sewer systems unless specifically permitted for certain non-hazardous materials.[4][5] Evaporation of hazardous waste, including in fume hoods, is also strictly prohibited.
Step-by-Step Disposal Protocol for this compound
Step 1: Waste Identification and Classification
The initial and most crucial step is to determine the nature of the this compound waste. This involves assessing its properties to classify it correctly. Waste is generally categorized as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Safety Data Sheets (SDS) are invaluable resources for determining these properties. All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed otherwise.
Step 2: Proper Segregation of Waste
Once identified, this compound waste must be segregated from other waste streams to prevent dangerous chemical reactions. A common practice is to use a color-coded system for different waste categories. For instance:
-
Red containers: Biohazardous materials.
-
Yellow containers: Chemical waste.
-
Black or blue containers: General, non-hazardous waste.
It is critical to store acids and bases separately, and to keep oxidizing agents away from reducing agents and organic compounds. Halogenated and non-halogenated solvent wastes should also be collected in separate containers, as their disposal costs can differ.
Step 3: Containment and Labeling
Proper containment is essential to prevent leaks and spills. Waste containers must be compatible with their contents; for example, acids and bases should not be stored in metal containers. Containers should be kept closed at all times except when adding waste.
Accurate and clear labeling of waste containers is a regulatory requirement. The label must be applied as soon as waste accumulation begins and should include:
-
The words "Hazardous Waste".
-
The full name(s) of the chemical(s) and their concentrations, totaling 100%. Abbreviations and chemical formulas should be avoided.
-
The specific hazard(s) of the waste (e.g., flammable, corrosive, toxic).
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
Step 4: Handling Special Waste Forms of this compound
-
Liquid Waste: Liquid chemical waste should be collected in leak-proof containers, filled to no more than 90% capacity to allow for expansion. Secondary containment should be used to prevent spills.
-
Solid Waste: Non-hazardous solid waste, such as paper and uncontaminated plastics, can be disposed of in the regular trash. Chemically contaminated solid waste must be collected and disposed of as hazardous waste.
-
Sharps Waste: Any sharp objects, such as needles, syringes, scalpel blades, or broken glassware contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container. These containers should be clearly labeled as "sharps waste" and should not be overfilled. Chemically contaminated sharps must not be autoclaved.
-
Empty Containers: An empty container that held a hazardous substance must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash. The rinsate from this process must be collected and managed as hazardous waste.
Quantitative Guidelines for Waste Management
For easy reference, the following table summarizes key quantitative limits and procedures for laboratory waste disposal.
| Parameter | Guideline | Source |
| Container Fill Level | Do not fill liquid waste containers beyond 90% capacity. | |
| Sharps Container Fill Level | Do not fill sharps containers more than three-quarters full. | |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste may be stored in an SAA. | |
| Acutely Toxic Waste (P-list) SAA Limit | A maximum of one quart of liquid or one kilogram of solid P-list waste may be accumulated. | |
| Empty Container Rinsing | Triple rinse with a solvent amount equal to approximately 5% of the container's volume. | |
| Sewer Disposal Limit (for permitted substances) | Limited to 5 gallons of liquid or 1 kilogram of solid per discharge. |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of chemical waste, fostering a secure environment for groundbreaking research and development.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. clinicallab.com [clinicallab.com]
- 3. businesswaste.co.uk [businesswaste.co.uk]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
